Product packaging for 7-Phenyl-1,4-diazepan-5-one(Cat. No.:CAS No. 89044-79-1)

7-Phenyl-1,4-diazepan-5-one

Número de catálogo: B1601032
Número CAS: 89044-79-1
Peso molecular: 190.24 g/mol
Clave InChI: UATUVKKDKVFGGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7-Phenyl-1,4-diazepan-5-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1601032 7-Phenyl-1,4-diazepan-5-one CAS No. 89044-79-1

Propiedades

IUPAC Name

7-phenyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATUVKKDKVFGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516394
Record name 7-Phenyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89044-79-1
Record name 7-Phenyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-phenyl-1,4-diazepan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Architectural Significance of the 1,4-Diazepan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Phenyl-1,4-diazepan-5-one

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The seven-membered 1,4-diazepine ring system is a prominent member of this class, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including psychoactive, antimicrobial, anti-HIV, and anticancer properties.[1][2] The introduction of a ketone functional group to create the 1,4-diazepan-5-one scaffold further enhances its versatility, providing a rigid, yet conformationally flexible backbone ideal for constructing peptidomimetics and other complex molecular architectures for drug discovery.[1][3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a key derivative, this compound. The protocols and analytical discussions herein are presented not merely as a list of steps, but as a self-validating system, explaining the underlying chemical principles and rationale behind each experimental choice to ensure reproducibility and a deeper understanding of the molecular entity.

Part 1: Synthesis—A Classic Approach to Cyclocondensation

The most direct and reliable synthesis of this compound involves a cyclocondensation reaction between ethyl benzoylacetate and ethylenediamine.[5] This method is efficient and leverages readily available starting materials.

Mechanistic Rationale

The reaction proceeds through a two-stage mechanism. Initially, the more nucleophilic primary amine of ethylenediamine attacks the ester carbonyl of ethyl benzoylacetate in a nucleophilic acyl substitution, forming an amide intermediate. The second stage involves an intramolecular condensation where the remaining primary amine attacks the ketone carbonyl, followed by dehydration to form the seven-membered diazepine ring. The use of a high-boiling solvent like xylene is critical; it provides the necessary thermal energy for the reaction and facilitates the azeotropic removal of water, the byproduct of the condensation. This removal of water is governed by Le Châtelier's principle, driving the equilibrium towards the formation of the desired cyclic product.[5]

Synthetic Pathway Diagram

Synthetic_Pathway Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 Ethyl Benzoylacetate P This compound R1->P + R2 Ethylenediamine R2->P C Xylene, Reflux Azeotropic Removal of H₂O C->P

Caption: Figure 1: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl benzoylacetate (1.0 mol, 192.21 g)

  • Ethylenediamine (1.0 mol, 60.10 g, 67 mL)

  • Xylenes (mixed isomers, ~1.4 L)

  • Chloroform (for washing)

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, dissolve ethylenediamine (60 g, 1 mol) in 1 L of mixed xylenes. Heat the solution to reflux under a nitrogen atmosphere.

  • Addition of Ester: In a separate vessel, prepare a solution of ethyl benzoylacetate (192 g, 1 mol) in 400 mL of mixed xylenes. Add this solution dropwise to the refluxing ethylenediamine solution over a period of 1 hour.

  • Reaction and Water Removal: Continue to reflux the reaction mixture for an additional hour after the addition is complete. Water will begin to collect in the Dean-Stark trap as it is azeotropically removed from the reaction.

  • Solvent Removal: Once water collection ceases, reconfigure the apparatus for distillation and remove the xylene solvent by distillation over approximately 2 hours.

  • Crystallization and Isolation: Allow the resulting reaction product, a viscous oil or residue, to cool to room temperature and stand. Crystalline material will form.

  • Purification: Isolate the crystalline product by filtration. Wash the solid material several times with cold chloroform to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain the final crystalline this compound.[5]

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique analytical approach is required.

Characterization Workflow

Characterization_Workflow Figure 2: Analytical workflow for compound validation Start Synthesized Product MP Melting Point (Purity) Start->MP MS Mass Spectrometry (Molecular Weight) Start->MS IR FTIR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structure Elucidation) Start->NMR Final Confirmed Structure This compound MP->Final MS->Final IR->Final NMR->Final

Caption: Figure 2: Analytical workflow for compound validation.

Physical and Spectroscopic Data

The structural confirmation of this compound relies on the convergence of data from multiple analytical techniques.

Technique Parameter Expected/Literature Value Interpretation/Rationale
Physical Melting Point207-210 °C[5]A sharp melting point range is a strong indicator of high purity for a crystalline solid.
Mass Spec. Molecular FormulaC₁₁H₁₄N₂O-
Molecular Weight190.24 g/mol [6]-
[M+H]⁺m/z 191.1184Confirms the molecular weight of the compound.
IR Spec. Amide C=O Stretch~1650-1680 cm⁻¹Characteristic strong absorption for a cyclic amide (lactam) carbonyl group.[7]
N-H Stretch~3200-3400 cm⁻¹Broad absorption indicative of the secondary amine and amide N-H bonds.
Aromatic C=C~1600, 1490 cm⁻¹Signals confirming the presence of the phenyl ring.[8][9]
Aliphatic C-H~2850-2950 cm⁻¹Stretching vibrations from the methylene groups in the diazepine ring.
¹H NMR Aromatic Protonsδ ~7.2-7.6 ppm (m, 5H)Multiplet corresponding to the five protons of the monosubstituted phenyl ring.
N-H Protonsδ (variable, br s, 2H)Broad singlets for the amide and amine protons; chemical shift is concentration and solvent dependent.
Methylene Protonsδ ~2.5-4.0 ppm (m, 6H)Complex multiplets for the three sets of methylene protons (-CH₂-N, -CH₂-C=O, -CH₂-CH(Ph)-) in the diazepine ring.
Methine Protonδ ~4.5-5.0 ppm (t or dd, 1H)Signal for the benzylic proton (-CH(Ph)-) adjacent to the nitrogen.
¹³C NMR Carbonyl Carbonδ ~170-175 ppmCharacteristic chemical shift for an amide carbonyl carbon.
Aromatic Carbonsδ ~125-140 ppmMultiple signals corresponding to the carbons of the phenyl ring.
Aliphatic Carbonsδ ~40-60 ppmSignals for the methylene and methine carbons within the diazepine ring.

Note: NMR chemical shifts are predicted based on typical values for similar structural motifs and may vary based on the solvent and experimental conditions.

Data Interpretation Insights
  • Trustworthiness of the Protocol: The convergence of the experimental melting point with the literature value provides the first layer of validation.[5] Any significant deviation or broadening of the range would suggest the presence of impurities, necessitating further purification (e.g., recrystallization).

  • Structural Confirmation: While MS confirms the correct mass and IR identifies the key functional groups, only NMR spectroscopy provides the detailed connectivity map of the molecule. The integration, multiplicity, and chemical shifts in the ¹H NMR spectrum must account for all 14 protons in the proposed structure. Similarly, the number of signals in the ¹³C NMR should correspond to the number of unique carbon environments.

  • Causality in Analysis: We use FTIR to rapidly confirm the success of the cyclization by observing the appearance of the characteristic amide C=O and N-H stretches. We then use high-resolution mass spectrometry (HRMS) to confirm that the empirical formula is correct, ruling out unexpected dimeric products or salt formation. Finally, NMR serves as the definitive proof of structure, resolving any potential isomerism and confirming the precise arrangement of atoms.

Part 3: Applications & Future Directions

The this compound core is a valuable starting point for further chemical exploration. Studies on related diazepinone structures have demonstrated sedative, myorelaxant, and anxiolytic actions, suggesting potential applications in central nervous system (CNS) research.[10]

The presence of two distinct nitrogen atoms—one amide and one secondary amine—offers rich opportunities for selective functionalization. The secondary amine can be readily alkylated, acylated, or used in coupling reactions to build a library of derivatives. The amide nitrogen can also be modified under different conditions. This allows for systematic exploration of the structure-activity relationship (SAR), potentially leading to the discovery of novel compounds with enhanced biological potency or selectivity for specific targets.

References

An In-Depth Technical Guide to the Physicochemical Properties of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 7-Phenyl-1,4-diazepan-5-one, a molecule of interest in medicinal chemistry and drug development. Drawing upon available data and established principles from analogous compounds, this document offers a technical exploration of its chemical identity, structural characteristics, and predicted properties. It further outlines methodologies for its synthesis and analysis, and discusses its likely biological context, providing a crucial resource for researchers in the field.

Introduction: Unveiling this compound

This compound belongs to the 1,4-diazepane class of compounds, which are seven-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4. The presence of a phenyl group at the 7th position and a ketone at the 5th position defines its unique chemical architecture. While specific experimental data for this compound is limited in publicly accessible literature, its structural similarity to the well-known benzodiazepine class of drugs, such as Diazepam, allows for informed predictions of its properties and biological activity.[1][2] Derivatives of this compound have been studied for their psychotropic activity, exhibiting sedative, myorelaxant, and anxiolytic actions.[1][2]

This guide will synthesize the available information on this compound, supplemented with data from its close structural analogue, Diazepam, to provide a holistic and practical resource for laboratory and development work.

Chemical Identity and Core Physicochemical Properties

A foundational understanding of a compound's identity and basic properties is paramount for any research and development endeavor. This section details the known and predicted characteristics of this compound.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[3]

  • Synonyms: 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one[4]

  • CAS Number: 57552-95-1[4]

  • Molecular Formula: C₁₁H₁₄N₂O[3][5]

  • Molecular Weight: 190.24 g/mol [5]

  • Canonical SMILES: C1CNC(=O)CC(N1)C2=CC=CC=C2[3]

  • InChI: InChI=1S/C11H14N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)[3]

  • InChIKey: UATUVKKDKVFGGB-UHFFFAOYSA-N[3]

A deuterated form, this compound-d4 Hydrochloride, is also commercially available, with a molecular formula of C₁₁H₁₁D₄ClN₂O and a molecular weight of 230.73 g/mol .[6]

Predicted and Analogous Physicochemical Data
PropertyThis compound (Predicted/Inferred)Diazepam (Experimental Data for Comparison)Source
Melting Point Not available131.5-134.5 °C[7]
Boiling Point Not availableNot available
Water Solubility Inferred to be lowVery slightly soluble[7]
logP (Octanol/Water Partition Coefficient) 0.3 (XlogP)2.80 (ACD Log D pH 7.4)[3][8]
pKa (Strongest Basic) Not available2.92 (imine)[8][9]
Topological Polar Surface Area 41.1 Ų32.7 Ų[3][10]
Appearance Not availableWhite or yellow crystalline solid[7]

Note on Data Interpretation: The predicted logP value for this compound suggests it is significantly more hydrophilic than Diazepam. This is an expected consequence of the absence of the chloro and N-methyl groups present in Diazepam, which increase lipophilicity. The topological polar surface area is also slightly higher, which would contribute to its lower predicted lipophilicity. These differences will have significant implications for its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Structural Elucidation

The synthesis of 1,4-diazepan-5-one derivatives can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not extensively documented in readily available literature, a general approach can be inferred from the synthesis of related compounds.

General Synthetic Approach

The synthesis of 1,4-diazepan-5-ones often involves the cyclization of appropriate precursors. A plausible synthetic pathway for this compound could involve the reaction of a suitably substituted ethylenediamine derivative with a phenyl-substituted β-keto ester or a related synthon.

A generalized workflow for the synthesis is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Ethylenediamine_Derivative Substituted Ethylenediamine Cyclization Cyclization Reaction Ethylenediamine_Derivative->Cyclization Phenyl_Keto_Ester Phenyl-substituted β-keto ester Phenyl_Keto_Ester->Cyclization Target_Compound This compound Cyclization->Target_Compound

Caption: Generalized synthetic workflow for this compound.

Methodologies for Structural Characterization

A suite of analytical techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

  • ¹H NMR: Proton NMR is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as distinct signals for the methylene protons of the diazepane ring. The chemical shifts and coupling patterns of the aliphatic protons would provide valuable information about the conformation of the seven-membered ring.

  • ¹³C NMR: Carbon NMR would confirm the presence of the carbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the diazepane ring.

Mass spectrometry is a critical tool for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights. Predicted collision cross-section values for various adducts of this compound are available and can aid in identification.[3]

IR spectroscopy is useful for identifying key functional groups. A strong absorption band corresponding to the C=O stretch of the amide (lactam) group would be expected in the region of 1650-1680 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

HPLC is the primary method for assessing the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable. The retention time of the compound can be used for identification, and the peak area can be used for quantification.

A typical HPLC workflow for purity analysis is as follows:

G Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis

Caption: Standard HPLC workflow for purity analysis.

Biological Context and Mechanism of Action

While direct studies on the biological activity of this compound are not abundant, its structural relationship to benzodiazepines strongly suggests that it will interact with the central nervous system.[1]

Predicted Pharmacological Activity

Derivatives of this compound have been shown to possess sedative, myorelaxant, and anxiolytic properties.[1][2] This profile is characteristic of positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.

Interaction with the GABA-A Receptor

Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel, which is distinct from the GABA binding site.[11][12] This binding event enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[11] This hyperpolarizes the neuron, making it less likely to fire, resulting in the observed sedative and anxiolytic effects. It is highly probable that this compound shares this mechanism of action.

The interaction of benzodiazepine analogues with the GABA-A receptor is a complex process, with different benzodiazepines potentially having distinct binding modes.[11] The specific interactions of this compound with the various subunits of the GABA-A receptor would determine its specific pharmacological profile.

G cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel Chloride Ion Channel GABA_Site->Ion_Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->Ion_Channel Enhances Opening Cl_ion Cl⁻ Ion_Channel->Cl_ion Influx GABA GABA GABA->GABA_Site Binds BZD_Analog This compound BZD_Analog->BZD_Site Binds (Allosteric Modulation)

Caption: Proposed mechanism of action at the GABA-A receptor.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation, particularly in the realm of neuropharmacology. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, drawing on available data and established knowledge of its structural analogues. The outlined methodologies for synthesis and analysis provide a practical framework for researchers to work with this compound.

Future research should focus on obtaining experimental data for the key physicochemical properties of this compound to validate the predictions made in this guide. Detailed pharmacological studies are also warranted to fully characterize its interaction with the GABA-A receptor and to explore its potential as a therapeutic agent.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Phenyl-1,4-diazepan-5-one is a member of the 1,4-diazepine class of compounds, a scaffold renowned for its profound effects on the central nervous system (CNS). While direct, comprehensive studies on this specific molecule are not extensively published, its structural analogy to the well-established benzodiazepine class of drugs provides a strong foundation for postulating its mechanism of action. This guide synthesizes the known pharmacology of related compounds to propose a primary mechanism for this compound, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Furthermore, this document outlines a rigorous, multi-faceted experimental strategy to definitively elucidate and characterize its pharmacological activity, providing a roadmap for future research and development.

Introduction: The 1,4-Diazepine Scaffold and its Therapeutic Legacy

The 1,4-diazepine core is a privileged structure in medicinal chemistry, most famously embodied by the benzodiazepine drugs.[1][2] Compounds of this class, such as diazepam, are widely recognized for their anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[3][4][5] These effects are primarily mediated through their interaction with the CNS.[6] Studies on various 1,4-diazepine derivatives have consistently demonstrated psychotropic, sedative, myorelaxant, and anxiolytic actions.[7][8] Given its core structure, this compound is hypothesized to share this pharmacological profile.

Postulated Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[3][9] GABA is the principal inhibitory neurotransmitter in the mammalian brain.[10][11] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl-).[3][9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound is postulated to bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding is thought to induce a conformational change in the receptor that increases its affinity for GABA.[11] The potentiation of GABA's effect leads to a greater influx of chloride ions for a given concentration of GABA, thereby enhancing the inhibitory tone in the CNS.[3] This enhanced inhibition is the molecular basis for the sedative, anxiolytic, and other CNS-depressant effects observed with this class of compounds.

The specificity of this interaction is determined by the subunit composition of the GABA-A receptor. Different subtypes of the GABA-A receptor, composed of various combinations of α, β, and γ subunits, mediate distinct pharmacological effects. For instance, the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic actions.[11]

Experimental Validation: A Step-by-Step Guide

To move from a postulated to a confirmed mechanism of action for this compound, a series of targeted experiments are required. The following protocols are designed to rigorously test the hypothesis of GABA-A receptor modulation.

Primary Target Engagement: Radioligand Binding Assays

The initial step is to determine if this compound binds to the benzodiazepine site on the GABA-A receptor. This is typically achieved through competitive binding assays using a radiolabeled ligand known to bind to this site, such as [³H]-flunitrazepam.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Synaptic Membranes:

    • Homogenize brain tissue (e.g., from rodent cortex) in a buffered sucrose solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.

    • Wash the pellet multiple times with a buffer to remove endogenous GABA and other potential interfering substances.

    • Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the synaptic membrane preparation, a fixed concentration of [³H]-flunitrazepam, and varying concentrations of this compound (the competitor).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled benzodiazepine like diazepam).

    • Incubate the plate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
Diazepam (Control)Known ValueKnown Value
Functional Characterization: Electrophysiological Assays

Demonstrating binding is crucial, but it does not confirm functional activity. Electrophysiology, specifically the patch-clamp technique, can directly measure the effect of this compound on GABA-A receptor function.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture:

    • Use a cell line stably expressing recombinant GABA-A receptors (e.g., HEK293 cells transfected with the appropriate α, β, and γ subunits) or primary cultured neurons.

    • Plate the cells on coverslips suitable for microscopy.

  • Patch-Clamp Recording:

    • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the cells with an extracellular solution.

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with an intracellular solution.

    • Form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ion currents.

  • Drug Application and Data Acquisition:

    • Apply a low concentration of GABA to the cell to elicit a baseline chloride current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • Data Analysis:

    • Calculate the percentage potentiation of the GABA-evoked current by this compound at each concentration.

    • Plot the percentage potentiation against the logarithm of the drug concentration.

    • Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation).

Data Presentation:

CompoundEC50 (nM) for GABA PotentiationMaximal Potentiation (%)
This compoundExperimental ValueExperimental Value
Diazepam (Control)Known ValueKnown Value
In Vivo Behavioral Correlates

To establish the therapeutic potential and confirm the CNS effects of this compound, in vivo behavioral assays in animal models are essential. These assays assess the anxiolytic, sedative, and myorelaxant properties of the compound.

Experimental Protocols:

  • Elevated Plus Maze (Anxiolytic Activity):

    • The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

    • Administer this compound or a vehicle control to rodents.

    • Place the animal in the center of the maze and allow it to explore for a set period.

    • Record the time spent in and the number of entries into the open and closed arms.

    • An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the control group.

  • Rotarod Test (Motor Coordination and Sedation):

    • Train rodents to walk on a rotating rod.

    • Administer the test compound or vehicle.

    • At set time points after administration, place the animals on the accelerating rotarod and measure the latency to fall.

    • A decrease in the latency to fall indicates impaired motor coordination, a potential indicator of sedation or muscle relaxation.

  • Locomotor Activity Test (Sedative Effects):

    • Place animals in an open-field arena equipped with infrared beams to track movement.

    • Administer the compound or vehicle.

    • Record the total distance traveled, number of ambulatory movements, and rearing frequency over a specific period.

    • A significant reduction in locomotor activity compared to the control group suggests a sedative effect.

Data Presentation:

Behavioral TestParameter MeasuredExpected Outcome with this compound
Elevated Plus MazeTime in Open Arms (%)Increase
Rotarod TestLatency to Fall (s)Decrease
Locomotor ActivityTotal Distance Traveled (cm)Decrease

Visualization of Pathways and Workflows

Proposed Signaling Pathway

G cluster_neuron Postsynaptic Neuron cluster_membrane Cell Membrane GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel is part of Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Opens, Cl- Influx GABA GABA GABA->GABA_A Binds Compound This compound Compound->GABA_A Allosterically Binds

Caption: Postulated mechanism of this compound at the GABA-A receptor.

Experimental Workflow

G cluster_invitro In Vitro Characterization Binding Radioligand Binding Assay (Target Engagement) Electro Patch-Clamp Electrophysiology (Functional Activity) Binding->Electro Confirms Function EPM Elevated Plus Maze (Anxiolytic) Electro->EPM Rotarod Rotarod Test (Sedation/Motor) Electro->Rotarod Locomotor Locomotor Activity (Sedation) Electro->Locomotor Hypothesis Hypothesis: Positive Allosteric Modulator of GABA-A Receptor Hypothesis->Binding

Caption: Integrated workflow for mechanism of action elucidation.

Conclusion

The structural characteristics of this compound strongly suggest that its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, mirroring the well-documented pharmacology of benzodiazepines. This guide provides a robust framework for empirically testing this hypothesis. Through a combination of in vitro binding and functional assays, followed by in vivo behavioral studies, researchers can definitively characterize the pharmacological profile of this compound. Such a systematic approach is fundamental to understanding its therapeutic potential and advancing its development for the treatment of CNS disorders.

References

In Vitro Biological Activity of 7-Phenyl-1,4-diazepan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies to characterize the in vitro biological activity of 7-Phenyl-1,4-diazepan-5-one, a seven-membered heterocyclic compound with demonstrated psychotropic properties. Drawing from established protocols and the known pharmacology of related 1,4-diazepine structures, this document details experimental workflows for assessing its sedative, anxiolytic, potential anticancer, and neuroprotective effects. The guide is designed to provide researchers with the foundational knowledge and practical steps to rigorously evaluate the therapeutic potential of this compound. We will delve into the rationale behind experimental choices, from initial synthesis to a suite of in vitro assays, including receptor binding and cell viability studies. Visualized workflows and signaling pathways are provided to enhance understanding of the experimental logic and potential mechanisms of action.

Introduction: The Therapeutic Potential of 1,4-Diazepan-5-ones

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the widely prescribed benzodiazepine class of drugs. These compounds are well-established as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS)[1]. This modulation enhances the effect of GABA, leading to sedative, anxiolytic, myorelaxant, and anticonvulsant effects[1][2].

The compound of interest, this compound, has been specifically identified for its psychotropic activity, demonstrating sedative, myorelaxant, and anxiolytic actions in preclinical studies[3]. This strongly suggests an interaction with CNS targets, likely the GABA-A receptor. Furthermore, the broader class of 1,4-diazepine derivatives has been explored for a wide range of other biological activities, including anticancer and neuroprotective properties[4][5].

This guide, therefore, outlines a comprehensive in vitro strategy to not only confirm and quantify the known psychotropic effects of this compound but also to explore its potential in oncology and neuroprotection.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, likely commencing with commercially available starting materials. A common strategy involves the condensation of a diamine with a suitable keto-acid derivative.

Synthesis_Workflow A Starting Material A (e.g., Phenyl-substituted keto-acid) C Condensation Reaction A->C B Starting Material B (e.g., Ethylene diamine derivative) B->C D Cyclization C->D Intermediate E Purification (e.g., Column Chromatography) D->E F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • 3-Amino-1-phenylpropan-1-one (or a suitable precursor)

  • Chloroacetyl chloride

  • Ammonia solution

  • Appropriate solvents (e.g., Dichloromethane, Ethanol)

  • Reagents for workup and purification (e.g., Sodium bicarbonate, Magnesium sulfate, Silica gel)

Step 1: N-Chloroacetylation of 3-Amino-1-phenylpropan-1-one

  • Dissolve 3-Amino-1-phenylpropan-1-one in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-chloroacetylated intermediate.

Step 2: Cyclization to form the 1,4-diazepan-5-one ring

  • Dissolve the intermediate from Step 1 in a suitable solvent like ethanol.

  • Add an excess of aqueous ammonia solution.

  • Reflux the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Pharmacological Evaluation

The following sections detail the in vitro assays to characterize the biological activity of this compound.

Assessment of Sedative and Anxiolytic Activity: GABA-A Receptor Binding

The sedative and anxiolytic effects of benzodiazepine-like compounds are primarily mediated through their interaction with the GABA-A receptor[1]. Therefore, a receptor binding assay is a crucial first step to determine the affinity of this compound for this target.

GABAA_Binding_Workflow A Prepare Rat Brain Membranes B Incubate Membranes with [3H]-Flunitrazepam (Radioligand) and varying concentrations of This compound A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Competition Binding Curve) D->E F Determine Ki Value E->F

Caption: Workflow for GABA-A receptor binding assay.

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand ([³H]-Flunitrazepam), which binds with high affinity to the benzodiazepine site on the GABA-A receptor.

Materials:

  • Rat cerebral cortex membranes

  • [³H]-Flunitrazepam

  • This compound

  • Diazepam (as a positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • A fixed concentration of [³H]-Flunitrazepam (typically in the low nM range).

    • Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam).

    • Rat brain membranes.

  • Incubation: Incubate the plate at 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Evaluation of Potential Anticancer Activity

Given that some 1,4-diazepine derivatives have shown anticancer properties, it is prudent to screen this compound for cytotoxic effects against a panel of human cancer cell lines. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose[6][7].

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well Plates B Treat Cells with Varying Concentrations of This compound A->B C Incubate for 48-72 hours B->C D Add MTT or SRB Reagent C->D E Incubate and Solubilize Formazan (MTT) or Stained Protein (SRB) D->E F Measure Absorbance E->F G Calculate Cell Viability and Determine IC50 F->G

Caption: General workflow for in vitro cytotoxicity assays (MTT/SRB).

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells[8].

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Principle: The sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number[7].

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA)

  • SRB solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing and Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB and air dry.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ as described for the MTT assay.

Assessment of Neuroprotective Activity

The CNS activity of this compound warrants an investigation into its potential neuroprotective effects. In vitro models of neuronal damage can be used to assess this activity.

Principle: This assay evaluates the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death. SH-SY5Y is a human neuroblastoma cell line commonly used in neuroprotection studies[9].

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Culture and Seeding: Culture and seed SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Induce neurotoxicity by adding a specific concentration of H₂O₂ to the wells (except for the control wells).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Assessment of Cell Viability: Determine cell viability using a suitable assay such as the MTT assay, following the protocol described in section 3.2.1.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at different concentrations compared to the H₂O₂-treated control.

Data Presentation

Quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: GABA-A Receptor Binding Affinity of this compound (Hypothetical Data)

CompoundKi (nM)
This compound75.3
Diazepam (Control)10.2

Note: The Ki values presented are for illustrative purposes only and should be determined experimentally.

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines (Hypothetical Data)

Cell LineIC₅₀ (µM)
MCF-7 (Breast)> 100
HCT116 (Colon)85.6
A549 (Lung)> 100

Note: The IC₅₀ values are hypothetical and need to be determined through experimentation.

Table 3: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells (Hypothetical Data)

Compound Concentration (µM)% Cell Viability
Control100
H₂O₂ only45.2
H₂O₂ + 1 µM Compound58.7
H₂O₂ + 10 µM Compound72.1
H₂O₂ + 50 µM Compound85.4

Note: These data are illustrative and require experimental validation.

Potential Signaling Pathways

The biological activities of this compound are likely mediated through specific signaling pathways. Based on its structural similarity to benzodiazepines, the primary pathway of interest for its sedative and anxiolytic effects is the modulation of the GABA-A receptor.

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds Compound This compound Compound->GABA_R Positive Allosteric Modulation

Caption: Proposed signaling pathway for the sedative/anxiolytic effects of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in vitro approach to characterize the biological activity of this compound. The proposed experiments will enable the quantification of its affinity for the GABA-A receptor, its potential as an anticancer agent, and its capacity to protect neuronal cells from oxidative stress. The provided protocols are based on well-established and validated methods, ensuring the generation of robust and reliable data.

Future research should focus on elucidating the precise mechanism of action, especially if significant anticancer or neuroprotective effects are observed. This could involve investigating the compound's effects on cell cycle progression, apoptosis, and specific neuroprotective signaling pathways. Promising in vitro results would then warrant further investigation in in vivo models to assess the therapeutic potential of this compound for CNS disorders, cancer, or neurodegenerative diseases.

References

An In-depth Technical Guide to 7-Phenyl-1,4-diazepan-5-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 1,4-diazepan-5-one scaffold represents a privileged core in medicinal chemistry, giving rise to a multitude of compounds with significant biological activities. The introduction of a phenyl group at the 7-position imparts distinct physicochemical and pharmacological properties, making the 7-phenyl-1,4-diazepan-5-one series a compelling area of research for drug discovery and development professionals. This guide provides a comprehensive technical overview of this unique chemical space, delving into the synthetic strategies, physicochemical characterization, and pharmacological significance of these compounds. It is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel central nervous system (CNS) active agents and beyond.

The this compound Core: An Introduction

The this compound core is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, a carbonyl group at position 5, and a phenyl substituent at position 7. This structural motif is a close analogue of the well-known 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[1] The presence of the phenyl group at the 7-position is a key structural feature that influences the molecule's interaction with biological targets and its overall pharmacological profile.

Synthesis and Chemical Landscape

The synthesis of this compound derivatives, while not as extensively documented as that of their benzodiazepine counterparts, can be approached through several strategic routes. These methods often involve the cyclization of acyclic precursors containing the requisite phenyl, amino, and carboxylic acid functionalities.

General Synthetic Strategies

A plausible synthetic route, extrapolated from the synthesis of related benzodiazepines, could involve the reaction of a 3-amino-3-phenylpropanoic acid derivative with an N-protected aminoacetaldehyde equivalent, followed by deprotection and cyclization.

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product A 3-Amino-3-phenylpropanoic Acid Derivative C Amide Bond Formation A->C B N-Protected Aminoacetaldehyde B->C D Deprotection C->D E Intramolecular Cyclization D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol for an Analogous Compound: Synthesis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one

The following protocol for a related diphenyl derivative provides valuable insight into the practical aspects of synthesizing a 1,4-diazepan-5-one core.[2]

Step 1: Preparation of the Diazepanone Ring

  • Dissolve dry, powdered t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (1.47 g, 5 mmol) in ether (100 ml).

  • Pass dry HCl gas through the solution until the precipitation of the hydrochloride salt is complete.

  • Filter the solid, wash with ether, and dry.

  • Add the dried hydrochloride salt in portions to a water-ethanol mixture (10 ml water: 10 ml ethanol) at 0–10°C with stirring until dissolved.

  • Slowly add a solution of NaNO₂ (1.38 g, 20 mmol) in water (10 mL) dropwise over 1 hour at 0–10°C.

  • Filter the precipitated white solid, wash with water.

  • Combine the organic extracts and dry over Na₂SO₄.

  • Recrystallize the product from dichloromethane and petroleum ether (60–80°C) to yield colorless needles.[2]

Physicochemical Properties and Characterization

The physicochemical properties of this compound derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. Key parameters include molecular weight, lipophilicity (LogP), and the presence of hydrogen bond donors and acceptors.

PropertyValue (for this compound)Source
Molecular FormulaC₁₁H₁₄N₂ON/A
Molecular Weight190.24 g/mol N/A

Note: Specific experimental data for the parent compound is limited in the available literature.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. While specific data for this compound is not available in the provided search results, related benzodiazepine structures show characteristic chemical shifts that can be used for analogical interpretation. For instance, in diazepam (a 1,4-benzodiazepin-2-one), aromatic protons typically resonate between 7.0 and 8.0 ppm, while the methylene protons of the diazepine ring appear at around 3.0-4.5 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For 7-chloro-5-phenyl-1H-benzo[e][3][4]diazepin-2(3H)-one, a related structure, the [M+H]⁺ ion is observed at m/z 271.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the amide carbonyl group in the diazepan-5-one ring.

Pharmacological Significance and Mechanism of Action

Derivatives of this compound have been reported to exhibit psychotropic activity, including sedative, myorelaxant, and anxiolytic actions.[1] These effects are characteristic of compounds that modulate the central nervous system.

Interaction with GABA-A Receptors

The pharmacological profile of these compounds strongly suggests an interaction with the γ-aminobutyric acid type A (GABA-A) receptors, which are the primary targets for the well-established 1,4-benzodiazepines.[4] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.

Benzodiazepines and their analogues act as positive allosteric modulators of GABA-A receptors. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[6]

GABA-A Receptor Modulation Pathway:

G A This compound Derivative B GABA-A Receptor A->B Binds to Allosteric Site C Increased GABA Affinity B->C Conformational Change D Increased Chloride Ion Influx C->D E Neuronal Hyperpolarization D->E F Reduced Neuronal Excitability E->F G Anxiolytic, Sedative, Myorelaxant Effects F->G

Caption: Proposed mechanism of action via GABA-A receptor modulation.

Structure-Activity Relationships (SAR)

While specific SAR studies for 7-phenyl-1,4-diazepan-5-ones are not detailed in the provided search results, principles from the broader class of 1,4-benzodiazepines can be extrapolated. Key structural features that influence activity include:

  • The Phenyl Group at Position 7: This group is critical for activity and likely engages in hydrophobic or π-stacking interactions within the binding pocket of the receptor.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can modulate the electronic properties and binding affinity.

  • Substituents on the Diazepine Ring: Modifications at the N1 and N4 positions, as well as at other positions on the diazepine ring, can significantly impact potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Drug Development Potential

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. Future research should focus on:

  • Elucidation of Specific Biological Targets: While GABA-A receptors are the likely primary targets, comprehensive screening against a panel of CNS receptors and enzymes is warranted to identify novel activities and potential off-target effects.

  • Systematic SAR Studies: The synthesis and evaluation of a focused library of derivatives with systematic modifications to the phenyl and diazepine rings will be crucial for optimizing potency, selectivity, and ADME properties.

  • In Vivo Efficacy Studies: Promising compounds should be evaluated in relevant animal models of anxiety, epilepsy, and other CNS disorders to establish their therapeutic potential.

  • Exploration of Other Therapeutic Areas: The diverse biological activities of diazepine-containing compounds suggest that this scaffold may have applications beyond CNS disorders, including as anticancer or antiviral agents.[2]

Conclusion

The this compound core represents a fertile ground for the discovery of new therapeutic agents. While the existing body of research provides a solid foundation, significant opportunities remain for further exploration and optimization. This technical guide has aimed to synthesize the current knowledge and provide a framework for future investigations into this promising class of compounds. The continued application of modern drug discovery principles to this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Determination of the Crystal Structure of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Structural Elucidation

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including sedative, myorelaxant, and anxiolytic actions.[1][2] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is fundamental to understanding their mechanism of action, optimizing their pharmacological properties, and designing new, more effective therapeutics. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of a key analogue, 7-Phenyl-1,4-diazepan-5-one, from synthesis to final structural analysis. While the definitive crystal structure of this specific molecule is not widely reported in publicly accessible databases, this document serves as a complete roadmap for its elucidation.

Part 1: Synthesis and Purification

The journey to a crystal structure begins with the synthesis of a pure, crystalline compound. The following protocol is adapted from established methods for the synthesis of similar 1,4-diazepan-5-ones.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via condensation of ethyl benzoylacetate and ethylenediamine.

Materials:

  • Ethyl benzoylacetate

  • Ethylenediamine

  • Xylenes (mixed isomers)

  • Chloroform

  • Nitrogen gas supply

  • Reflux condenser

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve ethylenediamine (1.0 mol) in 1 L of mixed xylenes.

  • Reagent Addition: While refluxing the ethylenediamine solution under a nitrogen atmosphere, add a solution of ethyl benzoylacetate (1.0 mol) in 400 mL of mixed xylenes dropwise over a period of 1 hour.

  • Reflux and Water Removal: After the addition is complete, continue to reflux the reaction mixture for an additional hour. Following this, arrange the apparatus for azeotropic removal of water using a Dean-Stark trap.

  • Solvent Removal: Once water evolution ceases, reconfigure the apparatus for distillation and remove the xylene solvent over a 2-hour period.

  • Crystallization and Isolation: Allow the resulting reaction product to cool to room temperature. The crystalline material that forms should be isolated by filtration.

  • Purification: Wash the collected crystals several times with cold chloroform and dry under vacuum to yield the final product.

Rationale for Experimental Choices:

  • Nitrogen Atmosphere: Prevents oxidation of the reagents and intermediates at elevated temperatures.

  • Dropwise Addition: Controls the reaction rate and minimizes the formation of side products.

  • Azeotropic Water Removal: Drives the condensation reaction to completion by removing one of the products (water).

  • Washing with Chloroform: Removes unreacted starting materials and soluble impurities.

Workflow for Synthesis and Purification

Synthesis_and_Purification Reagents Ethyl Benzoylacetate + Ethylenediamine Reaction Reflux in Xylenes (N2 atmosphere) Reagents->Reaction Azeotrope Azeotropic Removal of Water Reaction->Azeotrope SolventRemoval Distillation of Xylenes Azeotrope->SolventRemoval Crystallization Cooling and Crystallization SolventRemoval->Crystallization Filtration Isolation by Filtration Crystallization->Filtration Washing Washing with Chloroform Filtration->Washing FinalProduct Pure this compound Washing->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[4] The purity of the compound, choice of solvent, and the rate of crystallization are critical factors.[5]

Techniques for Crystal Growth

Several methods can be employed to grow single crystals suitable for X-ray diffraction.[6][7] For a small organic molecule like this compound, the following techniques are recommended:

  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Experimental Protocol: Crystal Growth by Slow Evaporation

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Materials:

  • Purified this compound

  • A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

  • Small vials or test tubes

  • Parafilm or cotton plugs

Procedure:

  • Solvent Screening: Test the solubility of the compound in a range of solvents to find one in which it is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle warming may be necessary to fully dissolve the compound.

  • Filtration: Filter the solution through a syringe filter or a small cotton plug into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and pierce a few small holes in it, or alternatively, plug the opening with a cotton ball. This will allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Monitoring: Place the vial in a vibration-free location and monitor for crystal growth.

Logical Flow for Crystal Growth Method Selection

Crystal_Growth_Selection Start Purified Compound Solubility Determine Solubility in Various Solvents Start->Solubility ModeratelySoluble Moderately Soluble? Solubility->ModeratelySoluble SlowEvap Slow Evaporation ModeratelySoluble->SlowEvap Yes HighSolubility High Solubility? ModeratelySoluble->HighSolubility No Success Single Crystals Obtained SlowEvap->Success VaporDiff Vapor Diffusion HighSolubility->VaporDiff Yes TempDependent Temperature Dependent Solubility? HighSolubility->TempDependent No VaporDiff->Success SlowCool Slow Cooling TempDependent->SlowCool Yes SlowCool->Success

Caption: Decision-making process for selecting a suitable crystal growth method.

Part 3: X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction

The process involves mounting the crystal, collecting diffraction data, solving the crystal structure, and refining the model.[8]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

Data Interpretation and Expected Conformation

Based on the crystal structures of related 1,4-diazepan-5-one derivatives, the seven-membered diazepine ring in this compound is expected to adopt either a chair or a boat conformation.[9][10][11][12] The phenyl substituent at the 7-position will likely occupy a pseudo-equatorial or pseudo-axial position to minimize steric hindrance. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformational preferences and intermolecular interactions.

Part 4: Spectroscopic and Spectrometric Characterization

In parallel with efforts to obtain a crystal structure, it is imperative to characterize the synthesized compound using other analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, the following characteristic signals would be expected in the ¹H NMR spectrum:

  • Aromatic protons of the phenyl group.

  • Protons of the diazepine ring, likely appearing as complex multiplets due to spin-spin coupling.

  • Amine and amide protons, which may be broad and their chemical shifts dependent on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄N₂O, MW: 190.24 g/mol ), a high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.[13]

Summary of Expected Analytical Data
TechniqueExpected Results
¹H NMR Signals in the aromatic and aliphatic regions corresponding to the phenyl and diazepine ring protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the diazepine ring.
Mass Spec. Molecular ion peak confirming the molecular weight of 190.24 g/mol .
Melting Point A sharp melting point, indicating high purity.

Part 5: Significance for Drug Development

The determination of the crystal structure of this compound provides invaluable insights for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: A precise 3D structure allows for a more rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Computational Modeling: The crystal structure can be used as a starting point for molecular docking studies to predict how the molecule interacts with its biological target.[9][10][11]

  • Polymorphism Screening: Understanding the crystal packing can aid in the identification and characterization of different polymorphic forms, which can have significant implications for the stability, solubility, and bioavailability of a drug substance.

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis, crystallization, and structural elucidation of this compound. By following these protocols and understanding the underlying scientific principles, researchers can successfully determine the crystal structure of this and other important small molecules, thereby accelerating the drug discovery and development process.

References

Deconvoluting the Therapeutic Landscape of 7-Phenyl-1,4-diazepan-5-one: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The 1,4-diazepan-5-one scaffold represents a privileged chemical structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, 7-Phenyl-1,4-diazepan-5-one, a molecule of significant interest for novel therapeutic development. While this specific molecule is not extensively characterized in public literature, the broader family of diazepines and their analogues, most notably benzodiazepines, have a rich history as modulators of the central nervous system (CNS). This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By integrating computational prediction, established in vitro screening methodologies, and robust cellular validation assays, this guide outlines a self-validating workflow designed to elucidate the compound's mechanism of action and unlock its therapeutic potential.

Introduction: The 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a seven-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This structure serves as a versatile template for creating diverse chemical libraries with a wide range of pharmacological activities. The addition of a phenyl group at the 7-position introduces significant steric and electronic features, suggesting the potential for specific, high-affinity interactions with biological macromolecules.

The therapeutic precedent for related structures is well-established. Benzodiazepines, which feature a fused benzene ring, famously target the Gamma-Aminobutyric Acid type A (GABA-A) receptor, acting as allosteric modulators to enhance the inhibitory effects of GABA. This mechanism underlies their widespread use as anxiolytics, sedatives, and anticonvulsants. However, the broader diazepine class has been shown to interact with a variety of other targets, including ion channels, GPCRs, and enzymes, highlighting the need for a systematic and unbiased approach to target identification for novel derivatives like this compound.

This guide will proceed by first exploring the inferred target landscape based on analogous structures, then detailing a multi-tiered strategy for novel target identification and validation, complete with actionable experimental protocols and data interpretation frameworks.

Inferred Target Landscape: Learning from Analogous Scaffolds

While direct studies on this compound are limited, the extensive research on related diazepine and benzodiazepine compounds provides a logical starting point for hypothesis generation. The structural similarity suggests a predisposition for certain classes of biological targets.

Table 1: Potential Target Classes for this compound Based on Analogous Structures

Target ClassSpecific ExamplesKnown Role of AnaloguesRationale for Investigation
Ligand-Gated Ion Channels GABA-A ReceptorsPositive allosteric modulation by benzodiazepines.This is the most prominent historical target for this scaffold class.
Glycine ReceptorsSome benzodiazepines have shown modulation of glycine receptors.Structural similarity to GABA-A receptors suggests potential for cross-reactivity.
Voltage-Gated Ion Channels Calcium Channels (Ca_v)Diltiazem, a benzothiazepine, is a known calcium channel blocker.The diazepine ring is capable of interacting with channel proteins.
Sodium Channels (Na_v)Certain anticonvulsant diazepines modulate sodium channel activity.A common target for CNS-active compounds.
G-Protein Coupled Receptors (GPCRs) Cholecystokinin (CCK) ReceptorsDiazepam and other benzodiazepines can bind to CCK receptors.Represents a potential non-GABAergic mechanism of action.
Opioid ReceptorsNovel diazepine derivatives have been explored for opioid receptor activity.Potential for developing novel analgesics with different side-effect profiles.
Enzymes Dipeptidyl Peptidase-4 (DPP-4)Some heterocyclic compounds act as DPP-4 inhibitors for diabetes treatment.The lactam core of the diazepanone could interact with enzyme active sites.
Histone Deacetylases (HDACs)Certain cyclic compounds are known to inhibit HDACs.Potential application in oncology and neurodegenerative diseases.

A Systematic Strategy for Target Deconvolution

To move from hypothesis to confirmed mechanism of action, a rigorous, multi-step approach is required. This workflow integrates computational methods for initial triage with experimental validation for conclusive identification.

Target_Deconvolution_Workflow cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro Phase 2: In Vitro Identification & Validation cluster_cellular Phase 3: Cellular & Functional Validation A Compound Structure (this compound) B Pharmacophore Modeling & Similarity Searching A->B C Reverse Docking & Target Prediction Servers A->C D Prioritized Target List B->D C->D E Broad Ligand Binding Screen (e.g., Eurofins SafetyScreen) D->E Guide initial screen selection F Affinity-Based Methods (e.g., Chemical Proteomics) D->F Inform probe design H Hit Confirmation & Affinity Determination (Kd/IC50) E->H F->H G Direct Enzymatic or Functional Assays G->H I Target Engagement Assays (e.g., CETSA) H->I Confirm cellular interaction J Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) H->J Investigate downstream effects K Phenotypic Screening & Mechanism Confirmation I->K J->K L Validated Therapeutic Target K->L

Caption: A multi-phase workflow for systematic therapeutic target deconvolution.

Phase 1: In Silico and Computational Approaches

Before committing to resource-intensive wet lab experiments, computational methods can efficiently generate a prioritized list of potential targets.

  • Similarity Searching and Pharmacophore Modeling: Utilize databases like ChEMBL and PubChem to identify known drugs or bioactive molecules with high structural or pharmacophoric similarity to this compound. The targets of these similar compounds become high-priority candidates.

  • Reverse Docking: Screen the compound's 3D structure against a large library of protein binding sites (e.g., using servers like PharmMapper or SwissTargetPrediction). This approach can uncover unexpected interactions and novel target classes. The output is a ranked list of potential protein targets based on predicted binding affinity and fit.

Phase 2: In Vitro Target Identification and Validation

The prioritized list from Phase 1 guides the experimental screening strategy. The goal is to identify direct binding partners and quantify the interaction.

  • Broad Ligand Binding Screens: Employ commercial services (e.g., Eurofins SafetyScreen, DiscoverX) that test the compound at a fixed concentration (e.g., 10 µM) against a panel of hundreds of known receptors, ion channels, and enzymes. This is a powerful, unbiased method to quickly identify primary targets and potential off-target liabilities.

  • Affinity-Based Methods (Chemical Proteomics): For discovering truly novel targets, affinity-based proteomics is the gold standard. This involves immobilizing the compound on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified and quantified using mass spectrometry.

  • Direct Functional Assays: For high-priority candidates (e.g., GABA-A receptors), proceed directly to functional assays. For enzymes, this would be an inhibition assay; for receptors, a radioligand binding displacement assay or a functional readout like calcium flux.

Phase 3: Cellular and Functional Validation

Confirmation of a direct protein-drug interaction is insufficient; the interaction must be shown to occur in a cellular context and elicit a functional consequence.

  • Cellular Thermal Shift Assay (CETSA): This technique verifies target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein confers thermal stability. By heating the cells/lysate to various temperatures, precipitating aggregated proteins, and quantifying the remaining soluble target protein (e.g., by Western Blot), a shift in the melting curve in the presence of the compound confirms intracellular engagement.

  • Downstream Pathway Analysis: Once a target is confirmed, investigate the functional consequences of its modulation. For example, if the target is a kinase, use Western Blot to measure the phosphorylation status of its known substrates. If it is a GPCR, use reporter gene assays to measure downstream signaling (e.g., cAMP or β-arrestin recruitment).

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol assesses the ability of this compound to displace a known radioligand from the benzodiazepine binding site on the GABA-A receptor.

  • Preparation:

    • Source: Use rat cortical membranes or cells recombinantly expressing GABA-A receptor subunits (e.g., α1β2γ2).

    • Radioligand: [³H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of assay buffer.

    • Add 25 µL of this compound at various concentrations (e.g., 1 nM to 100 µM). For control wells, add buffer (total binding) or a saturating concentration of a non-radiolabeled competitor like Diazepam (10 µM, for non-specific binding).

    • Add 25 µL of [³H]-Flunitrazepam at a final concentration equal to its K_d (approx. 1-2 nM).

    • Add 125 µL of the membrane preparation (containing 50-100 µg of protein).

    • Incubate for 60 minutes at 4°C to reach equilibrium.

  • Termination and Measurement:

    • Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol validates the engagement of a target protein by the compound in a cellular environment.

  • Cell Treatment:

    • Culture cells known to express the target protein to ~80% confluency.

    • Treat one set of cells with the vehicle (e.g., DMSO) and another set with this compound at a saturating concentration (e.g., 10-50 µM).

    • Incubate for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation and Detection:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

    • Collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample using Western Blot or SDS-PAGE with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For both vehicle- and drug-treated samples, plot the percentage of soluble protein remaining against the temperature.

    • A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Data Interpretation and Pathway Analysis

The ultimate goal is to build a coherent narrative of the compound's mechanism of action.

  • Affinity and Potency: The IC₅₀ from a binding assay indicates binding affinity, while the EC₅₀ from a functional assay indicates potency. A close correlation between these values strengthens the target hypothesis.

  • Selectivity: Data from broad panel screens are crucial for assessing selectivity. A compound that hits a single target with high affinity is often more desirable than a non-selective one, as it may have a cleaner side-effect profile.

  • Pathway Confirmation: If this compound engages a specific target (e.g., a kinase), it is essential to demonstrate that this engagement leads to the expected downstream cellular events. This connects the molecular interaction to a biological outcome.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Hypothetical Target (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation TF Transcription Factor (e.g., CREB) Kinase->TF Phosphorylation Gene Target Gene Expression TF->Gene Regulation Compound 7-Phenyl-1,4- diazepan-5-one Compound->Receptor Modulation

Caption: Hypothetical signaling pathway modulated by a novel therapeutic agent.

Conclusion and Future Directions

The deconvolution of a novel compound's therapeutic targets is a critical and complex phase of drug discovery. For this compound, a systematic approach grounded in the established pharmacology of its parent scaffolds is paramount. By combining predictive computational screening with unbiased, broad-based experimental assays and confirming hits in a relevant cellular context, researchers can build a robust and validated profile of the compound's mechanism of action. This foundational knowledge is the essential prerequisite for advancing a promising molecule through lead optimization, preclinical studies, and ultimately, into clinical development. The methodologies outlined in this guide provide a clear and self-validating path toward unlocking the full therapeutic potential of this intriguing molecule.

The Emergence of a Psychoactive Scaffold: A Technical Guide to the Discovery and History of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the discovery, synthesis, and pharmacological history of 7-Phenyl-1,4-diazepan-5-one, a notable member of the diazepine family of compounds. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes historical context with key experimental data to illuminate the scientific journey of this psychoactive molecule.

Introduction: The Significance of the 1,4-Diazepan-5-one Core

The 1,4-diazepan-5-one structure is a seven-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This scaffold is of significant interest in medicinal chemistry as it forms the core of many biologically active compounds. The addition of a phenyl group at the 7-position introduces a key structural feature that significantly influences the molecule's pharmacological profile, leading to interactions with central nervous system targets. This structural class is closely related to the well-known benzodiazepines, such as diazepam, which are widely recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The exploration of derivatives like this compound represents a continued effort to understand the structure-activity relationships within this important class of compounds and to develop new therapeutic agents with potentially improved efficacy and safety profiles.

The Genesis of a Scaffold: Early Synthetic Explorations

The foundational synthesis of the 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one scaffold, a close structural precursor to the topic compound, can be traced back to the mid-20th century. While the specific initial discovery of this compound is not definitively documented in a singular "discovery" paper, the pioneering work on the condensation of β-keto esters with ethylenediamine laid the crucial groundwork.

Initial synthetic work was reported by Ried and his colleagues in 1954, followed by further explorations by Hofmann and his team in 1962. These early investigations established a reliable method for constructing the core diazepine ring structure.

Foundational Synthesis Protocol

The seminal method for synthesizing the 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one scaffold is a condensation reaction between ethyl benzoylacetate and ethylenediamine. This reaction provides a robust and straightforward route to the core heterocyclic system.

Experimental Protocol: Synthesis of 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one [1]

  • Reaction Setup: A solution of ethylenediamine (1.0 mol) in 1 liter of mixed xylenes is brought to reflux under a nitrogen atmosphere.

  • Addition of Reactant: A solution of ethyl benzoylacetate (1.0 mol) in 400 ml of mixed xylenes is added dropwise to the refluxing ethylenediamine solution over a period of 1 hour.

  • Reflux and Water Removal: The reaction mixture is refluxed for an additional hour. Following this, water is removed from the reaction mixture via azeotropic distillation.

  • Solvent Removal and Crystallization: The xylene solvent is then distilled off over a 2-hour period. The resulting reaction product is allowed to stand at room temperature, during which time crystalline material forms.

  • Isolation and Purification: The crystalline product is isolated by filtration, washed several times with chloroform, and then dried.

This early work established a melting point for the resulting compound in the range of 206-210°C[1].

Pharmacological Characterization: Unveiling Psychoactive Properties

A significant advancement in the understanding of this compound came in 2001 with a study that specifically synthesized and investigated its psychotropic activities. This research provided the first clear evidence of its effects on the central nervous system.

A study published in Annales Pharmaceutiques Françaises in 2001 detailed the synthesis and pharmacological evaluation of this compound and its derivatives[2]. The researchers concluded that these compounds exhibit sedative, myorelaxant, and anxiolytic actions[2].

Summary of Pharmacological Activities
Pharmacological EffectObservation
Sedative The compound was observed to have calming or sleep-inducing effects in animal models.
Myorelaxant The compound demonstrated muscle-relaxing properties.
Anxiolytic The compound showed anxiety-reducing effects in relevant behavioral assays.

The 2001 study also included a toxicity assessment, which demonstrated that while two of the studied diazepines were non-toxic at therapeutic dosages, a third derivative was found to be highly toxic[2].

Mechanism of Action: The GABA-A Receptor Hypothesis

While direct receptor binding studies for this compound are not extensively reported in the public domain, its structural similarity to benzodiazepines and its observed pharmacological effects strongly suggest a mechanism of action involving the gamma-aminobutyric acid type A (GABA-A) receptor.

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor complex, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This neuronal inhibition is the basis for the sedative, anxiolytic, and muscle relaxant effects of benzodiazepines.

Diagram: Proposed Mechanism of Action of this compound

GABA-A Receptor Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances Channel Opening 7_Phenyl_Diazepan This compound 7_Phenyl_Diazepan->GABA_A_Receptor Binds to Allosteric Site GABA GABA GABA->GABA_A_Receptor Binds to GABA Site Neuronal_Inhibition Neuronal Inhibition (Sedation, Anxiolysis) Chloride_Influx->Neuronal_Inhibition Leads to

Caption: Proposed allosteric modulation of the GABA-A receptor by this compound.

Future Directions and Research Perspectives

The existing body of research on this compound provides a solid foundation for its classification as a psychoactive compound with potential therapeutic applications. However, to fully understand its potential and advance its development, several key areas require further investigation:

  • Quantitative Pharmacological Profiling: Detailed in vitro and in vivo studies are needed to quantify the potency and efficacy of this compound. This includes determining its binding affinity (Ki) for various GABA-A receptor subtypes and its effective dose (ED50) in animal models of anxiety, sedation, and muscle relaxation.

  • Mechanism of Action Confirmation: Direct receptor binding assays and electrophysiological studies are necessary to definitively confirm its mechanism of action and to explore its selectivity for different GABA-A receptor subunit combinations.

  • Pharmacokinetic and Toxicological Studies: A comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as a more detailed toxicological profile, is essential for assessing its drug-like properties and safety.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of derivatives will help to elucidate the structure-activity relationships and potentially lead to the identification of analogs with improved pharmacological profiles.

Conclusion

The journey of this compound from its early synthetic origins to its characterization as a psychoactive agent with sedative, myorelaxant, and anxiolytic properties showcases the enduring importance of the diazepine scaffold in medicinal chemistry. While foundational work has been laid, the path to a deeper understanding of its therapeutic potential requires further rigorous scientific inquiry. This technical guide serves as a comprehensive resource for researchers poised to undertake this next phase of investigation.

References

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, robust, and reproducible protocol for the synthesis of 7-Phenyl-1,4-diazepan-5-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through a one-pot condensation and cyclization reaction between ethyl benzoylacetate and ethylenediamine. This application note elaborates on the reaction mechanism, provides a step-by-step experimental procedure, and includes critical insights for ensuring a high yield and purity of the final product.

Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a privileged scaffold in the development of therapeutic agents, particularly those targeting the central nervous system. The presence of two nitrogen atoms in the seven-membered ring allows for diverse functionalization, enabling the fine-tuning of pharmacological properties. The title compound, this compound, serves as a key building block for more complex molecules and has been investigated for its own psychotropic activities, including sedative and anxiolytic actions.[1] Its structure is foundational to a class of compounds with significant biological relevance.

The synthetic route detailed herein is advantageous due to its operational simplicity, use of commercially available starting materials, and straightforward purification, making it an accessible and efficient method for producing this important intermediate.

Synthetic Strategy and Mechanism

The synthesis of this compound is accomplished via a condensation reaction between ethyl benzoylacetate and ethylenediamine, followed by an intramolecular cyclization to form the lactam ring.

Reaction Scheme

The overall transformation can be depicted as follows:

Figure 1: Overall reaction for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds in two key stages:

  • Initial Condensation: The more nucleophilic primary amine of ethylenediamine attacks the electrophilic keto-carbonyl of ethyl benzoylacetate. This is followed by the elimination of a water molecule to form an enamine intermediate.

  • Intramolecular Amidation (Lactamization): The second primary amine of the ethylenediamine moiety then attacks the ester carbonyl. This intramolecular acyl substitution results in the formation of the stable seven-membered lactam ring and the elimination of ethanol. The reaction is driven to completion by the removal of water and ethanol via azeotropic distillation.

The workflow for this synthesis is outlined in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Set up reflux apparatus with Dean-Stark trap start Charge xylenes and ethylenediamine to flask prep->start heat1 Heat to reflux under nitrogen start->heat1 add Add ethyl benzoylacetate dropwise heat1->add reflux Reflux for 1 hour add->reflux azeotrope Azeotropically remove water reflux->azeotrope distill Distill off solvent azeotrope->distill cool Cool reaction mixture to room temperature distill->cool crystallize Allow product to crystallize cool->crystallize filter Filter the crystalline solid crystallize->filter wash Wash with cold chloroform filter->wash dry Dry the final product wash->dry

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one, which readily tautomerizes to the more stable this compound.[2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Ethyl benzoylacetate192.21192 g1.0≥98%Sigma-Aldrich
Ethylenediamine60.1060 g (67 mL)1.0≥99%Sigma-Aldrich
Mixed Xylenes-1.4 L-AnhydrousFisher Scientific
Chloroform119.38~100 mL-Reagent GradeVWR
Nitrogen Gas28.01--High PurityAirgas
Equipment
  • 3 L three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Dropping funnel (500 mL)

  • Heating mantle with magnetic stirrer

  • Nitrogen inlet

  • Thermometer

  • Büchner funnel and filtration flask

Step-by-Step Procedure
  • Apparatus Setup: Assemble the 3 L round-bottom flask with a heating mantle, magnetic stirrer, reflux condenser, and a Dean-Stark trap. Equip the flask with a nitrogen inlet and a dropping funnel. Ensure all glassware is dry.

  • Initial Charge: Charge the flask with a solution of ethylenediamine (60 g, 1.0 mol) in 1 L of mixed xylenes.

  • Initiate Reflux: Begin stirring and heat the solution to reflux under a gentle stream of nitrogen. The refluxing xylenes will begin to fill the Dean-Stark trap.

  • Substrate Addition: In the dropping funnel, prepare a solution of ethyl benzoylacetate (192 g, 1.0 mol) in 400 mL of mixed xylenes. Add this solution dropwise to the refluxing ethylenediamine mixture over a period of 1 hour.

    • Expert Tip: A slow, controlled addition is crucial to manage the exothermicity of the initial condensation and prevent the formation of side products.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional hour.

  • Azeotropic Removal of Water: Water will begin to collect in the Dean-Stark trap as a lower layer. Continue refluxing until no more water is collected, indicating the completion of the condensation and cyclization steps.

  • Solvent Removal: Reconfigure the apparatus for distillation and distill off the xylene solvent over approximately 2 hours.

  • Crystallization: Allow the resulting reaction product, a thick oil or residue, to cool to room temperature. The product will begin to crystallize upon standing.

    • Troubleshooting: If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.

  • Isolation and Purification: Isolate the crystalline material by vacuum filtration using a Büchner funnel. Wash the solid several times with small portions of cold chloroform to remove any unreacted starting materials and colored impurities.

  • Drying: Dry the resulting white to off-white crystalline product under vacuum to obtain the final this compound.

Expected Results
  • Yield: Approximately 59 g (31%)

  • Appearance: White to off-white crystalline solid

  • Melting Point: 207-210 °C (Literature: 206-210 °C)[2]

  • Molecular Formula: C₁₁H₁₄N₂O[3]

  • Molecular Weight: 190.24 g/mol [3]

Safety and Handling Precautions

  • Ethylenediamine: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Xylenes: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Work in a fume hood and away from ignition sources.

  • Chloroform: Harmful if swallowed and suspected of causing cancer. Use with adequate ventilation and proper PPE.

  • General: The reaction should be conducted under an inert atmosphere (nitrogen) to prevent oxidation of the reagents.

Conclusion

The protocol described provides an efficient and direct synthesis of this compound. By carefully controlling the reaction conditions, particularly the dropwise addition of the ketoester and the azeotropic removal of water, researchers can reliably obtain this valuable building block in good purity and yield. This foundational molecule opens the door to the exploration of a wide range of derivatives for applications in drug discovery and development.

References

Application Notes & Protocols for Utilizing 7-Phenyl-1,4-diazepan-5-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-Phenyl-1,4-diazepan-5-one in various cell-based assay formats. This compound is a diazepine derivative with demonstrated psychotropic, sedative, myorelaxant, and anxiolytic properties in preclinical studies[1][2]. While its precise cellular mechanism is not fully elucidated, its structural similarity to the benzodiazepine class of compounds, such as diazepam, suggests a potential role as a modulator of GABAergic signaling[3][4][5]. This guide outlines foundational protocols for assessing the compound's impact on cell viability and apoptosis, providing a critical starting point for characterizing its cellular effects and therapeutic potential.

Introduction to this compound

This compound (Molecular Formula: C₁₁H₁₄N₂O, Molecular Weight: 190.24) is a synthetic small molecule belonging to the diazepine family[6]. Pharmacological studies have indicated its activity on the central nervous system, eliciting sedative and anxiolytic responses[1][2]. Understanding the cellular basis of these effects is paramount for its development as a potential therapeutic agent. Cell-based assays serve as a crucial first step in this process, offering insights into the compound's cytotoxicity, effective concentration range, and potential mechanisms of action in a controlled, in vitro environment[7][8][9][10].

Compound Profile:

PropertyValueSource
IUPAC Name This compoundSanta Cruz Biotechnology[6]
Molecular Formula C₁₁H₁₄N₂OSanta Cruz Biotechnology[6]
Molecular Weight 190.24 g/mol Santa Cruz Biotechnology[6]
Known Biological Activity Sedative, Myorelaxant, AnxiolyticAnn Pharm Fr[1]

Foundational Assays: Assessing Cellular Viability and Cytotoxicity

A primary step in characterizing any novel compound is to determine its effect on cell viability and establish a therapeutic window. Tetrazolium reduction assays (MTT, XTT, MTS) are reliable, colorimetric methods for quantifying metabolically active cells[11][12].

Principle of Tetrazolium Reduction Assays

These assays rely on the ability of mitochondrial dehydrogenases in viable cells to cleave a tetrazolium salt into a colored formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture[13][14].

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, water-insoluble formazan product, requiring a solubilization step[11][14].

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, simplifying the protocol[13].

Workflow for Determining Compound Effect on Cell Viability

The following diagram outlines the general workflow for assessing the dose-dependent effect of this compound on a chosen cell line.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Select and Culture Appropriate Cell Line plate Seed Cells into 96-well Plates start->plate treat Treat Cells with Compound (e.g., 24, 48, 72 hours) plate->treat compound Prepare Serial Dilutions of This compound compound->treat controls Include Vehicle (DMSO) and Untreated Controls add_reagent Add Tetrazolium Reagent (e.g., MTT, XTT) treat->add_reagent incubate Incubate (1-4 hours) add_reagent->incubate read Measure Absorbance on Plate Reader incubate->read analyze Calculate % Viability vs. Control and Determine IC50 read->analyze

Caption: General workflow for cell viability dose-response experiments.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies and should be optimized for your specific cell line and laboratory conditions[11][14].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected adherent or suspension cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with the same percentage of DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 3-4 hours at 37°C[12]. During this time, viable cells will form purple formazan crystals.

  • Solubilization: For adherent cells, carefully aspirate the medium without disturbing the cell layer. For suspension cells, centrifuge the plate and then aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals[11].

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization[14]. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium, MTT, and solubilizer only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Investigating the Mechanism of Cell Death: Apoptosis Assays

If a decrease in cell viability is observed, the next logical step is to determine the mode of cell death (e.g., apoptosis or necrosis). Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of caspases and changes in the cell membrane[15][16].

Key Markers of Apoptosis
  • Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet where it can be detected by Annexin V, a calcium-dependent binding protein[15].

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key executioner caspases[15][17].

Dual Staining with Annexin V and a Viability Dye

A powerful method for distinguishing between healthy, apoptotic, and necrotic cells is dual staining with fluorescently-labeled Annexin V and a membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD[16].

  • Healthy Cells: Annexin V negative / PI negative

  • Early Apoptotic Cells: Annexin V positive / PI negative

  • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive

Experimental Workflow for Apoptosis Detection

G cluster_prep Phase 1: Cell Treatment cluster_stain Phase 2: Staining cluster_analysis Phase 3: Analysis seed Seed and Treat Cells with this compound (at IC50 and other concentrations) induce Include Positive Control (e.g., Staurosporine) harvest Harvest Cells (including supernatant) seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Fluor-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic/Necrotic analyze->quantify

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry

This protocol provides a general framework for apoptosis detection[17].

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (typically contains CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the compound for the desired time. For adherent cells, gently trypsinize and collect them. Combine with the supernatant to include any floating apoptotic cells.

  • Harvesting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Mix gently.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light[17].

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained, single-stained) to set up compensation and gates.

Future Directions and Advanced Assays

Based on the initial viability and apoptosis data, and the compound's structural similarity to benzodiazepines, further mechanistic studies can be pursued:

  • Neuronal Cell Models: Utilize primary neurons or neuron-like cell lines (e.g., SH-SY5Y, PC-12) to assess neuro-specific effects.

  • GABA Receptor Binding Assays: Perform competitive binding assays to determine if this compound directly interacts with GABA-A receptors[4][18].

  • Electrophysiology: Use patch-clamp techniques to measure changes in ion channel activity (specifically chloride conductance) in response to the compound, which is a hallmark of benzodiazepine action[3][4].

  • Signaling Pathway Analysis: Investigate downstream signaling pathways related to cell survival and apoptosis (e.g., Bcl-2 family proteins, PARP cleavage) using techniques like Western blotting[19].

Conclusion

The protocols detailed in this guide provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability and the induction of apoptosis, researchers can generate the foundational data necessary to understand its cellular mechanism of action and guide further drug development efforts.

References

Application Notes and Protocols for Preclinical Efficacy Testing of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Phenyl-1,4-diazepan-5-one is a synthetic compound belonging to the 1,4-diazepine class of molecules. This structural class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anxiolytic, sedative, myorelaxant, and anticonvulsant effects. Early research into this compound and its analogues has indicated potential as a psychotropic agent, demonstrating sedative, muscle-relaxant, and anti-anxiety properties in initial studies.[1][2]

The therapeutic potential of 1,4-diazepine derivatives is well-documented, with many compounds in this family exerting their effects through modulation of the central nervous system.[3][4] While the precise molecular targets of this compound are yet to be fully elucidated, its observed pharmacological profile suggests a possible interaction with neurotransmitter systems involved in the regulation of anxiety, arousal, and neuronal excitability. A likely candidate mechanism, common to many structurally related benzodiazepines, is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[5][6]

These application notes provide a comprehensive guide to the preclinical evaluation of this compound's efficacy using established and validated animal models. The protocols detailed herein are designed to rigorously assess its anxiolytic, sedative, myorelaxant, and anticonvulsant activities, providing a robust framework for its preclinical characterization.

I. Assessment of Anxiolytic Efficacy

To evaluate the anti-anxiety potential of this compound, two widely accepted rodent behavioral assays are recommended: the Elevated Plus Maze (EPM) and the Open Field Test (OFT). These tests are based on the natural aversion of rodents to open, brightly lit spaces and their innate exploratory drive.[7][8]

A. Elevated Plus Maze (EPM) Test

The EPM is a well-validated model for assessing anxiety-like behavior in rodents.[9][10] The test capitalizes on the conflict between the animal's desire to explore a novel environment and its fear of open, elevated spaces.[11] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase acclimation Acclimation (60 min) drug_admin Drug Administration (e.g., i.p.) acclimation->drug_admin t = -30 min placement Place mouse in center of maze drug_admin->placement t = 0 min exploration Allow 5 min free exploration placement->exploration recording Record behavior (video tracking) exploration->recording removal Remove mouse recording->removal t = 5 min cleaning Clean maze removal->cleaning data_analysis Data Analysis

Caption: Workflow for the Elevated Plus Maze test.

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.[7]

  • Animals: Adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.[9]

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

    • Gently place the animal in the center of the maze, facing one of the closed arms.[7]

    • Allow the animal to freely explore the maze for 5 minutes.[11]

    • Record the session using a video camera mounted above the maze.

    • After the 5-minute session, return the animal to its home cage.

    • Thoroughly clean the maze between each trial to remove olfactory cues.[9]

  • Data Analysis: Use video tracking software to quantify the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

B. Open Field Test (OFT)

The OFT is another widely used assay for assessing anxiety-like behavior and general locomotor activity.[3][12] Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment.[13] Anxiolytic compounds are expected to increase the time spent in the center of the open field.

  • Apparatus: A square or circular arena with high walls to prevent escape.[3]

  • Animals: Adult male or female mice or rats.

  • Procedure:

    • Acclimate the animals to the testing room for at least 30-60 minutes.[14]

    • Administer this compound or vehicle control.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 10-15 minutes).[8]

    • Record the session using a video camera.

    • Return the animal to its home cage and clean the apparatus.

  • Data Analysis:

    • Time spent in the center zone vs. the peripheral zone.

    • Latency to enter the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

ParameterExpected Effect of AnxiolyticModel
Time in Open ArmsIncreaseEPM
Open Arm EntriesIncreaseEPM
Time in CenterIncreaseOFT
ThigmotaxisDecreaseOFT

Table 1: Expected Outcomes for an Anxiolytic Compound in the EPM and OFT.

II. Assessment of Sedative and Myorelaxant Effects

The sedative and muscle-relaxant properties of this compound can be evaluated using the Locomotor Activity Test and the Rotarod Test, respectively.

A. Locomotor Activity Test

This test directly measures spontaneous motor activity in a novel environment.[14] A reduction in locomotor activity is indicative of a sedative effect. The open field apparatus is often used for this purpose.

  • Apparatus: An open field arena or specialized locomotor activity chambers equipped with infrared beams.[14]

  • Animals: Adult male or female mice or rats.

  • Procedure:

    • Acclimate animals to the testing room.[15]

    • Administer the test compound or vehicle.

    • Immediately place the animal into the activity chamber.[15]

    • Record activity for a defined period (e.g., 30-60 minutes).

    • Clean the chamber between animals.

  • Data Analysis:

    • Total distance traveled.

    • Number of horizontal and vertical beam breaks (if using infrared chambers).

    • Time spent mobile vs. immobile.

B. Rotarod Test

The Rotarod test is the gold standard for assessing motor coordination, balance, and the myorelaxant effects of a compound.[5][16]

Rotarod_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase acclimation Acclimation to room (≥ 30 min) training Training Session (optional, fixed speed) acclimation->training drug_admin Drug Administration training->drug_admin placement Place mouse on accelerating rod drug_admin->placement measurement Measure latency to fall placement->measurement trials Repeat for 3 trials (15 min inter-trial interval) measurement->trials removal Return mouse to home cage trials->removal cleaning Clean rod removal->cleaning data_analysis Data Analysis

Caption: Workflow for the Rotarod test.

  • Apparatus: A rotating rod apparatus with adjustable speed.[17]

  • Animals: Adult male or female mice or rats.

  • Procedure:

    • Acclimate animals to the testing room.[18]

    • A training or habituation session on the rotarod may be performed on a preceding day to establish a baseline performance.

    • Administer this compound or vehicle.

    • At a predetermined time post-administration, place the animal on the rod rotating at a low, constant speed.

    • Gradually accelerate the rotation (e.g., from 4 to 40 rpm over 5 minutes).[17]

    • Record the latency to fall from the rod or until a cutoff time is reached.

    • Typically, 2-3 trials are conducted with an inter-trial interval of at least 15 minutes.[18]

  • Data Analysis:

    • Average latency to fall across trials.

    • The speed of the rod at the time of falling.

ParameterExpected Effect of Sedative/MyorelaxantModel
Total Distance TraveledDecreaseLocomotor Activity
Latency to FallDecreaseRotarod
Speed at FallDecreaseRotarod

Table 2: Expected Outcomes for a Sedative/Myorelaxant Compound.

III. Assessment of Anticonvulsant Efficacy

To screen for anticonvulsant properties, two widely used and clinically validated models are recommended: the Maximal Electroshock (MES) seizure test and the Pentylenetetrazol (PTZ)-induced seizure test.[19][20] These models represent different types of seizures and can provide insight into the potential mechanism of action.[21]

A. Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is useful for identifying compounds that prevent seizure spread.[2][22]

  • Apparatus: An electroshock device capable of delivering a constant current through corneal or auricular electrodes.

  • Animals: Adult male or female mice or rats.

  • Procedure:

    • Administer this compound or vehicle control.

    • At the time of predicted peak effect, apply a brief electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) via corneal electrodes.[2] A topical anesthetic should be applied to the corneas prior to electrode placement.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[2]

  • Data Analysis:

    • Percentage of animals protected from tonic hindlimb extension in each treatment group.

    • Calculation of the median effective dose (ED50).

B. Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model induces clonic seizures that are thought to mimic absence or myoclonic seizures.[21][23] PTZ is a GABA-A receptor antagonist, making this model particularly relevant for compounds hypothesized to act via GABAergic mechanisms.[24]

  • Apparatus: Observation chambers.

  • Animals: Adult male or female mice or rats.

  • Procedure:

    • Administer this compound or vehicle control.

    • After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. in mice).[25]

    • Immediately place the animal in an observation chamber and monitor for seizure activity for at least 30 minutes.

    • Record the latency to the first clonic seizure and the severity of the seizures using a standardized scoring system (e.g., Racine scale).[24]

  • Data Analysis:

    • Latency to the onset of clonic seizures.

    • Percentage of animals protected from seizures.

    • Average seizure severity score.

ParameterExpected Effect of AnticonvulsantModel
Tonic Hindlimb ExtensionAbolitionMES
Latency to Clonic SeizureIncreasePTZ
Seizure Severity ScoreDecreasePTZ

Table 3: Expected Outcomes for an Anticonvulsant Compound.

IV. Data Interpretation and Considerations

When evaluating the efficacy of this compound, it is crucial to consider the dose-response relationship for each endpoint. A comprehensive evaluation should include a range of doses to determine the potency (ED50) and potential therapeutic window. It is also important to assess for potential confounding factors. For example, a strong sedative or myorelaxant effect at a particular dose could impair performance in the EPM or OFT, leading to a false-positive anxiolytic-like effect. Therefore, it is essential to run the locomotor activity and rotarod tests in parallel to interpret the data from the anxiety models accurately.

V. Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical efficacy testing of this compound. By systematically evaluating its anxiolytic, sedative, myorelaxant, and anticonvulsant properties using these validated animal models, researchers can generate the critical data needed to advance the development of this promising compound.

References

Application Note: A High-Throughput Screening Cascade for the Discovery of Novel γ-Secretase Modulators Based on the 7-Phenyl-1,4-diazepan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is a central pathological hallmark of Alzheimer's Disease (AD).[1] These peptides are generated by the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and the γ-secretase complex.[1][2] Consequently, modulating γ-secretase activity to reduce the production of toxic Aβ42 is a leading therapeutic strategy.[3][4] The 1,4-diazepan-5-one chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[5][6][7] Molecules such as 7-Phenyl-1,4-diazepan-5-one, which belong to this class, have demonstrated psychotropic activity, indicating their ability to cross the blood-brain barrier and engage central nervous system targets.[8][9] This application note provides a detailed, field-proven guide for a high-throughput screening (HTS) campaign designed to identify novel γ-secretase modulators (GSMs) derived from a compound library based on this promising scaffold. We present a robust HTS cascade, beginning with a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary assay, followed by a confirmatory cell-based AlphaLISA® assay for quantifying Aβ42 secretion.

Introduction: The Rationale for Targeting γ-Secretase with Novel Scaffolds

Alzheimer's Disease is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques in the brain.[1] The primary constituent of these plaques is the Aβ peptide. The γ-secretase enzyme complex, an intramembrane aspartyl protease, performs the final cleavage of APP to release Aβ peptides of varying lengths.[10][11] While the shorter Aβ40 is the most abundant species, the longer Aβ42 form is significantly more prone to aggregation and is considered the primary pathogenic species.[12]

The γ-secretase complex is composed of four essential protein subunits: Presenilin (the catalytic core), Nicastrin, Aph-1, and Pen-2.[1][2] Because this enzyme complex processes over 90 different transmembrane proteins, including the critical Notch receptor involved in cell differentiation, broad-spectrum inhibition of γ-secretase has been associated with significant toxicity.[3][10] This has shifted the therapeutic focus from outright inhibitors to γ-secretase modulators (GSMs) . GSMs are allosteric modulators that selectively decrease the production of Aβ42 while often increasing the formation of shorter, less toxic Aβ species (e.g., Aβ38), without significantly affecting the processing of other substrates like Notch.[3][4]

The this compound scaffold represents an attractive starting point for a GSM discovery program. Its diazepine core is a proven pharmacophore for CNS targets, and its structure allows for diverse chemical modifications to explore the chemical space around the γ-secretase complex.[6][7] This guide outlines the necessary protocols to screen a library of such compounds effectively.

Amyloid Precursor Protein (APP) Processing Pathway

The diagram below illustrates the amyloidogenic pathway. APP is first cleaved by β-secretase (BACE1), releasing the soluble sAPPβ ectodomain. The remaining C99 fragment is then processed by the γ-secretase complex, leading to the production of Aβ peptides and the APP intracellular domain (AICD).

APP_Processing cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP C99 C99 Fragment sAPPb sAPPβ x1 Abeta Aβ Peptides (Aβ40, Aβ42) AICD AICD gamma_secretase γ-Secretase gamma_secretase->C99 Cleavage 2 x2 bace1 β-Secretase (BACE1) bace1->APP x3 x4 HTS_Workflow cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Characterization start Compound Library (e.g., Diazepan-5-one Derivatives) primary_screen Primary Screen: Biochemical TR-FRET Assay (Single Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id confirmation Hit Confirmation (Re-test from fresh stock) hit_id->confirmation Active stop1 Inactive hit_id->stop1 Inactive dose_response Dose-Response Curve (Determine IC50) confirmation->dose_response secondary_assay Secondary Assay: Cell-Based Aβ42 AlphaLISA dose_response->secondary_assay lead_candidate Lead Candidate secondary_assay->lead_candidate Confirmed Activity & Potency triage Triage / Deprioritize secondary_assay->triage Inactive in Cells or Cytotoxic

References

Application Notes and Protocols for the Quantification of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Phenyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepine class.[1] Compounds within this structural family, such as benzodiazepines, are known for their wide range of therapeutic applications, including sedative, anxiolytic, and anticonvulsant properties.[2][3] The precise and accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of bulk drug substances.

This comprehensive guide provides detailed analytical methods for the quantification of this compound in both bulk form and biological matrices. The protocols are designed to be robust, reliable, and validated in accordance with international guidelines to ensure data integrity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O[4]
Molecular Weight190.24 g/mol [4]
AppearanceLikely a solid crystalline powderInferred from related compounds
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and chloroform, with low solubility in water.[5]

Note: As specific experimental data for this compound is not widely available, some properties are inferred from structurally similar benzodiazepines like Diazepam.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of active pharmaceutical ingredients (APIs) in bulk and simple formulations.[6][7] This method relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection based on its ultraviolet absorbance.

Protocol: Quantification of this compound in Bulk Powder

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate.

  • Orthophosphoric acid.

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength248 nm (To be confirmed by UV scan)
Injection Volume10 µL
Run Time10 minutes

3. Preparation of Solutions:

  • Phosphate Buffer (pH 4.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.5 with orthophosphoric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound bulk powder and dissolve it in 100 mL of methanol.

  • Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.

5. Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Injection Inject Standards & Sample MobilePhase->Injection Standards Prepare Calibration Standards Standards->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (248 nm) Separation->Detection CalibrationCurve Construct Calibration Curve Detection->CalibrationCurve Quantification Quantify Analyte CalibrationCurve->Quantification

Caption: Workflow for HPLC-UV quantification.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[7][8][9] This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Protocol: Quantification of this compound in Human Plasma

1. Instrumentation and Materials:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • This compound reference standard.

  • Deuterated internal standard (IS), e.g., this compound-d4.[10]

2. LC-MS/MS Conditions:

ParameterCondition
LC Parameters
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS Parameters
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsAnalyte: To be determined (e.g., 191.1 > 134.1); IS: To be determined (e.g., 195.1 > 138.1)
Collision EnergyTo be optimized

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 600 µL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Spike Spike IS into Plasma LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Injection Inject Sample Recon->Injection Separation UPLC Separation Injection->Separation Detection Tandem MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. IS Integration->Quantification

Caption: Bioanalytical workflow using LC-MS/MS.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12] For compounds like this compound, which may require derivatization to improve volatility and thermal stability, GC-MS can offer excellent chromatographic resolution and mass spectral information for confirmation.

Protocol: Quantification of this compound in Urine

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High purity helium as carrier gas.

  • Derivatizing agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Extraction solvent: Ethyl acetate.

  • This compound reference standard and deuterated internal standard.

2. GC-MS Conditions:

ParameterCondition
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at 1.2 mL/min
Oven Program150 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS ModeSelected Ion Monitoring (SIM)

3. Sample Preparation (Solid-Phase Extraction and Derivatization):

  • To 1 mL of urine, add the internal standard.

  • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with water and methanol.

  • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness.

  • Add 50 µL of ethyl acetate and 50 µL of MTBSTFA to the dried residue.

  • Heat at 70 °C for 30 minutes to complete the derivatization.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[13][14] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking known amounts of the analyte into a blank matrix and is expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be ≤2%.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis of bulk drug, while LC-MS/MS offers the high sensitivity required for bioanalysis. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, reproducible, and trustworthy data in a regulated environment.

References

Application Notes & Protocols: A Strategic Guide to the Formulation of 7-Phenyl-1,4-diazepan-5-one for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the rational development of formulations for 7-Phenyl-1,4-diazepan-5-one, a novel chemical entity (NCE) with potential therapeutic applications. Given that many NCEs emerging from discovery pipelines are characterized by poor aqueous solubility, this guide is built upon the foundational principles of formulating Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1][2][3] We will detail a systematic, tiered approach, beginning with essential pre-formulation characterization and progressing through the selection and preparation of various vehicle systems suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in preclinical animal models. The protocols herein are designed to be self-validating, emphasizing analytical verification and stability assessment to ensure data integrity and reproducibility in in vivo pharmacology and toxicology studies.

Introduction: The Formulation Challenge

This compound is a diazepane derivative with a molecular structure suggesting potential central nervous system activity, akin to other psychotropic agents in its class.[4] A critical hurdle in advancing such NCEs from discovery to preclinical evaluation is the development of a safe and effective delivery system. The presence of a phenyl group and a lactam structure suggests the compound is likely lipophilic and may exhibit poor water solubility, a common challenge that can lead to low or erratic bioavailability and complicate the interpretation of in vivo data.[1][5][6]

An improperly designed formulation can underestimate efficacy or overestimate toxicity, ultimately compromising the development of a promising therapeutic candidate.[6] This guide, therefore, presents a logical workflow to systematically overcome these challenges, ensuring that the formulation delivers the compound to the target site in a consistent and predictable manner.

Pre-formulation Assessment: Characterizing the API

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. This data-driven approach informs the selection of the most appropriate formulation strategy.

Essential Physicochemical Parameters

The following properties of this compound must be experimentally determined.

ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)Determines intrinsic solubility and pH-dependent effects. If solubility increases at low pH, it indicates a basic pKa, making pH modification a viable strategy.[7]
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups. Crucial for predicting solubility in the gastrointestinal tract and for developing pH-adjusted formulations.[1]
LogP / LogD Shake-flask (octanol/water) or HPLC methodMeasures lipophilicity. A high LogP (typically >3) suggests poor aqueous solubility and suitability for lipid-based or co-solvent formulations.[8]
Solid-State Properties DSC, TGA, XRPD, MicroscopyCharacterizes crystallinity, polymorphism, and thermal stability. Amorphous forms are often more soluble but can be less stable.[3][9]
Chemical Stability HPLC analysis of stressed samples (pH, heat, light)Assesses degradation pathways to ensure the API is stable in the chosen vehicle and during study duration.

For the purpose of this guide, we will proceed assuming this compound is a weakly basic compound with low aqueous solubility (<0.1 mg/mL at pH 7.4) and high lipophilicity, classifying it as a likely BCS Class II agent.[10]

Formulation Strategy: A Tiered Approach

A tiered or systematic approach is the most efficient method for identifying a suitable preclinical formulation. The goal is to start with the simplest vehicle systems and only increase complexity as required.

Decision-Making Workflow

The selection of a formulation strategy is a multi-factorial decision process, guided by the API's properties, the intended route of administration, and the required dose.

G cluster_iv IV / IP Administration cluster_po Oral (PO) Administration start Start: Pre-formulation Data (Solubility, pKa, LogP) route Select Route of Administration (IV, IP, PO) start->route dose Define Required Dose (mg/kg) route->dose iv_check Is required dose soluble in aqueous vehicle (pH adjusted)? dose->iv_check po_check Is required dose soluble in simple aqueous suspending vehicle? dose->po_check iv_yes Tier 1: Use Buffered Aqueous Solution iv_check->iv_yes Yes iv_no Tier 2: Co-solvent or Surfactant System iv_check->iv_no No iv_complex Tier 3: Nanosuspension or Cyclodextrin Complex iv_no->iv_complex If unstable or precipitates po_yes Tier 1: Aqueous Suspension (e.g., 0.5% MC) po_check->po_yes Yes po_no Tier 2: Co-solvent or Lipid-based System (SEDDS) po_check->po_no No po_complex Tier 3: Amorphous Solid Dispersion po_no->po_complex For high dose or bioavailability enhancement

Caption: Formulation selection workflow for this compound.

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents/excipients in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Tier 1 Formulation for IV/IP Administration (Aqueous Solution)

This protocol is suitable if the compound is sufficiently soluble at a non-physiological pH and the dose volume is acceptable.

Principle: For weakly basic compounds, solubility can be significantly increased by lowering the pH of the aqueous vehicle.[7]

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Target Concentration Calculation: Determine the required concentration (mg/mL) based on the highest dose (mg/kg) and the dosing volume for the chosen animal model (e.g., 10 mL/kg for mice).

  • Solubilization: Weigh the required amount of API into a sterile glass vial. Add approximately 80% of the final volume of WFI.

  • pH Adjustment: While stirring, add 0.1 N HCl dropwise until the API completely dissolves. Record the pH.

  • Final Volume and pH Check: Add WFI to reach the final target volume. Check the pH again. If necessary, adjust back towards physiological pH with 0.1 N NaOH, observing for any signs of precipitation. A final pH between 3 and 5 is often tolerated for IV administration.[11]

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile container.

  • Validation: Confirm the concentration of the final formulation using a validated HPLC-UV method. Visually inspect for clarity and particulates.

Protocol 2: Tier 2 Formulation for IV/IP Administration (Co-solvent System)

This is a common and effective strategy for many poorly soluble NCEs in early discovery.[11][12]

Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[7]

Common Co-solvents & Properties:

Co-solventTypical % in Vehicle (IV)AdvantagesDisadvantages & Considerations
Polyethylene Glycol 400 (PEG 400) 10 - 60%Low toxicity, good solubilizerCan be viscous at high concentrations
Propylene Glycol (PG) 10 - 40%Good safety profileCan cause hemolysis or cardiotoxicity at high concentrations/infusion rates[8]
Ethanol 5 - 20%Excellent solventPotential for CNS effects, precipitation upon dilution in blood
Dimethyl Sulfoxide (DMSO) < 10%Very strong solventCan have pharmacological effects, toxic at higher doses

Procedure:

  • Screening: In small-scale vials, test the solubility of the API in various co-solvents and their aqueous mixtures (e.g., 30% PEG 400 in WFI, 10% Ethanol/30% PG/60% WFI).

  • Vehicle Preparation: Prepare the chosen co-solvent/water mixture. For example, to make a 10% DMSO / 40% PEG 400 / 50% Saline vehicle, combine the components in that order, mixing well after each addition.

  • API Dissolution: Weigh the API and add it to the pre-formed vehicle. Use sonication or gentle warming (<40°C) if necessary to aid dissolution.

  • Sterilization & Validation: Filter through a chemically-resistant (e.g., PTFE) 0.22 µm syringe filter. Validate the final concentration via HPLC.

  • In Vivo Consideration: Always consider the potential for drug precipitation upon injection into the bloodstream.[11] A slow infusion rate is often recommended for co-solvent formulations.

Protocol 3: Tier 1 Formulation for Oral Gavage (Aqueous Suspension)

This is the preferred method for oral dosing when solubilization is not necessary or achievable at the required dose.

Principle: A uniform suspension ensures consistent dosing. Suspending and wetting agents are used to prevent the hydrophobic API from clumping and settling too quickly.[13]

Materials:

  • This compound (micronized, if possible, to increase dissolution rate[6])

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water

  • 0.1% - 1% (v/v) Tween 80 (Polysorbate 80)

  • Mortar and pestle

Procedure:

  • Vehicle Preparation: Prepare the 0.5% MC solution in advance by slowly adding MC to heated water (~60-70°C) while stirring, then allowing it to cool to hydrate fully.

  • Wetting the API: Weigh the API into a mortar. Add a small amount of the 0.1% Tween 80 and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure the hydrophobic powder is properly wetted.

  • Creating the Slurry: Gradually add the 0.5% MC vehicle to the paste in the mortar while continuing to mix, creating a homogenous slurry.

  • Final Formulation: Transfer the slurry to a calibrated container and rinse the mortar with the remaining vehicle to ensure a complete transfer. Add vehicle to the final volume.

  • Dosing: Stir the suspension continuously with a magnetic stir bar before and during dose administration to ensure homogeneity.

  • Validation: Perform dose analysis by taking samples from the top, middle, and bottom of the suspension during stirring to confirm uniformity.

Analytical Validation and Stability

A formulation is only as reliable as its verified properties.

  • Concentration Analysis: Every new batch of formulation must be analyzed (e.g., by HPLC-UV) to confirm the concentration is within ±10% of the target.

  • Homogeneity (Suspensions): As described in Protocol 4.3, suspension uniformity must be confirmed to be within ±15% (top, middle, bottom).

  • Stability: The formulation should be assessed for stability under the intended storage conditions (e.g., 4°C, room temperature) and for the duration of the study. This involves visual inspection for precipitation/caking and HPLC analysis for chemical degradation at various time points.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of a robust and well-characterized formulation. By employing a systematic approach that begins with thorough pre-formulation assessment and progresses through a tiered selection of vehicles, researchers can develop formulations that are both simple and fit-for-purpose. The protocols provided offer validated starting points for creating aqueous solutions, co-solvent systems, and oral suspensions. Adherence to rigorous analytical validation and stability testing is essential to ensure the generation of high-quality, reproducible preclinical data, thereby enabling a confident assessment of the compound's therapeutic potential.

References

Application Notes and Protocols for 7-Phenyl-1,4-diazepan-5-one in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The exploration of novel compounds targeting the central nervous system (CNS) is a cornerstone of neuroscience research and drug development. Within this landscape, the 1,4-diazepine scaffold has historically yielded compounds with significant neuropharmacological activity, most notably the benzodiazepine class of drugs.[1][2][3] 7-Phenyl-1,4-diazepan-5-one is a diazepine derivative that has been identified as a psychotropic agent with sedative, myorelaxant, and anxiolytic properties.[4] These characteristics suggest its potential as a modulator of CNS function, making it a compound of interest for researchers investigating neurological and psychiatric disorders.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in neuroscience research. It outlines detailed protocols for in vitro and in vivo characterization, offering a strategic framework to elucidate its mechanism of action and therapeutic potential. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific rigor and reproducibility.

PART 1: Physicochemical Properties and Preliminary Assessment

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation, particularly for CNS-active molecules where the ability to cross the blood-brain barrier (BBB) is critical.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O[6]
Molecular Weight 190.24 g/mol [6]
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)Inferred
LogP (predicted) 1.5 - 2.5Inferred based on similar structures

Note: Predicted LogP values suggest moderate lipophilicity, a favorable characteristic for CNS penetration.[7]

Protocol 1: Stock Solution Preparation
  • Objective: To prepare a high-concentration stock solution for use in subsequent assays.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO to achieve a high concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Causality behind Experimental Choices: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous solutions used in biological assays. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

PART 2: In Vitro Characterization: Unraveling the Mechanism of Action

Given the structural similarity of this compound to benzodiazepines, which are known positive allosteric modulators of the GABA-A receptor, a logical starting point is to investigate its interaction with this receptor complex.[8][9]

Proposed Signaling Pathway

The following diagram illustrates the canonical GABA-A receptor signaling pathway and the hypothesized modulatory role of this compound.

GABA_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_influx->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability GABA->GABA_A_Receptor Binds Compound This compound Compound->GABA_A_Receptor Potentiates GABA Binding (Hypothesized)

Caption: Hypothesized mechanism of this compound action on GABA-A receptor.

Protocol 2: GABA-A Receptor Binding Assay
  • Objective: To determine if this compound binds to the GABA-A receptor, and to quantify its binding affinity (Ki).

  • Materials:

    • Rat or mouse whole brain homogenate (source of GABA-A receptors)

    • [³H]-Flunitrazepam (radioligand for the benzodiazepine binding site)

    • Diazepam (positive control)[8]

    • This compound

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of this compound and diazepam.

    • In a 96-well plate, add brain homogenate, [³H]-Flunitrazepam, and either the test compound, positive control, or buffer.

    • Incubate at 4°C for 60 minutes.

    • Rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation.

  • Trustworthiness: The inclusion of a known ligand (diazepam) as a positive control validates the assay's performance.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
  • Objective: To predict the ability of this compound to cross the BBB.[10]

  • Materials:

    • Transwell inserts (e.g., 0.4 µm pore size)

    • Human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain endothelial cells

    • Human astrocytes

    • Cell culture medium and supplements

    • Lucifer yellow (a marker for paracellular permeability)

    • This compound

    • LC-MS/MS system for quantification

  • Procedure:

    • Culture the endothelial cells on the apical side of the Transwell insert and astrocytes on the basal side of the well.

    • Allow the cells to form a confluent monolayer with tight junctions.

    • Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity.

    • Add this compound to the apical (blood) side.

    • At various time points, collect samples from the basal (brain) side.

    • Quantify the concentration of the compound in the basal samples using LC-MS/MS.

    • At the end of the experiment, add Lucifer yellow to assess the integrity of the monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

  • Causality behind Experimental Choices: A co-culture model with astrocytes more closely mimics the in vivo neurovascular unit, providing a more predictive measure of BBB permeability than a monoculture system.[10]

PART 3: In Vivo Behavioral Assessments

In vivo studies are essential to confirm the behavioral effects of this compound in a whole organism.[11] Rodent models are well-established for assessing anxiolytic, sedative, and myorelaxant properties.[12]

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Objective: To assess the anxiolytic-like effects of the compound.

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.

  • Animal Model: Male C57BL/6 mice or Wistar rats.

  • Procedure:

    • Administer this compound (via intraperitoneal injection or oral gavage) or vehicle to the animals. A positive control such as diazepam should be included.[7]

    • After a 30-minute pre-treatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic effect.

  • Trustworthiness: The EPM is a widely validated and reliable test for screening anxiolytic compounds.

Protocol 5: Open Field Test (OFT) for Sedative/Locomotor Activity
  • Objective: To evaluate the effect of the compound on general locomotor activity and to screen for sedative effects.

  • Apparatus: A square arena with walls to prevent escape, equipped with an overhead camera and tracking software.

  • Animal Model: Male C57BL/6 mice or Wistar rats.

  • Procedure:

    • Administer the compound or vehicle as described in the EPM protocol.

    • After the pre-treatment period, place the animal in the center of the open field arena.

    • Record the animal's activity for 10-30 minutes.

  • Data Analysis:

    • Quantify the total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

    • A significant decrease in total distance traveled suggests a sedative effect.

Protocol 6: Rota-rod Test for Myorelaxant Activity
  • Objective: To assess the effect of the compound on motor coordination and muscle relaxation.[7]

  • Apparatus: A rotating rod that accelerates over time.

  • Animal Model: Male C57BL/6 mice or Wistar rats.

  • Procedure:

    • Train the animals on the Rota-rod for 2-3 days until they can stay on the rotating rod for a set period (e.g., 180 seconds).

    • On the test day, administer the compound or vehicle.

    • At set time points after administration (e.g., 30, 60, 90 minutes), place the animals on the Rota-rod and record the latency to fall.

  • Data Analysis:

    • Compare the latency to fall between the treated and vehicle groups.

    • A significant decrease in the latency to fall indicates motor impairment or a myorelaxant effect.

PART 4: Experimental Workflow and Data Presentation

A logical and structured workflow is crucial for the efficient characterization of a novel compound.

Overall Experimental Workflow

Experimental_Workflow A Compound Synthesis & Physicochemical Characterization B In Vitro Screening A->B C GABA-A Receptor Binding Assay B->C D In Vitro BBB Permeability Assay B->D E In Vivo Behavioral Testing C->E D->E F Elevated Plus Maze (Anxiolytic) E->F G Open Field Test (Sedative) E->G H Rota-rod Test (Myorelaxant) E->H I Data Analysis & Mechanism of Action Hypothesis F->I G->I H->I

Caption: A streamlined workflow for the neuropharmacological characterization of this compound.

Table 2: Example Data Summary for In Vitro Assays
AssayParameterThis compoundDiazepam (Control)
GABA-A Binding Kᵢ (nM)Experimental Value~5 nM
BBB Permeability Pₐₚₚ (x 10⁻⁶ cm/s)Experimental Value> 1.0
Table 3: Example Data Summary for In Vivo Behavioral Assays
Behavioral TestParameterVehicleThis compound (Dose X)
Elevated Plus Maze % Time in Open ArmsExperimental ValueExperimental Value
Open Field Test Total Distance (cm)Experimental ValueExperimental Value
Rota-rod Test Latency to Fall (s)Experimental ValueExperimental Value

Conclusion

This compound represents a promising scaffold for the development of novel neuroactive agents. The protocols outlined in this guide provide a robust framework for its systematic evaluation, from initial receptor binding studies to comprehensive in vivo behavioral analysis. By following this structured approach, researchers can effectively characterize the neuropharmacological profile of this compound, elucidate its mechanism of action, and assess its potential for further development as a therapeutic agent for CNS disorders.

References

Application Notes and Protocols: Assay Development for 7-Phenyl-1,4-diazepan-5-one Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust biochemical and cell-based assays to identify and characterize the biological targets of 7-Phenyl-1,4-diazepan-5-one. This small molecule, with demonstrated sedative, myorelaxant, and anxiolytic properties, is structurally related to the benzodiazepine class of drugs.[1][2] Consequently, the primary putative target is the gamma-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] These protocols are designed for researchers in drug discovery and development to elucidate the mechanism of action, determine potency and efficacy, and enable structure-activity relationship (SAR) studies for this compound and its analogs.

Introduction: The Scientific Rationale

This compound is a synthetic heterocyclic compound belonging to the diazepine family.[1][2] Its psychotropic effects strongly suggest interaction with neuronal targets that mediate sedation and anxiolysis. The structural similarity to benzodiazepines, such as diazepam, points towards the GABA-A receptor as a highly probable target.[3][6][7] Benzodiazepines are positive allosteric modulators of GABA-A receptors; they bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron.[3][5][8]

This guide will detail the necessary assays to:

  • Confirm direct binding of this compound to the GABA-A receptor.

  • Characterize the functional consequences of this binding.

  • Establish a workflow for screening and optimizing derivatives of the lead compound.

The following sections will provide both the theoretical basis and step-by-step protocols for essential assays, ensuring scientific rigor and data-driven decision-making in your research.[9]

Foundational Assays: Target Engagement and Functional Characterization

A dual-pronged approach is recommended to comprehensively understand the interaction of this compound with its putative target. This involves both direct binding assays to confirm physical interaction and functional assays to measure the biological response.

Biochemical Assay: Radioligand Binding for Target Engagement

To confirm that this compound directly interacts with the GABA-A receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor.

Principle: A radioactive ligand (e.g., [³H]-Flunitrazepam) with high affinity for the benzodiazepine binding site on the GABA-A receptor is incubated with a source of the receptor (e.g., cell membranes from a cell line expressing the receptor or brain tissue homogenates). The amount of radioligand bound to the receptor is then measured. In a competitive assay, increasing concentrations of an unlabeled competitor (this compound) are added, and the displacement of the radioligand is quantified. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be used to calculate the binding affinity (Ki).

Workflow Visualization:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_receptor Prepare GABA-A Receptor Source (e.g., cell membranes) incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_ligand Prepare Radioligand (e.g., [³H]-Flunitrazepam) prep_ligand->incubation prep_compound Prepare this compound (serial dilutions) prep_compound->incubation separation Separate Bound from Free Ligand (e.g., filtration) incubation->separation detection Quantify Bound Radioactivity (Scintillation Counting) separation->detection analysis Calculate IC₅₀ and Ki detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Culture cells expressing the desired GABA-A receptor subtype (e.g., HEK293 cells transfected with receptor subunits).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Serial dilutions of this compound or a known competitor (e.g., unlabeled Diazepam) for the standard curve.

      • Radioligand (e.g., [³H]-Flunitrazepam) at a concentration near its Kd.

      • Receptor membrane preparation.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filtermat and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
Diazepam (Control)10.54.8
This compound25.211.5
Inactive Analog>10,000>4,500
Cell-Based Assay: Electrophysiology for Functional Characterization

To determine the functional effect of this compound on the GABA-A receptor, whole-cell patch-clamp electrophysiology is the most direct method. This technique measures the ion flow through the receptor's channel in response to GABA and the modulatory effect of the test compound.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing GABA-A receptors. The membrane patch is then ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the current flowing through the GABA-A receptor channels is measured in response to the application of GABA. The test compound is co-applied with GABA to determine if it enhances the GABA-evoked current, which is the hallmark of a positive allosteric modulator.

Workflow Visualization:

cluster_prep Preparation cluster_patching Patching cluster_recording Recording cluster_analysis Data Analysis prep_cells Culture cells expressing GABA-A receptors form_seal Form a gigaseal between pipette and cell membrane prep_cells->form_seal prep_pipette Prepare patch pipette with internal solution prep_pipette->form_seal rupture_patch Rupture the membrane patch to achieve whole-cell configuration form_seal->rupture_patch apply_gaba Apply GABA and record -evoked current rupture_patch->apply_gaba apply_compound Co-apply GABA and This compound apply_gaba->apply_compound analysis Measure potentiation of GABA-evoked current (EC₅₀) apply_compound->analysis

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Plate cells expressing GABA-A receptors on glass coverslips 24-48 hours before the experiment.

    • Use a low-density plating to allow for easy access to individual cells.

  • Recording Setup:

    • Mount the coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution.

    • Fill a glass micropipette with an internal solution and mount it on the headstage of the patch-clamp amplifier.

  • Whole-Cell Recording:

    • Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a gigaseal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current response.

    • Co-apply the same concentration of GABA with increasing concentrations of this compound.

    • Record the current responses using appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response for each concentration of the test compound.

    • Plot the percentage potentiation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation).

Data Presentation:

CompoundEC₅₀ (nM)Maximum Potentiation (%)
Diazepam (Control)50.8250
This compound120.3225
Inactive AnalogNo significant potentiation<10

Assay Validation and Self-Validating Systems

For any assay to be trustworthy, it must be rigorously validated. This involves assessing its performance characteristics, including:

  • Specificity: Ensure the assay signal is due to the specific interaction of interest. This can be tested using inactive analogs of the test compound or by using cells that do not express the target receptor.

  • Reproducibility: The assay should yield consistent results across different experiments and on different days.

  • Robustness: The assay should be insensitive to small variations in experimental parameters.

A self-validating system incorporates internal controls that confirm the assay is performing as expected in every run. For example, in the radioligand binding assay, a standard curve with a known competitor like diazepam should be included in every experiment. The IC₅₀ of the standard should fall within a predefined range for the experiment to be considered valid. Similarly, in electrophysiology, the response to a maximal concentration of a known modulator can serve as a positive control.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing the interaction of this compound with its putative target, the GABA-A receptor. Successful execution of these assays will confirm target engagement, elucidate the functional consequences of binding, and provide quantitative measures of potency and efficacy. This information is critical for the advancement of this compound as a potential therapeutic agent and for guiding the synthesis and evaluation of next-generation compounds with improved pharmacological profiles. Further studies could involve exploring the subtype selectivity of the compound across different GABA-A receptor isoforms and investigating its in vivo efficacy in relevant animal models of anxiety and seizure disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Overview of the Synthetic Strategy

The synthesis of this compound, a seven-membered lactam, presents unique challenges, primarily related to achieving selective reactions and promoting an entropically disfavored ring-closure. The most robust and modular approach involves the construction of a linear precursor followed by an intramolecular cyclization. This strategy allows for purification at intermediate stages and offers flexibility for analog synthesis.

The workflow detailed here proceeds in four key stages:

  • Selective Protection: Mono-protection of a symmetrical diamine to allow for selective functionalization.

  • Amide Coupling: Formation of the central amide bond to create the linear precursor.

  • Deprotection: Removal of the protecting group to unmask the second nucleophilic amine.

  • Intramolecular Cyclization: Formation of the seven-membered diazepanone ring.

Below is a visualization of this synthetic pathway.

Synthesis_Workflow Start Starting Materials (Ethylenediamine, 3-Amino-3-phenylpropanoic acid derivative) Step1 Step 1: Selective Mono-Boc Protection of Ethylenediamine Start->Step1 Intermediate1 N-Boc-ethylenediamine Step1->Intermediate1 Yields mono-protected intermediate Step2 Step 2: Amide Coupling (e.g., EDC/HOBt) Intermediate1->Step2 Intermediate2 Linear Precursor (N-(2-(Boc-amino)ethyl)-3-amino-3-phenylpropanamide) Step2->Intermediate2 Forms key amide bond Step3 Step 3: Boc Deprotection (Acidic Conditions) Intermediate2->Step3 Intermediate3 Deprotected Precursor (N-(2-aminoethyl)-3-amino-3-phenylpropanamide) Step3->Intermediate3 Unmasks terminal amine Step4 Step 4: Intramolecular Cyclization (Lactamization) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Forms 7-membered ring

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Synthesis of the Linear Precursor

Question 1: During the mono-Boc protection of ethylenediamine (Step 1), I'm getting a significant amount of the di-protected byproduct and have a low yield of my desired N-Boc-ethylenediamine. How can I improve selectivity?

Answer: This is a classic challenge when working with symmetrical difunctional molecules. The formation of the di-Boc byproduct is a result of the mono-Boc product competing with the starting ethylenediamine for the Boc-anhydride (Boc₂O). To favor mono-protection, you need to manipulate the relative reactivity or concentration of the species involved.

Causality & Solutions:

  • Statistical Control (Excess Diamine): The simplest, though sometimes wasteful, method is to use a large excess of ethylenediamine (5-10 equivalents). This statistically favors the reaction of Boc₂O with the unreacted diamine over the mono-protected product. However, this is not ideal for valuable diamines and requires an efficient separation of the product from the excess starting material during workup.

  • Slow Addition: By adding the Boc₂O solution dropwise over a prolonged period (1-2 hours) to a cooled solution of ethylenediamine, you maintain a low instantaneous concentration of the electrophile, reducing the likelihood of a second reaction.[1]

  • In Situ Monoprotonation: This is a highly effective and material-efficient strategy. By adding one equivalent of an acid (e.g., HCl or TFA), you can protonate one of the amine groups of the diamine population, rendering it non-nucleophilic.[2][3][4] The remaining free amine can then react with one equivalent of Boc₂O. Subsequent workup with a base will neutralize the salt and yield the mono-protected product. This method significantly improves selectivity and avoids the need for a large excess of the diamine.

Recommended Protocol (In Situ Monoprotonation):

  • In a round-bottom flask, dissolve ethylenediamine (1.0 eq.) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0 eq., e.g., as a solution in dioxane or generated from TMSCl/MeOH) dropwise. Stir for 15-30 minutes.[4]

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the mixture under reduced pressure, then partition between water and an organic solvent (e.g., ethyl acetate).

  • Basify the aqueous layer with NaOH to pH >12 and extract thoroughly with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-ethylenediamine.

Question 2: My amide coupling reaction (Step 2) between 3-amino-3-phenylpropanoic acid and N-Boc-ethylenediamine is slow and gives a low yield. What's the problem?

Answer: Low yields in amide coupling are common and can stem from several factors, including poor carboxylic acid activation, side reactions, or steric hindrance. The phenyl group on the β-amino acid can also introduce some steric bulk.

Causality & Solutions:

  • Inefficient Carboxylic Acid Activation: The choice of coupling reagent is critical. Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used with an additive to improve efficiency and suppress side reactions.[5]

  • Racemization: Additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure not only catalyze the reaction but also act as racemization suppressants, which is crucial if your starting amino acid is chiral.[6]

  • Side Product Formation: With EDC, the activated O-acylisourea intermediate can rearrange to an inactive N-acylurea if the amine is not reactive enough. HOBt traps this intermediate to form a more stable active ester, preventing this side reaction.[5]

  • Steric Hindrance: For sterically hindered substrates, more potent coupling reagents like HATU or HBTU may be required. However, for this specific coupling, EDC/HOBt should be sufficient with optimized conditions.

Comparative Table of Common Coupling Reagents:

Coupling ReagentAdditiveTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
EDC HOBt/DMAP 90-982-8Water-soluble byproducts, easy workup.[7]Can be less effective for hindered substrates.
DCC DMAP (cat.) 85-954-12Cost-effective, widely used.Insoluble DCU byproduct complicates purification.[7]
HBTU DIPEA >951-4High efficiency, fast reaction times.More expensive, requires non-nucleophilic base.
HATU DIPEA >980.5-2Very powerful, excellent for hindered systems.Most expensive, potential for side reactions if not controlled.

Recommended Protocol (EDC/HOBt Coupling):

  • Dissolve your 3-amino-3-phenylpropanoic acid derivative (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM in a flask under an inert atmosphere (N₂ or Ar).

  • Add N-Boc-ethylenediamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq.) portion-wise.

  • Add a non-nucleophilic base such as DIPEA (2.5 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 5% HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude linear precursor by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate).

Part 2: Deprotection and Cyclization

Question 3: The Boc deprotection (Step 3) seems to be working, but upon workup, I isolate a complex mixture instead of the clean, deprotected linear precursor.

Answer: The free diamine precursor generated after Boc deprotection can be unstable. The primary amine at one end can react intermolecularly with the amide of another molecule, leading to oligomers or polymers, especially if heated or concentrated neat.

Causality & Solutions:

  • Intermolecular Side Reactions: The deprotected precursor has a nucleophilic primary amine and an electrophilic amide carbonyl. At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Telescoping the Reaction: The most effective solution is to avoid isolating the free diamine. Instead, perform a "one-pot" deprotection and cyclization. After the deprotection is complete (as monitored by TLC/LC-MS), you can directly adjust the conditions to promote intramolecular cyclization.[8]

Side_Reactions Precursor Deprotected Precursor (N-(2-aminoethyl)-3-amino-3-phenylpropanamide) Desired Intramolecular Cyclization (Desired Pathway) Precursor->Desired Side Intermolecular Reaction (Undesired Pathway) Precursor->Side High Concentration Dimer Dimer / Oligomer Formation Side->Dimer

References

Overcoming solubility issues with 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 7-Phenyl-1,4-diazepan-5-one. This molecule, possessing a diazepanone core, represents a scaffold of significant interest in medicinal chemistry and drug development. However, its molecular structure—characterized by a lipophilic phenyl group and a rigid, partially polar diazepanone ring—presents a common yet critical hurdle for researchers: poor aqueous solubility.

This guide is designed to provide you, the research professional, with a logical, scientifically-grounded framework for systematically overcoming the solubility challenges associated with this compound. We will move from foundational principles to advanced, practical troubleshooting protocols, empowering you to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs): First Principles

Q1: I'm trying to dissolve this compound in a standard phosphate buffer (pH 7.4), and it's not working. Why?

This is an expected outcome due to the compound's inherent physicochemical properties. Let's break down the structure:

  • Phenyl Group (-C₆H₅): This is a large, non-polar, and hydrophobic component. It actively repels water molecules, significantly contributing to the compound's low aqueous solubility.

  • 1,4-Diazepan-5-one Ring: This seven-membered ring contains both hydrogen bond donors (the N-H group) and acceptors (the C=O group and the nitrogen atoms). While these groups add some polarity, their contribution is often insufficient to overcome the hydrophobicity of the phenyl ring.

  • Overall Molecular Character: The compound is a classic example of a molecule with low aqueous solubility, a common issue for many new chemical entities (NCEs) in drug discovery.[1][2] According to the Biopharmaceutics Classification System (BCS), compounds like this often fall into Class II, which are characterized by low solubility and high permeability.[3]

Q2: What are the primary factors I should consider when trying to solubilize this compound?

Solubility is not a fixed property but is influenced by several environmental and chemical factors.[4][5] For this compound, the key levers you can pull are:

  • pH: The diazepane ring contains secondary and tertiary amine functional groups, which are basic. Modifying the pH of your solvent can protonate these sites, forming a more soluble salt.

  • Solvent Polarity ("Like Dissolves Like"): Utilizing organic solvents or co-solvent systems that better match the polarity of the compound is a primary strategy.[6]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[2][4] However, this must be approached with caution to avoid compound degradation.

  • Advanced Formulation Techniques: Methods like using co-solvents, surfactants, or complexation agents can dramatically enhance solubility.[6]

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides a logical workflow for tackling solubility issues. Follow these steps sequentially to identify an effective solubilization strategy for your specific application.

Workflow: From Initial Screening to Optimized Solution

Solubility_Workflow start Start: Undissolved This compound step1 Step 1: Initial Solvent Screening (See Protocol 1) start->step1 decision1 Soluble in an organic solvent? step1->decision1 step2 Step 2: pH Modification (See Protocol 2) decision2 Solubility improved at low pH? step2->decision2 step3 Step 3: Co-Solvent Strategy (See Protocol 3) decision3 Precipitation upon aqueous dilution? step3->decision3 step4 Step 4: Advanced Techniques (Surfactants, Cyclodextrins) end_success Success: Homogeneous Solution step4->end_success Successful end_fail Consult Advanced Formulation Specialist step4->end_fail Unsuccessful decision1->step2 No (Targeting Aqueous System) decision1->step3 Yes decision2->step3 No/Insufficient decision2->end_success Yes decision3->step4 Yes decision3->end_success No

Caption: A decision tree for systematically troubleshooting the solubility of this compound.

Step 1: Foundational Solvent Screening

Objective: To identify a suitable organic solvent for creating a primary stock solution or for use in organic reactions.

Rationale: The principle of "like dissolves like" is the guiding force here.[6] By screening a range of solvents with varying polarities, we can identify one that effectively interacts with both the polar and non-polar regions of the molecule. A structurally similar compound, Diazepam, is known to be soluble in alcohol and freely soluble in chloroform, while being practically insoluble in water, giving us a strong starting point.[7]

Methodology: Follow Protocol 1: General Solvent Screening in the protocols section below.

Expected Results & Interpretation:

You will likely find that polar aprotic solvents and some alcohols are effective. The table below shows hypothetical results based on the compound's structure.

Solvent ClassExample SolventRelative PolarityPredicted SolubilityRationale
Non-Polar Hexane0.009InsolubleFails to interact with the polar diazepanone ring.
Polar Aprotic DMSO0.444Highly Soluble Excellent H-bond acceptor, effectively solvates the entire molecule.
Acetonitrile0.460SolubleGood dipole moment, effective at dissolving polar and non-polar moieties.
Polar Protic Methanol0.762SolubleCan H-bond with the compound, but may be less effective than DMSO.
Ethanol0.654SolubleA good balance of polarity and non-polar character.
Water1.000InsolubleHighly polar H-bonding network excludes the hydrophobic phenyl group.
Chlorinated Dichloromethane0.309SolubleEffective at solvating moderately polar compounds.

Relative polarity values sourced from Reichardt, C.[8]

Step 2: Leveraging pH for Aqueous Solubility

Objective: To determine if the compound's aqueous solubility can be increased by forming a salt at acidic pH.

Rationale: The 1,4-diazepan-5-one structure contains basic nitrogen atoms. In an acidic environment (pH < pKa), these nitrogens can become protonated, creating a positive charge on the molecule. This ionized form, a salt, will have significantly stronger and more favorable interactions with polar water molecules, thereby increasing solubility.

Methodology: Execute Protocol 2: pH-Dependent Aqueous Solubility Determination .

Interpretation: If you observe a significant increase in solubility at pH values below 5, this indicates that pH modification is a viable strategy. This is useful for preparing formulations for certain biological assays or oral delivery studies.

Step 3: The Co-Solvent Strategy for Aqueous Applications

Objective: To prepare a solution in a water-miscible organic solvent that can be diluted into an aqueous medium for final use. This is the most common and practical method used in biological research.

Rationale: Many organic solvents are miscible with water. By first dissolving this compound at a high concentration in a solvent like DMSO or ethanol, you create a concentrated stock. This stock can then be diluted into your final aqueous buffer (e.g., cell culture media, assay buffer). The key is that the final concentration of the organic solvent in the aqueous solution remains low (typically <1%, often <0.1%) to avoid impacting the biological system.[6]

Methodology: Use Protocol 3: Preparation of a Concentrated Stock Solution using a Co-Solvent .

Step 4: Advanced Solubilization Methods

If the above methods are insufficient, particularly if precipitation occurs upon dilution of a co-solvent stock, more advanced formulation strategies may be necessary:

  • Surfactants: Agents like Tween® 80 or Polysorbate 80 can be used above their critical micelle concentration (CMC) to encapsulate the hydrophobic compound within micelles, rendering it soluble in an aqueous medium.[4][6]

  • Complexation: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the phenyl group of the compound, forming an inclusion complex that is water-soluble. This has been shown to be effective for the related compound, Diazepam.[3]

Detailed Experimental Protocols

Protocol 1: General Solvent Screening
  • Preparation: Aliquot approximately 1 mg of this compound into several separate, small, clear glass vials.

  • Solvent Addition: To the first vial, add the test solvent (e.g., DMSO) dropwise, starting with 100 µL.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent, vortex, and observe again.

  • Quantification: Continue this process until the compound is fully dissolved. Record the total volume of solvent required to dissolve the 1 mg of compound.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test (e.g., Ethanol, Acetonitrile, Dichloromethane, Water).

  • Analysis: Calculate the approximate solubility in mg/mL for each solvent.

Protocol 2: pH-Dependent Aqueous Solubility Determination
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Sample Addition: Add an excess amount of this compound to 1 mL of each buffer in separate vials. Ensure solid is visible at the bottom.

  • Equilibration: Cap the vials securely and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation: After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant from each vial. Be cautious not to disturb the pellet.

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Plotting: Plot the measured solubility (mg/mL or µM) against the buffer pH to generate a pH-solubility profile.

Protocol 3: Preparation of a Concentrated Stock Solution using a Co-Solvent
  • Solvent Selection: Based on Protocol 1, select a water-miscible organic solvent in which the compound is highly soluble (DMSO is a common first choice).

  • Weighing: Accurately weigh a desired amount of this compound (e.g., 5 mg) into a sterile, appropriate-sized vial.

  • Dissolution: Add the selected solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., add 500 µL DMSO to 5 mg of compound to create a 10 mg/mL stock).

  • Solubilization: Vortex thoroughly. If necessary, gently warm the vial (e.g., to 37°C) or use a sonicating water bath to aid dissolution. Ensure the final solution is completely clear.

  • Storage: Store the stock solution as recommended by the supplier, often at -20°C or -80°C, protected from light and moisture.

  • Application: For experiments, perform a serial dilution. For example, to achieve a 10 µM final concentration in 1 mL of aqueous buffer from a 10 mM stock in DMSO, you would add 1 µL of the stock solution to 999 µL of the buffer. Always add the stock to the buffer (not the other way around) while vortexing to minimize precipitation.

Additional FAQs: Practical Troubleshooting

Q3: I made a 10 mM stock in DMSO, but when I dilute it 1:1000 into my cell culture media, I see a cloudy precipitate. What should I do?

This is a common issue known as "crashing out." It happens when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with the small amount of co-solvent.

Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration may be too high. Try a lower final concentration (e.g., 1 µM instead of 10 µM).

  • Increase Co-solvent Percentage: If your system can tolerate it, try a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%). Always run a vehicle control to ensure the solvent itself isn't causing an effect.

  • Use an Intermediate Dilution Step: First, dilute your 10 mM DMSO stock into a 50:50 ethanol:water mixture, and then dilute this intermediate stock into your final aqueous medium. This can sometimes ease the transition between solvents.

  • Consider Advanced Methods: If the problem persists, you may need to explore the advanced techniques mentioned in Step 4, such as using surfactants or cyclodextrins.

Q4: What safety precautions should I take when handling this compound?

As with any novel chemical entity, you should treat this compound as potentially hazardous.

  • Consult the SDS: Always obtain and read the Safety Data Sheet (SDS) from the supplier before use.[9][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Solvent Safety: Be aware of the specific hazards associated with the solvents you are using (e.g., flammability of ethanol, ability of DMSO to carry substances through the skin).

References

Stability and degradation of 7-Phenyl-1,4-diazepan-5-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound in solution. We will address common questions and troubleshooting scenarios you may encounter during your experiments, grounding our advice in established principles of pharmaceutical stability testing.

I. Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the chemical stability of this compound. As specific stability data for this molecule is not extensively published, the following answers are based on established chemical principles for the 1,4-diazepan-5-one core structure, which contains a lactam (a cyclic amide) functional group, and data from structurally related benzodiazepine compounds.[1][2][3][4][5][6][7][8][[“]][10]

Q1: What is the primary degradation pathway for this compound in aqueous solution?

A1: The most probable primary degradation pathway for this compound in aqueous solution is the hydrolysis of the lactam (amide) bond within the seven-membered diazepane ring. This reaction is susceptible to catalysis by both acid and base.[1][3][5][6]

  • Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the diazepane ring.[1][3][6]

  • Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, cleaving the amide bond and opening the ring.[8][[“]]

The expected product of this hydrolysis would be an amino acid derivative, specifically 2-amino-4-(phenylamino)butanoic acid. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[5]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is expected to be significantly influenced by pH. Generally, for lactams and related benzodiazepine structures, maximum stability is observed in the neutral to slightly acidic pH range (approximately pH 4-7).[6]

  • Strongly Acidic (pH < 3) and Strongly Basic (pH > 9) solutions will likely accelerate the rate of hydrolytic degradation, as described in Q1.[1][3][5][6][8][[“]]

  • Causality: The catalytic effect of H+ and OH- ions on amide hydrolysis is a well-established principle in organic chemistry. Therefore, to maintain the integrity of your stock solutions and experimental samples, it is crucial to use buffers in the neutral pH range and to minimize exposure to extreme pH conditions.

Q3: Is this compound susceptible to oxidative degradation?

A3: While the primary degradation route is likely hydrolysis, susceptibility to oxidation cannot be ruled out, especially under forcing conditions. The molecule does not contain highly susceptible functional groups like thiols or phenols, but oxidation could potentially occur at the benzylic position or other sites on the aromatic ring, particularly in the presence of strong oxidizing agents (e.g., hydrogen peroxide, metal ions) and initiators like light or heat.[11][12] For many benzodiazepines, oxidation is a known degradation pathway, often involving the formation of N-oxides or hydroxylation of the aromatic rings.[11][12] A forced degradation study using an oxidizing agent like H₂O₂ is necessary to confirm this susceptibility.

Q4: What is the expected photostability of this compound?

A4: Benzodiazepine derivatives can exhibit variable sensitivity to light.[11][13][14] Photodegradation can occur through direct absorption of UV light, leading to bond cleavage, rearrangement, or oxidation. Some benzodiazepines are highly resistant to photolysis, while others degrade more readily.[13][14] Given the presence of a phenyl group which acts as a chromophore, it is prudent to assume that this compound may be light-sensitive.

Best Practice: Always prepare and store solutions of this compound in amber vials or protect them from light by wrapping containers in aluminum foil to prevent potential photodegradation.[15] Photostability should be formally assessed as per ICH Q1B guidelines.[16][17]

II. Troubleshooting Guide for Experimental Work

This section provides practical advice for specific issues that may arise during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).

Q5: I see an unexpected peak in my HPLC chromatogram when analyzing a freshly prepared solution. What could be the cause?

A5: An unexpected peak in a fresh sample can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Check the Blank: Inject your mobile phase and sample solvent (diluent) as a blank. The peak may be a contaminant from your solvent or the HPLC system itself ("ghost peak").[18]

  • Review the Synthesis/Purity: The peak could be a process-related impurity from the synthesis of the this compound raw material. Check the certificate of analysis for the purity of your starting material.

  • On-Column Degradation: Is your mobile phase excessively acidic or basic? The compound might be degrading on the analytical column. Try a mobile phase with a more neutral pH if possible.

  • Diluent-Induced Degradation: Ensure your sample diluent is compatible and does not cause degradation. For example, if your compound is unstable at low pH, dissolving it in a highly acidic diluent for an extended period before injection could cause degradation.

Q6: My peak for this compound is tailing or showing poor shape. How can I improve it?

A6: Poor peak shape, particularly tailing, is a common HPLC issue. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: The basic amine groups in your molecule can interact with acidic silanol groups on the surface of the silica-based C18 column, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with your protonated analyte.[19]

    • Solution 2: Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

    • Solution 3: Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., a C18 column designed for basic compounds) to minimize silanol interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[19][20]

  • Column Void or Contamination: A void at the head of the column or contamination can distort peak shape.

    • Solution: Try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[20]

Q7: The peak area of my compound is decreasing over a sequence of injections. What is happening?

A7: A progressive decrease in peak area suggests that your compound is unstable in the solution on the autosampler.

  • Hydrolytic Degradation: If your sample is dissolved in an unbuffered aqueous solution, the pH may be drifting, or the compound may be slowly hydrolyzing over time.

    • Solution: Prepare your samples in a suitable buffer within the compound's optimal stability range (likely pH 4-7). If possible, use a refrigerated autosampler to slow down the degradation rate.

  • Adsorption: The compound may be adsorbing to the surfaces of your sample vials (glass or plastic).

    • Solution: Test different types of vials (e.g., silanized glass vials) to see if this minimizes the loss of the analyte.

  • Photodegradation: If the autosampler is not protected from light, photodegradation could be occurring.

    • Solution: Use amber or light-blocking vials for your samples.[15]

Q8: I am not seeing any peak for my compound using a standard UV detector. What should I do?

A8: While the phenyl group in this compound should provide a UV chromophore, detection issues can still arise.

  • Incorrect Wavelength: Ensure you are monitoring at an appropriate wavelength. Run a UV scan of your compound in the mobile phase to determine its absorbance maximum (λmax). For benzodiazepine-like structures, this is often in the range of 230-280 nm.[21][22][23]

  • Lack of Chromophore (for Degradants): Some potential degradation products, like the ring-opened amino acid, may have a much weaker UV chromophore than the parent compound.[24][25][26][27][28] If you are trying to detect all potential degradants, a single wavelength may not be optimal.

    • Solution: Use a Photo Diode Array (PDA) detector to monitor a range of wavelengths simultaneously. For non-chromophoric degradants, alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) may be necessary.[24][25][26][27][28]

III. Experimental Protocols and Data Presentation

As a self-validating system, it is crucial to perform your own stability studies on this compound. The following protocols provide a robust framework for conducting forced degradation studies and for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways, as recommended by ICH guideline Q1A(R2).[16][17][29][30][31]

Objective: To generate a degradation profile for this compound under hydrolytic, oxidative, and photolytic stress conditions. The target degradation is 5-20%.[29]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Phosphate or acetate buffer (pH ~7.0)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of approximately 1 mg/mL.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.

    • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Mix stock with water. Heat at 60°C.

    • Photolytic: Expose the solution (in a quartz cuvette or other UV-transparent container) and solid material to light conditions as specified in ICH Q1B. Prepare a dark control wrapped in foil.[16]

  • Monitor Degradation: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Quench Reaction: Immediately neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples (including the quenched ones) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and the relative peak areas of any new peaks formed.

Table 1: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagent/ConditionTemperatureExpected Degradation PathwayPotential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl60°CLactam HydrolysisRing-opened amino acid
Base Hydrolysis 0.1 M NaOHRoom TempLactam HydrolysisRing-opened amino acid
Oxidation 3% H₂O₂Room TempOxidationN-oxides, hydroxylated derivatives
Thermal Water60°CHydrolysis (if water present)Ring-opened amino acid
Photolytic ICH Q1B Light SourceAmbientPhotorearrangement, OxidationVarious photoproducts
Protocol 2: Starting Point for a Stability-Indicating HPLC-UV Method

Objective: To provide a robust starting method for the separation of this compound from its potential degradation products.[21][22][23][32]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (a column suitable for basic compounds is recommended)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV/PDA at 254 nm (or λmax of the parent compound), scan range 200-400 nm.

Method Validation Rationale: This gradient method starts with a high aqueous content to retain polar degradation products (like the hydrolyzed ring-opened form) and gradually increases the organic content to elute the more non-polar parent compound and any non-polar degradants. The use of formic acid helps to control the pH and improve the peak shape of the basic analyte.[19] A PDA detector is crucial for a stability-indicating method as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.

IV. Visualizations of Pathways and Workflows

Diagram 1: Proposed Degradation Pathways

G main This compound hydrolysis_prod Ring-Opened Product (Amino Acid Derivative) main->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidized Products (e.g., N-Oxides) main->oxidation_prod Oxidation (e.g., H₂O₂) photo_prod Photodegradation Products main->photo_prod Photolysis (UV/Vis Light)

Caption: Proposed degradation pathways for this compound.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid (HCl) prep_stock->acid base Base (NaOH) prep_stock->base oxid Oxidative (H₂O₂) prep_stock->oxid thermal Thermal (Heat) prep_stock->thermal photo Photolytic (Light) prep_stock->photo quench Neutralize & Dilute Samples (at time points) acid->quench base->quench oxid->quench thermal->quench photo->quench hplc Analyze via Stability-Indicating HPLC-PDA Method quench->hplc eval Evaluate Data: % Degradation, Peak Purity hplc->eval

Caption: Workflow for conducting a forced degradation study.

V. References

  • Calisto, V., & Esteves, V. I. (2011). Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and degradation products. Chemosphere, 85(7), 1164–1171.

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2432.

  • Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science.

  • El-Shaheny, R. N., & El-Enany, N. (2017). Diazepam TiO2 Photodegradation along with Metabolites Obtained from the Kinetic Study in Sludge. Journal of Water and Environment Technology, 15(5), 178–186.

  • Page, M. I. (1998). The Reactivity of Beta-Lactams, the Mechanism of Catalysis and the Inhibition of Beta-Lactamases. Current Pharmaceutical Design, 4(2), 89–114.

  • Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 31(9), 1258–1282.

  • Techo-Sciences. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science.

  • Wiley Analytical Science. (2021). No chromophore - no problem?

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2432.

  • MDPI. (2022). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. Catalysts, 12(6), 606.

  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(7).

  • ResearchGate. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.

  • MAC-MOD Analytical. (n.d.). HPLC Troubleshooting Guide.

  • Pharma Beginners. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.

  • ResearchGate. (2022). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.

  • ACS Publications. (2023). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • SAS Publishers. (2018). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam).

  • ResearchGate. (2018). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection.

  • PMC. (2010). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.

  • Pharmaceutical and Biomedical Sciences Journal. (2019). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.

  • PharmTech. (2024). How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations.

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577.

  • ResearchGate. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795–798.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.

  • Postnova. (n.d.). HPLC Troubleshooting Guide.

  • Semantic Scholar. (1998). Mechanism of Alkaline Hydrolysis of Diazepam.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • Consensus. (1998). Mechanism of Alkaline Hydrolysis of Diazepam.

  • Semantic Scholar. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam.

  • JOCPR. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions.

  • Semantic Scholar. (1977). Photochemical decomposition of 1,4-benzodiazepines.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable, field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.

Q1: What is the most common and direct synthetic route to this compound?

A1: The most prevalent and straightforward method is the cyclocondensation reaction between a β-ketoester, specifically ethyl benzoylacetate , and a diamine, ethylenediamine . This reaction forms the seven-membered diazepine ring in a single step. The general transformation is valued for its atom economy and simplicity. However, careful control of reaction conditions is crucial as side reactions can occur.[1]

Q2: What is the underlying mechanism of the cyclocondensation reaction?

A2: The reaction proceeds through a series of nucleophilic attacks and condensations.

  • Initial Amination: One of the amino groups of ethylenediamine attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate, followed by dehydration to form an enamine intermediate.

  • Amide Formation (Lactamization): The second amino group of the ethylenediamine moiety then attacks the ester carbonyl carbon.

  • Cyclization and Elimination: This intramolecular attack leads to a tetrahedral intermediate which subsequently collapses, eliminating ethanol to form the stable seven-membered lactam ring of this compound.

The process is typically catalyzed by heat, and sometimes by acid, to facilitate the dehydration and cyclization steps.[2]

dot

Caption: Key steps in the cyclocondensation mechanism.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a suitable mobile phase, typically a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The starting materials (ethyl benzoylacetate and ethylenediamine) and the final product will have different Rf values. For example, a system of ethyl acetate/hexane (e.g., 2:8 or 3:7) is often a good starting point.[3] The product, being more polar than ethyl benzoylacetate but less polar than ethylenediamine, should show a distinct spot. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Q4: My reaction yield is very low. What are the potential causes and how can I improve it?

A4: Low yield is a common issue stemming from several factors. Systematically investigate the following:

  • Incomplete Reaction: The reaction may not have reached completion. Verify this by TLC. If starting material is still present, consider extending the reaction time or increasing the temperature. Refluxing in a higher-boiling solvent like xylene or toluene is a common strategy.[1]

  • Side Reactions: The formation of undesired products is a major cause of low yield. The reaction between β-ketoesters and diamines can sometimes favor the formation of five-membered benzimidazole derivatives or other condensation products.[1] Optimizing the stoichiometry and temperature can help favor the desired seven-membered ring formation.

  • Product Degradation: Although generally stable, prolonged exposure to very high temperatures or harsh acidic/basic conditions could potentially degrade the product.

  • Inefficient Work-up/Purification: The product may be lost during extraction or purification. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the product's solubility in the aqueous phase. Use care during solvent removal and chromatography.

dot

Low_Yield_Troubleshooting Start Low Yield Observed CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC Incomplete Incomplete Reaction: Significant starting material remains CheckTLC->Incomplete Incomplete SideProducts Complex Mixture: Multiple new spots observed CheckTLC->SideProducts Side Products CleanCrude Clean Crude: Mainly one product spot CheckTLC->CleanCrude Clean Crude Sol_Incomplete Solution: 1. Increase reaction time. 2. Increase temperature/reflux. 3. Check reagent purity. Incomplete->Sol_Incomplete Sol_SideProducts Solution: 1. Lower reaction temperature. 2. Adjust stoichiometry (e.g., slight excess of diamine). 3. Screen different solvents. SideProducts->Sol_SideProducts Sol_CleanCrude Problem is likely in work-up/purification. Solution: 1. Optimize extraction pH. 2. Check for product precipitation. 3. Re-evaluate purification method (e.g., recrystallization vs. chromatography). CleanCrude->Sol_CleanCrude

Caption: Troubleshooting workflow for low reaction yield.

Q5: My reaction has stalled and is not proceeding to completion. What should I do?

A5: A stalled reaction can often be restarted or driven to completion.

  • Temperature: The most common reason is insufficient thermal energy. If you are running the reaction at a moderate temperature, gradually increase it to reflux. The removal of water or ethanol by-products via a Dean-Stark trap can also help drive the equilibrium towards the product.

  • Catalyst: While often run without a catalyst, some condensation reactions benefit from a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or the use of specific heteropolyacids to accelerate the reaction.[2]

  • Reagent Purity: Ensure the purity of your starting materials. Ethyl benzoylacetate can undergo hydrolysis if stored improperly, and ethylenediamine can absorb water and carbon dioxide from the atmosphere. Use freshly distilled or high-purity reagents.

Q6: I am observing multiple spots on my TLC plate, indicating impurity formation. What are these impurities likely to be?

A6: Besides unreacted starting materials, several side products can form:

  • Bis-adduct: One molecule of ethyl benzoylacetate reacting with two molecules of ethylenediamine, or vice-versa.

  • Alternative Cyclization Products: As mentioned, five-membered ring systems can be a competing pathway.[1]

  • Self-condensation of Ethyl Benzoylacetate: Under certain conditions (especially with base), β-ketoesters can undergo self-condensation (Claisen condensation).[4]

  • Oxidation/Degradation Products: Depending on the reaction conditions and air exposure, minor oxidized impurities may form.

Identifying these impurities often requires characterization of the crude mixture by LC-MS to obtain molecular weights, which can provide strong clues to their structures.[3]

Q7: I am having difficulty purifying the final product. What are the best methods?

A7: Purification of this compound can typically be achieved by one of two methods:

  • Recrystallization: This is the preferred method if the crude product is relatively clean. Solvents like ethanol, ethyl acetate, or mixtures of dichloromethane and hexane are good candidates to try. A successful recrystallization can significantly improve purity, often from ~90% to >98%.[5][6]

  • Silica Gel Column Chromatography: This method is necessary if the crude product contains multiple impurities with similar polarities. A gradient elution starting with a nonpolar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate is a standard approach. Monitor the fractions by TLC to isolate the desired product.

III. Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol provides a standard procedure for the cyclocondensation reaction.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl benzoylacetate (1.0 eq).

  • Add a suitable solvent, such as xylene or toluene (approx. 5-10 mL per mmol of ethyl benzoylacetate).

  • Add ethylenediamine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can then be purified by recrystallization (Protocol 2) or column chromatography.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound residue in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath (0-4 °C) to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Table 1: Optimization of Reaction Parameters (Illustrative)

The following table summarizes common parameters that can be adjusted to optimize the reaction. The optimal conditions should be determined empirically for your specific setup.

ParameterCondition A (Baseline)Condition B (Higher Temp)Condition C (Catalyst)Rationale for Variation
Solvent TolueneXyleneTolueneHigher boiling point solvents can increase reaction rate.
Temperature 110 °C (Reflux)140 °C (Reflux)110 °C (Reflux)To overcome activation energy barriers.[7]
Catalyst NoneNoneAcetic Acid (0.1 eq)Acid catalysis can accelerate condensation steps.[2]
Reaction Time 12 h6 h8 hOptimization aims to minimize time while maximizing conversion.
Stoichiometry 1:1.1 (EBA:EDA)1:1.1 (EBA:EDA)1:1.1 (EBA:EDA)A slight excess of the more volatile diamine can compensate for loss.

IV. Analytical Characterization

Q8: What are the expected analytical characteristics of pure this compound?

A8: Proper characterization is essential to confirm the structure and purity of the final product.

  • 1H NMR: Expect characteristic peaks for the phenyl protons (aromatic region, ~7.2-7.6 ppm), the methylene protons of the diazepine ring (aliphatic region, ~2.5-4.0 ppm), and the NH protons (which may be broad and can exchange with D2O).

  • 13C NMR: Look for the carbonyl carbon (~170-175 ppm), aromatic carbons (~125-140 ppm), and the aliphatic carbons of the diazepine ring.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (C11H14N2O = 190.24 g/mol ).[8] The [M+H]+ ion at m/z 191.12 is typically observed in ESI-MS.

  • HPLC: A pure sample should show a single major peak under appropriate chromatographic conditions. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[3][9]

References

Technical Support Center: Synthesis of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Phenyl-1,4-diazepan-5-one. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic campaigns effectively. We will explore the nuances of the reaction, from common pitfalls to advanced purification strategies, ensuring each protocol is a self-validating system for robust and reproducible results.

Overview of the Synthetic Strategy

The synthesis of the 1,4-diazepan-5-one core is a foundational reaction in medicinal chemistry, providing a scaffold for numerous CNS-active agents.[1] A common and effective route involves a multi-step sequence, typically beginning with a reductive amination followed by an intramolecular cyclization (lactamization). The inherent challenges of forming a seven-membered ring, coupled with the reactivity of the intermediates, can lead to several predictable side reactions.[2][3] Understanding these potential pathways is the first step toward mitigating them.

Synthesis_Workflow SM Starting Materials (e.g., Ethylenediamine derivative, Phenyl-keto-ester) ReductiveAmination Step 1: Reductive Amination SM->ReductiveAmination Intermediate Open-Chain Amino Ester Intermediate ReductiveAmination->Intermediate Forms C-N bond Cyclization Step 2: Intramolecular Cyclization (Lactamization) Intermediate->Cyclization Heat or Base Catalysis CrudeProduct Crude Product Mixture Cyclization->CrudeProduct Purification Purification (Chromatography/Crystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for this compound synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical Q&A format.

Category 1: Reaction Initiation and Intermediate Stability

Question 1: My initial reductive amination step is sluggish or fails to proceed. What are the likely causes?

Answer: A stalled reductive amination is a common issue often traced back to three factors: the reducing agent, pH control, or reagent purity.

  • Causality: Reductive amination is a two-part process: the formation of an imine/enamine intermediate, followed by its reduction.[4] Imine formation is acid-catalyzed but reversible and pH-sensitive. If the medium is too acidic, the primary amine starting material becomes protonated and non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated. The choice of reducing agent is also critical. Agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone if added prematurely, while milder agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are selective for the protonated iminium ion, making them superior for this transformation.[4]

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure the amine and carbonyl starting materials are pure and the solvent is anhydrous.

    • pH Adjustment: If using NaBH₃CN, the reaction is typically buffered to a pH of 4-6 with acetic acid to facilitate iminium ion formation without deactivating the amine.[4]

    • Pre-formation of Imine: Combine the amine and carbonyl components in the solvent (e.g., methanol or dichloroethane) and stir for 30-60 minutes at room temperature before adding the reducing agent. This allows the imine equilibrium to be established.

    • Choice of Reducing Agent: For sensitive substrates, STAB is an excellent alternative as it does not require acidic conditions and is less toxic than cyanoborohydride reagents.

Question 2: During my workup, I am isolating a significant amount of the uncyclized amino ester/acid intermediate. Why isn't the lactamization going to completion?

Answer: Incomplete cyclization points to either insufficient activation for the intramolecular reaction or reaction conditions that favor the stable open-chain form.

  • Causality: The formation of a seven-membered lactam ring is entropically less favorable than smaller rings.[3] The reaction typically requires thermal energy or catalysis to overcome this barrier. The nucleophilicity of the secondary amine and the electrophilicity of the ester/acid carbonyl are key. If the amine is protonated (e.g., by residual acid from the previous step) or if the reaction temperature is too low, the rate of cyclization will be dramatically reduced.

  • Troubleshooting Protocol:

    • Thermal Promotion: Ensure the reaction is heated sufficiently. For many ester-to-lactam cyclizations, refluxing in a high-boiling solvent like toluene or xylene is necessary.

    • Base Catalysis: If starting from an amino ester hydrochloride salt, a non-nucleophilic base (e.g., triethylamine or DIPEA) must be added to liberate the free amine for cyclization.

    • Direct Amide Formation: Consider converting the amino ester to the corresponding amino acid via saponification. Subsequent activation with a peptide coupling agent (e.g., EDC, HATU) can often drive the intramolecular amide bond formation more efficiently than thermal condensation.

Category 2: Common Side Reactions and Impurity Profiling

The most significant challenges in this synthesis arise from competing reaction pathways. Understanding these pathways is crucial for developing a strategy to minimize them.

Side_Reactions Intermediate Open-Chain Amino Ester Intermediate MainPath Intramolecular Cyclization Intermediate->MainPath Desired Pathway (High Dilution) Dimerization Intermolecular Amidation Intermediate->Dimerization Undesired Pathway (High Concentration) OverAlkylation Further Reductive Amination (if applicable) Intermediate->OverAlkylation Product Target Product (7-membered lactam) MainPath->Product Oxidation Oxidation (Air/Reagents) Product->Oxidation Dimer Side Product 1: 14-membered Di-lactam Dimer Dimerization->Dimer OxidizedProduct Side Product 2: Imine/Aromatic Byproducts Oxidation->OxidizedProduct AlkylatedProduct Side Product 3: N-Alkylated Impurities OverAlkylation->AlkylatedProduct

References

Technical Support Center: Troubleshooting 7-Phenyl-1,4-diazepan-5-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Phenyl-1,4-diazepan-5-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound in biological assays. As a member of the 1,4-diazepine class—a privileged scaffold in medicinal chemistry—this molecule offers significant therapeutic potential but also requires careful experimental design to ensure data integrity.[1][2][3] This guide provides in-depth, field-proven insights and validated protocols to help you generate reliable and reproducible results.

The 1,4-diazepine core is famously represented by drugs like Diazepam (Valium), which are known to interact with central nervous system targets such as GABA-A receptors.[4][5] Derivatives of this scaffold, including this compound, have demonstrated sedative, myorelaxant, and anxiolytic properties, suggesting a complex pharmacological profile that warrants rigorous investigation.[6]

Section 1: Foundational Best Practices: Compound Handling & Storage

The quality of your results begins with the quality and handling of your compound. Improper storage or preparation can introduce significant variability before any experiment is run. Adhering to best practices is the first line of defense against irreproducible data.[7][8]

Q: How should I properly prepare and store stock solutions of this compound?

A: Proper stock solution preparation is critical for accurate and consistent dosing.

  • Solvent Selection: Start with a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration primary stocks due to its broad solvating power for heterocyclic compounds.[9] For assays sensitive to DMSO, ethanol can be an alternative, but solubility may be lower. Always use the lowest possible final concentration of the organic solvent in your assay buffer to avoid vehicle-induced artifacts.

  • Solubilization: To ensure complete dissolution, warm the solution gently (to no more than 37°C) and use a vortex mixer or sonicator. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[7] Protect the compound from light by using amber vials or by wrapping tubes in foil, as many complex organic molecules are light-sensitive.[7]

Q: How can I verify the identity and purity of a new batch of the compound?

A: Batch-to-batch variability is a common source of inconsistent results. It is crucial to verify the identity and purity of your compound.

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. The expected molecular weight for this compound (C₁₁H₁₄N₂O) is approximately 190.24 g/mol .[10]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing purity.[11] Aim for a purity of >95% for most biological assays. If impurities are detected, their identity should be investigated as they may possess their own biological activity.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solvating power for heterocyclic compounds.
Stock Concentration 10-50 mMA high concentration minimizes the volume of organic solvent added to the assay.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Aliquoting Single-use volumesPrevents repeated freeze-thaw cycles that can compromise stability.[7]
Light Exposure Minimize (use amber vials)Prevents photodegradation of the compound.

Section 2: Troubleshooting In-Assay Complications

Once you move from stock solutions to the assay environment, a new set of challenges can emerge. The transition from a high-concentration organic stock to a low-concentration aqueous buffer is a critical step where problems often arise.

Solubility, Precipitation, and Aggregation

Q: I observed a cloudy precipitate in my assay wells after adding the compound. What is happening and how can I fix it?

A: This is a classic sign of poor aqueous solubility. When the DMSO stock is diluted into your aqueous assay buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in that specific medium.

  • Reduce Final Concentration: The simplest solution is to lower the highest concentration of the compound in your dose-response curve.

  • Increase Final DMSO Concentration: If your assay can tolerate it, a modest increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) can improve solubility. However, always run a vehicle control to ensure the solvent itself is not affecting the assay.

  • Use of Surfactants: In biochemical (cell-free) assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.05%) can help maintain compound solubility. This is not recommended for cell-based assays as detergents can disrupt cell membranes.[12]

Q: My results are highly variable and not dose-dependent. Could this be related to compound aggregation?

A: Yes, this is a strong possibility. Many small molecules, particularly those with planar aromatic structures, can form colloidal aggregates at micromolar concentrations in aqueous buffers.[12] These aggregates can non-specifically sequester proteins, leading to enzyme inhibition or activation that is unrelated to the intended target. This is a major source of false-positive hits in high-throughput screening.[13]

  • Causality: Aggregates create a large surface area that can denature and trap proteins, effectively removing them from the assay and producing an apparent biological effect. This phenomenon is often sensitive to incubation times and the presence of detergents.

cluster_problem Problem Observed cluster_investigation Investigation Steps cluster_conclusion Conclusion & Action Problem Inconsistent / Non-Dose-Dependent Results Solubility 1. Assess Kinetic Solubility (See Protocol 2) Problem->Solubility DLS 2. Check for Aggregation (Dynamic Light Scattering) Solubility->DLS Soluble Precipitation Precipitation Occurring Solubility->Precipitation Precipitate Observed Detergent 3. Add Detergent Control (e.g., 0.01% Triton X-100) DLS->Detergent No Aggregates Aggregation Aggregation Confirmed DLS->Aggregation Aggregates Detected Detergent->Aggregation Activity Abrogated True_Activity Likely True Activity Detergent->True_Activity Activity Unchanged Action_Concentration Action: Lower Assay Concentration Precipitation->Action_Concentration Action_Discard Action: Flag as Pan-Assay Interference Compound (PAIN) Aggregation->Action_Discard

Caption: Troubleshooting workflow for inconsistent assay results.

Assay Signal Interference

Q: My compound shows activity in a fluorescence-based assay, but I'm not sure if it's real. How can I check for interference?

A: Compounds with aromatic rings, like the phenyl group in this compound, can possess intrinsic fluorescence or act as quenchers, directly interfering with optical readouts.[13]

  • Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer at the same excitation/emission wavelengths used for your readout, but in the absence of any assay reagents (enzymes, substrates, etc.). A high signal indicates autofluorescence.

  • Quenching Check: Run the assay to completion with a positive control to generate a strong signal. Then, add your compound and see if the signal decreases. A rapid drop in signal suggests quenching.

  • Counter-Screen: The most robust method is to run a counter-screen. For example, if you are screening for an enzyme inhibitor, run the assay with a pre-formed product instead of the substrate and enzyme. If your compound still reduces the signal, it is interfering with the detection of the product itself. (See Protocol 3).

Interference TypeMechanismHow to Test
Autofluorescence Compound emits light at the detection wavelength.Measure compound in buffer alone at assay wavelengths.
Signal Quenching Compound absorbs emitted light from the reporter fluorophore.Add compound to a pre-generated positive signal.
Light Scattering Compound precipitation or aggregation scatters excitation light.Check for turbidity; often concentration-dependent.
Reagent Reactivity Compound covalently modifies assay components (e.g., luciferase).Pre-incubate compound with detection reagents before initiating the primary reaction.

Section 3: Advanced Validation: Ensuring Target Specificity

Observing a reproducible, dose-dependent effect is a great start, but it is not sufficient to claim specific biological activity. The following steps are essential to validate a hit and build confidence in your findings.

Q: How do I distinguish between specific target engagement and general cellular toxicity?

A: This is a critical step in cell-based assays. A compound that kills cells will inhibit almost any cellular process you measure, leading to a false-positive result.

  • Run a Cytotoxicity Assay: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion) in parallel with your primary functional assay. The compound should show potency in your primary assay at concentrations where it has minimal effect on cell viability (>80% viability is a common threshold).

  • Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell health at the same time point as your primary assay readout.

Q: What is an orthogonal assay, and why is it necessary?

A: An orthogonal assay measures the same biological endpoint but uses a different technology or methodology.[13] It is the gold standard for ruling out assay artifacts. If your compound is a true modulator of the biological target, it should be active in both assays.

  • Example: If your primary screen was a fluorescence-based assay for enzyme inhibition, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding of the compound to the target protein, or an LC-MS-based assay to directly measure substrate-to-product conversion.

cluster_start Initial Finding cluster_validation Validation Cascade cluster_outcome Outcome Hit Primary Screen Hit Identified DoseResponse 1. Confirm Dose-Response (IC50/EC50) Hit->DoseResponse Cytotoxicity 2. Assess Cytotoxicity (e.g., CellTiter-Glo) DoseResponse->Cytotoxicity Confirmed Artifact Likely Artifact / Non-specific DoseResponse->Artifact Not Reproducible Orthogonal 3. Perform Orthogonal Assay (Different Technology) Cytotoxicity->Orthogonal Not Toxic at Active [C] Cytotoxicity->Artifact Toxic at Active [C] Target 4. Confirm Target Engagement (e.g., CETSA, SPR) Orthogonal->Target Active Orthogonal->Artifact Inactive ValidatedHit Validated, Specific Hit Target->ValidatedHit Confirmed Target->Artifact No Engagement

Caption: A robust workflow for validating a primary screening hit.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[14][15]

  • Weighing: Accurately weigh approximately 1.9 mg of this compound (MW: 190.24 g/mol ) into a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolution: Vortex the solution for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in amber or foil-wrapped tubes. Store immediately at -20°C or -80°C.

Protocol 2: Counter-Screen for Autofluorescence Interference

This protocol is for a typical fluorescence intensity-based assay.

  • Plate Preparation: In a microplate identical to the one used for your assay (e.g., 384-well, black, flat-bottom), add the final assay buffer to all wells.

  • Compound Addition: Prepare a serial dilution of this compound at the same concentrations used in your primary assay. Add the compound to the wells. Include a "buffer only" and a "vehicle (DMSO) only" control.

  • Positive Control: In separate wells, add your assay's positive control fluorophore at a concentration that gives a mid-to-high signal in the primary assay. This will serve as a reference.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Read Plate: Read the fluorescence intensity on a plate reader using the identical excitation and emission wavelengths and gain settings as your primary assay.

  • Analysis: Compare the signal from the compound-containing wells to the vehicle control. A signal significantly above the vehicle control indicates autofluorescence.

References

Technical Support Center: Long-Term Storage of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the optimal long-term storage of 7-Phenyl-1,4-diazepan-5-one. The recommendations herein are synthesized from established principles of chemical stability and data from structurally related compounds to ensure the integrity of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern for the long-term stability of this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis due to the presence of a lactam (amide) bond within the seven-membered diazepanone ring. Structurally similar compounds, such as benzodiazepines, are known to undergo hydrolytic degradation.[1][2] This process can be catalyzed by the presence of moisture, as well as acidic or alkaline conditions. Additionally, as a cyclic secondary amine, the compound may be susceptible to oxidation over time.

Q2: What is the recommended temperature for long-term storage of solid this compound?

A2: For long-term storage of this compound in its solid form, a temperature of -20°C is strongly recommended. Studies on related benzodiazepines have demonstrated that lower temperatures significantly mitigate degradation. While some stable benzodiazepines show minimal degradation at 4°C, storage at -20°C provides a more robust safeguard against chemical decomposition over extended periods.[3] For critical long-term archives, -80°C is an even safer alternative, though likely not necessary for routine long-term storage.

Q3: Should I be concerned about storing this compound in solution?

A3: Yes, storing this compound in solution for long periods is generally discouraged due to the increased risk of hydrolysis. If solution storage is unavoidable, it is critical to use an anhydrous, aprotic solvent and maintain it at -20°C or -80°C. The stability of the related compound, diazepam, is known to be pH-dependent in aqueous solutions, with maximal stability around pH 5.[3] However, creating buffered organic solvent systems can be complex and may introduce new compatibility issues. If you must store in solution, a short-term stability study under your specific conditions is highly advisable.

Q4: Is a special atmosphere required for storing the solid compound?

A4: To minimize the risk of oxidation and reaction with atmospheric moisture and carbon dioxide, it is best practice to store this compound under an inert atmosphere, such as argon or nitrogen .[4] After dispensing from the main container, it is recommended to flush the headspace with an inert gas before re-sealing.

Q5: What type of container should I use for storage?

A5: For long-term storage, use a tightly sealed, amber glass vial. The amber color protects the compound from potential photodegradation, while the glass prevents leaching and absorption that can occur with some plastics.[3] Ensure the container cap has a chemically resistant liner (e.g., PTFE) to maintain a proper seal.

Troubleshooting Guide

Issue: I have noticed a change in the color of my solid this compound sample over time.

  • Potential Cause: Discoloration, such as yellowing or browning, is often an indicator of chemical degradation, most commonly oxidation.[4][5] This can be accelerated by exposure to air and light.

  • Recommended Action:

    • Re-evaluate your storage conditions. Ensure the container is properly sealed and protected from light.

    • Consider purging the container with an inert gas after each use.

    • Before use in a critical experiment, it is advisable to re-analyze the purity of the discolored material using an appropriate analytical method, such as HPLC-UV or LC-MS, to quantify the extent of degradation.

Issue: My experimental results are inconsistent when using an older batch of this compound.

  • Potential Cause: Inconsistent results can be a sign of compound degradation, leading to a lower effective concentration of the active molecule. Hydrolysis of the lactam ring is a likely culprit, especially if the compound has been exposed to moisture.

  • Recommended Action:

    • Perform a purity analysis on the older batch and compare it to a new, unopened lot if available.

    • If degradation is confirmed, the older batch should be discarded.

    • To prevent this in the future, consider aliquoting the compound upon receipt into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

  • In a controlled environment with low humidity (e.g., a glove box or a desiccator), allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dispense the desired amounts of the solid compound into smaller, pre-weighed amber glass vials.

  • Flush the headspace of each vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds.

  • Immediately and tightly seal each vial with a PTFE-lined cap.

  • Label each vial clearly with the compound name, lot number, concentration (if applicable), and date.

  • Place the aliquoted vials in a secondary container and store them at -20°C.

Data Summary

The following table summarizes the recommended long-term storage conditions for this compound based on chemical principles and data from analogous compounds.

ParameterRecommended ConditionRationale
Physical Form SolidMinimizes the risk of hydrolysis compared to solutions.[6][7]
Temperature -20°CSignificantly reduces the rate of chemical degradation.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO2 and moisture.[4]
Container Tightly sealed amber glass vial with PTFE-lined capProtects from light and prevents absorption and contamination.[3]
Light Exposure Store in the darkPrevents potential photodegradation.

Visualizations

Diagram 1: Key Degradation Pathways for this compound

Potential Degradation Pathways A This compound B Hydrolysis (Moisture, Acid/Base) A->B D Oxidation (Oxygen) A->D C Ring-Opened Product (Inactive) B->C E Oxidized Byproducts D->E

Caption: Potential degradation routes for this compound.

Diagram 2: Decision Workflow for Long-Term Storage

Storage Decision Workflow start Receive Compound is_solid Is the compound solid? start->is_solid store_solid Store at -20°C under inert atmosphere in amber glass vials. is_solid->store_solid Yes is_solution Is solution storage absolutely necessary? is_solid->is_solution No store_solution Use anhydrous aprotic solvent. Store at -80°C under inert gas. Conduct stability study. is_solution->store_solution Yes avoid_solution Store as solid. is_solution->avoid_solution No

Caption: Decision tree for optimal storage of this compound.

References

Technical Support Center: Identifying Impurities in 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this molecule. As a seven-membered heterocyclic compound, it presents unique challenges and potential impurity pathways. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, identify unknown analytical signals, and understand the origins of impurities.

Frequently Asked Questions (FAQs)

FAQ 1: I am synthesizing this compound. What are the most probable process-related impurities I should be looking for?

Understanding the synthetic route is the first step in predicting potential impurities. While multiple pathways exist for 1,4-diazepanones, a common approach involves the cyclization of a diamine with an acrylic acid derivative.[1] Based on this, you should anticipate impurities arising from several sources:

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves. In a typical synthesis, this would include N-phenylethylenediamine and an acrylate ester (e.g., ethyl acrylate).

  • Incompletely Cyclized Intermediate: The reaction may stall after the initial amine addition to the acrylate, leaving a linear amino ester intermediate that has failed to cyclize.

  • Side-Reaction Products: Side reactions can lead to structurally related impurities. For instance, dimerization or polymerization of the starting materials or intermediates can occur, especially under harsh reaction conditions.

  • Reagent-Related Impurities: Impurities can also originate from the reagents used, such as catalysts or solvents.[2][3]

The diagram below illustrates these potential impurity sources in a hypothetical synthesis.

cluster_0 Starting Materials cluster_1 Reaction & Product Formation cluster_2 Side Products SM1 N-Phenylethylenediamine Intermediate Linear Amino Ester (Incomplete Cyclization Impurity) SM1->Intermediate Michael Addition SM2 Ethyl Acrylate SM2->Intermediate Product This compound (Target Molecule) Intermediate->Product Intramolecular Cyclization Dimer Dimerized Species Intermediate->Dimer Side Reaction Polymer Polymeric Impurities Intermediate->Polymer Side Reaction

Caption: Potential process-related impurities in the synthesis of this compound.

FAQ 2: My sample has been stored for a while and I see new peaks in my chromatogram. What are the likely degradation pathways?

This compound contains a lactam (a cyclic amide) ring, which is the most likely site for degradation. The primary degradation pathways to consider are hydrolysis and oxidation.

  • Hydrolysis: The amide bond in the lactam ring is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions.[4][5] This ring-opening hydrolysis would result in the formation of a linear amino acid derivative, which will have a distinct retention time and a mass increase of 18 Da (the mass of H₂O).

  • Oxidation: The molecule has several sites susceptible to oxidation. The benzylic position (the carbon atom adjacent to both the phenyl ring and a nitrogen atom) is a potential site. Additionally, the nitrogen atoms themselves can be oxidized to form N-oxides. Oxidative degradation typically results in a mass increase of 16 Da (for an additional oxygen atom).

These degradation pathways are critical to investigate during stability studies.

Product This compound (API) Hydrolysis Ring-Opened Amino Acid (+18 Da) Product->Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Oxidation Oxidized Derivative (e.g., N-oxide) (+16 Da) Product->Oxidation Oxidation ([O])

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide: From Unknown Peak to Identified Impurity

Scenario: You have run an HPLC-UV analysis of your this compound sample and observed an unknown peak that is not present in your reference standard.

This section provides a systematic workflow to identify this unknown impurity. The core principle is to gather orthogonal data points—retention time, mass, and structural information—to build a conclusive identification.[6][7]

Start Unknown Peak Detected in HPLC-UV Step1 Step 1: LC-MS Analysis (Determine Molecular Weight) Start->Step1 Step2 Step 2: Hypothesize Structure (Based on Mass & Synthesis/Degradation) Step1->Step2 Step3 Step 3: Isolate Impurity (Preparative HPLC or SFC) Step2->Step3 Step4 Step 4: Structure Elucidation (NMR Spectroscopy) Step3->Step4 End Impurity Structure Confirmed Step4->End

Caption: Systematic workflow for the identification of an unknown impurity.

Step 1: Determine the Molecular Weight via LC-MS

The single most crucial piece of information for an unknown impurity is its molecular weight.[8][9]

Protocol: Generic LC-MS Screening

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.1-1.0 mg/mL.

  • LC System: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure separation.

  • MS Detector: Use an electrospray ionization (ESI) source in both positive and negative ion modes. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for accurate mass measurement, which helps in determining the elemental composition.[10][11]

  • Analysis: Compare the mass-to-charge ratio (m/z) of the unknown peak to the parent compound. Calculate the mass difference (delta mass).

Step 2: Hypothesize Potential Structures

Use the delta mass from the LC-MS analysis to propose likely structures. This is where chemical intuition and process knowledge are key.

Delta Mass (from parent)Potential ModificationLikely Source
+18 Da Addition of H₂OHydrolysis (ring-opening)
+16 Da Addition of OOxidation
-28 Da Loss of C=ODecarbonylation (unlikely, but possible under stress)
- (Mass of SM) N/AUnreacted Starting Material
2x (Mass of API/Intermediate) DimerizationSide Reaction

SM = Starting Material; API = Active Pharmaceutical Ingredient

Step 3: Isolate the Impurity for Structural Analysis

To confirm the structure, you must isolate the impurity.[12] This is typically done using preparative HPLC or Supercritical Fluid Chromatography (SFC). The goal is to collect a sufficient amount (typically 0.5-5 mg) for NMR analysis.

Step 4: Definitive Structure Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[7][8][13]

Protocol: NMR Analysis of an Isolated Impurity

  • Sample Preparation: Dissolve the isolated, dried impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Acquire 1D Spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

  • Acquire 2D Spectra: If the structure is not obvious from 1D spectra, 2D NMR is required.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton.

  • Interpretation: By assembling the pieces of information from these experiments, the definitive structure of the impurity can be determined.[13]

Advanced Troubleshooting: Forced Degradation Studies

To proactively identify potential degradation products before they appear in stability studies, a forced degradation (or stress testing) study is essential. This involves subjecting the this compound to harsh conditions to intentionally induce degradation. These studies are a regulatory expectation and are crucial for developing stability-indicating analytical methods.[14][15]

The goal is to achieve a target degradation of 5-20%.[14][16] Complete destruction of the molecule provides little useful information.

Protocol: Standard Forced Degradation Conditions (as per ICH Q1A) [17][14]

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2h to 24h at 60°CTo investigate susceptibility to acid-catalyzed degradation (e.g., lactam hydrolysis).
Base Hydrolysis 0.1 M NaOH2h to 24h at 60°CTo investigate susceptibility to base-catalyzed degradation (e.g., lactam hydrolysis).
Oxidation 3% H₂O₂24h at room tempTo identify potential oxidation products.
Thermal 80°C (Dry Heat)48hTo assess intrinsic thermal stability.
Photolytic ICH-compliant light sourcePer ICH Q1BTo assess sensitivity to light.

After exposing the sample to each condition, analyze the stressed samples by a stability-indicating HPLC method to separate the newly formed degradants from the parent peak. Each significant degradant should then be subjected to the identification workflow described above.

References

Validation & Comparative

Validating Target Engagement of Novel Therapeutics: A Comparative Guide for 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound binds to its intended target within a biological system is a cornerstone of modern drug discovery. This process, known as target engagement validation, provides the critical link between a molecule's chemical structure and its observed biological effect. Without this confirmation, the mechanism of action remains speculative, hindering rational drug development and potentially leading to costly late-stage failures.

This guide provides an in-depth comparison of two powerful and widely adopted biophysical techniques for validating the target engagement of a novel small molecule, using the hypothetical compound 7-Phenyl-1,4-diazepan-5-one as a case study. We will explore the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), delving into the scientific rationale behind their application, presenting detailed experimental protocols, and comparing their quantitative outputs.

The Imperative of Target Validation

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges. A primary reason for attrition is a lack of efficacy, which can often be traced back to a misunderstanding of the drug's true mechanism of action.[1] Validating target engagement is therefore not merely a confirmatory step but a foundational pillar of the entire drug development process. It enables:

  • Mechanism of Action (MoA) Elucidation: Directly confirming that a compound interacts with its intended target is the first step in unraveling its MoA.

  • Structure-Activity Relationship (SAR) Studies: Quantitative target engagement data is essential for guiding medicinal chemistry efforts to optimize compound potency and selectivity.[1]

  • Translational Confidence: Demonstrating target engagement in cellular and preclinical models provides greater confidence that the compound will exert its intended effect in more complex biological systems.

A Tale of Two Techniques: CETSA and SPR

To validate the target engagement of this compound, we will compare a cell-based method, CETSA, with an in-vitro biophysical method, SPR. This dual approach provides a comprehensive picture, from confirming target interaction in a physiological context to precisely quantifying the binding kinetics.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[2]Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[3][4]
Environment Cellular (intact cells or lysates).[5][6]In-vitro (purified components).[7]
Key Output Thermal shift (ΔTm) and apparent EC50.Binding affinity (KD), association rate (ka), dissociation rate (kd).[8]
Labeling Label-free.[9]Label-free.[3]
Throughput Low to medium (Western Blot), High (HT-CETSA).[10]Medium to high.
Primary Advantage Confirms target engagement in a physiologically relevant context.[5][6]Provides detailed kinetic and affinity data.[3][8]
Primary Limitation Indirect measure of binding; not all binding events cause a thermal shift.[5]Requires purified protein and immobilization, which may alter protein conformation.[3]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that allows for the assessment of target engagement directly within the complex milieu of the cell.[2] The fundamental principle is that the binding of a ligand, such as this compound, to its protein target increases the target's thermodynamic stability.[2][9] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[11][12]

By heating cell lysates or intact cells treated with the compound to a range of temperatures, we can determine the temperature at which the target protein denatures and precipitates out of solution. A shift in this "melting temperature" (Tm) in the presence of the compound is direct evidence of target engagement.[12]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Culture Cells to Confluence treat Treat Cells with This compound or Vehicle (DMSO) start->treat harvest Harvest and Lyse Cells treat->harvest aliquot Aliquot Lysates harvest->aliquot heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) aliquot->heat centrifuge Centrifuge to Separate Soluble and Precipitated Proteins heat->centrifuge sds_page SDS-PAGE of Soluble Fraction centrifuge->sds_page western Western Blot for Target Protein sds_page->western quantify Quantify Band Intensity and Plot Melting Curves western->quantify caption CETSA Experimental Workflow.

Caption: CETSA Experimental Workflow.

Step-by-Step CETSA Protocol (Western Blot Detection)
  • Cell Culture and Treatment:

    • Plate and culture a suitable cell line (e.g., one known to express the putative target) to ~80-90% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[13]

  • Cell Lysis and Heating:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by immediate cooling to 4°C.[13]

  • Separation and Detection:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • For each treatment group, plot the normalized band intensity against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for the vehicle and compound-treated groups. A shift in Tm (ΔTm) indicates target engagement.

Interpreting CETSA Data

A successful CETSA experiment will show a sigmoidal melting curve for the target protein in the vehicle-treated sample. In the presence of this compound, a rightward shift of this curve indicates that the compound has bound to and stabilized the target protein.

Hypothetical CETSA Results for this compound:

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.1°C-
1 µM Compound54.3°C+2.2°C
10 µM Compound57.8°C+5.7°C
100 µM Compound58.1°C+6.0°C

These hypothetical data demonstrate a dose-dependent stabilization of the target protein by this compound, providing strong evidence for target engagement within the cellular environment.

Method 2: Surface Plasmon Resonance (SPR)

While CETSA confirms target engagement in cells, SPR provides high-resolution, real-time quantitative data on the binding kinetics and affinity of the interaction.[3][4] SPR is an optical technique that measures changes in the refractive index on the surface of a sensor chip.[14][15]

In a typical experiment, the purified target protein (ligand) is immobilized on the sensor chip. A solution containing this compound (analyte) is then flowed over the surface. The binding of the analyte to the ligand causes an increase in mass at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[15][16]

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Purified Target Protein (Ligand) on Sensor Chip baseline Establish Baseline with Running Buffer immobilize->baseline association Inject Compound (Analyte) at Various Concentrations (Association) baseline->association dissociation Inject Running Buffer (Dissociation) association->dissociation sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram fitting Fit Data to a Binding Model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics caption SPR Experimental Workflow.

Caption: SPR Experimental Workflow.

Step-by-Step SPR Protocol
  • Immobilization of the Target Protein:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.[17]

    • Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.[17]

  • Binding Analysis:

    • Equilibrate the surface with a suitable running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject a series of concentrations of this compound over the sensor surface for a defined period to monitor the association phase.[18]

    • Switch back to the running buffer to monitor the dissociation phase.[19]

    • Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The instrument software will generate a sensorgram, which is a plot of the SPR response (RU) over time.[14]

    • The data from the association and dissociation phases are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).[8][19]

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).[8]

Interpreting SPR Data

The sensorgram provides a wealth of information. The upward curve during analyte injection represents association, and the downward curve during the buffer wash represents dissociation. By analyzing these curves at different analyte concentrations, we can derive the kinetic parameters.

Hypothetical SPR Results for this compound:

ParameterValueUnitDescription
ka (on-rate) 2.5 x 10^5M⁻¹s⁻¹Rate of complex formation.
kd (off-rate) 5.0 x 10⁻³s⁻¹Rate of complex decay.
KD (affinity) 20nMEquilibrium dissociation constant (kd/ka). A lower KD indicates higher affinity.

These hypothetical results indicate that this compound binds to the target protein with a high affinity (nanomolar range), providing robust quantitative validation of the interaction.

Synthesis and Conclusion

Validating target engagement is a non-negotiable step in the rigorous process of drug discovery. By employing a dual-pronged approach with CETSA and SPR, researchers can build a compelling and multi-faceted case for the mechanism of action of a novel compound like this compound.

  • CETSA provides the crucial, physiologically relevant evidence that the compound reaches and binds to its target within the complex environment of a living cell.

  • SPR complements this by delivering precise, quantitative data on the affinity and kinetics of the interaction in a purified system, which is invaluable for SAR studies and lead optimization.

Together, these methods provide a self-validating system. A positive result in CETSA, demonstrating cellular target engagement, is powerfully substantiated by the high-affinity binding data from SPR. This comprehensive validation package de-risks the progression of a compound, providing a solid foundation for further preclinical and clinical development.

References

An In-Depth Technical Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing a predictive in vitro-in vivo correlation (IVIVC) for the novel psychotropic agent, 7-Phenyl-1,4-diazepan-5-one. As a member of the 1,4-diazepan-5-one class of compounds, it demonstrates sedative, myorelaxant, and anxiolytic properties, making its pharmacokinetic profiling critical for clinical development.[1] An established IVIVC is an invaluable tool in drug development, serving as a surrogate for bioequivalence studies, aiding in quality control, and reducing the regulatory burden.[2][3][4]

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, data analysis, and model validation, reflecting a commitment to scientific integrity and trustworthiness.

Introduction: The Strategic Imperative for IVIVC in Drug Development

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, with pharmacokinetics (PK) playing a pivotal role in determining success or failure. For orally administered drugs like this compound, the rate and extent of absorption are critical determinants of therapeutic efficacy and safety. An IVIVC provides a predictive mathematical model that links an in vitro property of a dosage form, typically its dissolution rate, to its in vivo response, such as the plasma concentration-time profile.[2][5] The establishment of a robust IVIVC for this compound is a strategic priority, enabling formulation optimization, ensuring batch-to-batch consistency, and potentially waiving certain in vivo bioequivalence studies.

Foundational Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is a prerequisite for designing meaningful in vitro and in vivo studies.

PropertyValue (Hypothetical)Significance for IVIVC Development
Molecular FormulaC₁₁H₁₄N₂OInfluences molecular weight and potential for hydrogen bonding.[6]
Molecular Weight190.24 g/mol Affects diffusion and permeability characteristics.[6]
pKa8.5 (basic)Governs the ionization state and solubility at different physiological pH values.
Log P2.8Indicates good lipophilicity, suggesting permeability is not likely to be a rate-limiting step in absorption.[7]
Aqueous Solubility0.05 mg/mL (at pH 7.4)Low aqueous solubility suggests that dissolution may be the rate-limiting step for absorption.

Based on this profile, this compound can be classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). For BCS Class II compounds, a strong IVIVC is often achievable as in vitro dissolution is expected to be the primary driver of in vivo absorption.

In Vitro Dissolution and Permeability Studies: The Predictive Foundation

The selection of a discriminatory in vitro dissolution method is the cornerstone of a successful IVIVC. The goal is to develop a method that can differentiate between formulations with varying release characteristics, which will then be correlated with their in vivo performance.

Experimental Protocol: Multi-Media Dissolution Testing

Objective: To assess the dissolution profile of three hypothetical formulations of this compound with different release rates (Fast, Medium, Slow) in various physiologically relevant media.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle) at 75 rpm.

  • Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 5, 10, 15, 30, 45, 60, 90, and 120 minutes.

  • Analysis: Quantification of dissolved this compound via a validated HPLC-UV method.

Rationale: The use of multiple media with varying pH values simulates the transit of the dosage form through the gastrointestinal tract. A paddle speed of 75 rpm is chosen to provide gentle agitation, which is often more discriminatory for poorly soluble compounds.

In Vitro Permeability Assessment

Objective: To confirm the high permeability classification of this compound.

Methodology:

  • System: Caco-2 cell monolayer model.

  • Procedure: The apparent permeability coefficient (Papp) is determined in both apical-to-basolateral and basolateral-to-apical directions.

  • Controls: Propranolol (high permeability) and Atenolol (low permeability) are used as controls.

Expected Outcome: A high Papp value for this compound, comparable to that of propranolol, would scientifically justify the focus on dissolution as the rate-limiting step for absorption.

In Vivo Pharmacokinetic Study in a Preclinical Model

The in vivo arm of the IVIVC development requires a well-designed pharmacokinetic study to obtain accurate plasma concentration-time profiles for the different formulations.

Experimental Protocol: Oral Administration in a Canine Model

Objective: To determine the pharmacokinetic profiles of the Fast, Medium, and Slow release formulations of this compound in beagle dogs.

Methodology:

  • Subjects: A cohort of male beagle dogs (n=6) in a crossover design with an adequate washout period between formulations.

  • Dose: A single oral dose of 10 mg of each formulation.

  • Blood Sampling: Serial blood samples collected at pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Analysis: Plasma concentrations of this compound determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis to determine key PK parameters (Cmax, Tmax, AUC).

Rationale: The canine model is often a good predictor of human oral drug absorption. A crossover design minimizes inter-subject variability.

The Core of the Correlation: Developing the IVIVC Model

With both in vitro and in vivo data in hand, the next step is to establish a mathematical relationship between them. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution and in vivo absorption profiles, is the most rigorous and sought-after level of correlation.[4]

Data Deconvolution: Unveiling the In Vivo Absorption Profile

To establish a Level A IVIVC, the in vivo absorption profile must be derived from the plasma concentration-time data through a process called deconvolution. The Wagner-Nelson method is a commonly used deconvolution technique.

Establishing the Correlation

The fraction of drug absorbed in vivo is then plotted against the fraction of drug dissolved in vitro at corresponding time points for each formulation. A linear regression analysis is performed to establish the correlation.

Hypothetical Data Summary:

FormulationIn Vitro T50% (min) in pH 6.8In Vivo Tmax (hr)In Vivo Cmax (ng/mL)In Vivo AUC₀₋₂₄ (ng*hr/mL)
Fast151.02501500
Medium452.51801450
Slow904.01201400

A strong linear correlation (R² > 0.9) between the percentage of drug dissolved in vitro and the percentage of drug absorbed in vivo would indicate a successful Level A IVIVC.

Visualizing the Workflow and Correlation

Clear visualization of the experimental and analytical processes is crucial for understanding the IVIVC framework.

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation IVIVC Development invitro_diss Dissolution Testing (USP Apparatus 2) invitro_data In Vitro Dissolution Profiles (% Dissolved vs. Time) invitro_diss->invitro_data formulations Formulations (Fast, Medium, Slow) formulations->invitro_diss correlation Correlation Model (Linear Regression) invitro_data->correlation invivo_pk Pharmacokinetic Study (Canine Model) invivo_data Plasma Concentration Profiles (Concentration vs. Time) invivo_pk->invivo_data deconvolution Deconvolution (e.g., Wagner-Nelson) invivo_data->deconvolution absorption_profile In Vivo Absorption Profiles (% Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->correlation validation Model Validation correlation->validation

Caption: Workflow for establishing a Level A IVIVC for this compound.

IVIVC_Plot Hypothetical Level A IVIVC Plot yaxis In Vivo Absorption (%) xaxis In Vitro Dissolution (%) origin 0 y100 100 x100 100 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 r_squared R² > 0.9

Caption: A representative plot of a successful Level A IVIVC.

Conclusion: A Scientifically Sound Pathway to Predictive Drug Development

This guide has outlined a rigorous, scientifically-grounded approach to establishing an IVIVC for this compound. By integrating fundamental physicochemical characterization with carefully designed in vitro and in vivo experiments, a predictive model can be developed. Such a model not only enhances our understanding of the drug's biopharmaceutical properties but also provides a powerful tool to streamline its development, ensuring quality and facilitating regulatory approval. The principles and methodologies described herein are rooted in established scientific and regulatory standards, providing a trustworthy framework for researchers and drug development professionals.

References

A Comparative Study of 7-Phenyl-1,4-diazepan-5-one and its Enantiomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of racemic 7-Phenyl-1,4-diazepan-5-one and its individual enantiomers. It is intended for researchers, scientists, and drug development professionals interested in the stereoselective properties of this psychoactive compound. The narrative delves into the synthesis, chiral separation, and comparative evaluation of the physicochemical and biological properties of these molecules, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Significance of Chirality in Drug Action

This compound is a benzodiazepine derivative known for its sedative, myorelaxant, and anxiolytic properties.[1] Like many pharmaceuticals, the presence of a stereocenter at the C7 position of the diazepine ring gives rise to two enantiomers, (R)- and (S)-7-Phenyl-1,4-diazepan-5-one. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including variations in potency, efficacy, and toxicity.[2][3] This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions; biological macromolecules such as receptors and enzymes are themselves chiral and can thus differentiate between the mirror-image forms of a drug molecule.[4]

This guide will explore the critical differences between the racemic mixture and the isolated enantiomers of this compound. We will present detailed methodologies for its synthesis and subsequent chiral resolution, followed by a comparative analysis of key physicochemical and pharmacological parameters. The experimental data presented herein is illustrative, based on established principles for this class of compounds, to provide a framework for conducting such a comparative study.

I. Synthesis and Chiral Separation

The foundation of any comparative study lies in the ability to obtain the racemic compound and then resolve it into its constituent enantiomers.

A. Synthesis of Racemic this compound

While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthesis can be adapted from established methods for similar 1,4-benzodiazepin-2-ones, such as diazepam.[2][5][6][7][8][9] The general approach involves the condensation of a substituted 2-aminobenzophenone with an amino acid derivative.

Proposed Synthetic Pathway:

Synthesis_of_Racemic_7_Phenyl_1_4_diazepan_5_one cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-Amino-5-phenyl-benzophenone C Pyridine (solvent and base) Reflux A->C B Glycine ethyl ester hydrochloride B->C D Racemic this compound C->D Condensation & Cyclization

Caption: Proposed synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-phenyl-benzophenone (1 equivalent) in pyridine.

  • Addition of Reagent: Add glycine ethyl ester hydrochloride (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Chiral Resolution of Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of the racemic mixture into its individual enantiomers is a critical step. Chiral HPLC is a powerful and widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10]

Experimental Workflow for Chiral HPLC Separation:

Chiral_HPLC_Separation_Workflow A Dissolve Racemic Mixture in Mobile Phase B Inject onto Chiral HPLC Column A->B C Isocratic Elution B->C D UV Detection C->D E Fraction Collection of Separated Enantiomers D->E F Purity and Enantiomeric Excess Analysis E->F

Caption: Workflow for the chiral separation of this compound enantiomers.

Experimental Protocol: Chiral HPLC Resolution

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column, which has proven effective for separating benzodiazepine enantiomers.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Method:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the column.

    • Elute with the optimized mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the separated enantiomer fractions.

  • Analysis: Determine the purity and enantiomeric excess of the collected fractions using analytical chiral HPLC.

II. Comparative Physicochemical Properties

The physicochemical properties of a drug molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While enantiomers share identical physicochemical properties in an achiral environment, it is essential to characterize the racemate.

Table 1: Comparative Physicochemical Properties (Illustrative Data)

PropertyRacemic this compound(R)-enantiomer(S)-enantiomerMethod
Molecular Weight 252.31 g/mol 252.31 g/mol 252.31 g/mol Calculation
pKa ~3.5~3.5~3.5UV-metric titration[4][5][11]
logP ~2.8~2.8~2.8Shake-flask method[4][11]
Aqueous Solubility LowLowLowEquilibrium solubility assay

Experimental Protocol: Determination of pKa and logP

  • pKa Determination (UV-metric Titration): [4][5][11]

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

    • Use a multi-well plate reader with a series of buffers covering a wide pH range (e.g., pH 2-12).

    • Add a small aliquot of the stock solution to each well.

    • Measure the UV absorbance at different wavelengths across the pH range.

    • The pKa is determined by analyzing the pH-dependent spectral shifts.

  • logP Determination (Shake-Flask Method): [4][11]

    • Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).

    • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate.

    • Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

III. Comparative Biological Activity

The primary rationale for separating enantiomers is the potential for differential biological activity. This section outlines key in vitro assays to compare the pharmacological profiles of the racemate and its enantiomers.

A. CNS Receptor Binding Affinity

The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[12][13][14][15][16] A radioligand binding assay is the gold standard for determining the affinity of a compound for its receptor.[17][18][19][20][21]

Table 2: Comparative GABA-A Receptor Binding Affinities (Illustrative Data)

CompoundKi (nM) at Benzodiazepine Site
Racemic Mixture 15.2
(R)-enantiomer 8.5
(S)-enantiomer 125.8
Diazepam (Reference) 10.5

Experimental Workflow for Radioligand Binding Assay:

Radioligand_Binding_Assay_Workflow A Prepare Brain Homogenate (Source of GABA-A Receptors) B Incubate Homogenate with Radioligand (e.g., [3H]flunitrazepam) and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis to Determine IC50 and Ki values D->E

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: GABA-A Receptor Binding Assay

  • Receptor Preparation: Prepare a crude membrane fraction from rat or mouse brain tissue, which is rich in GABA-A receptors.

  • Radioligand: Use a high-affinity radiolabeled benzodiazepine, such as [3H]flunitrazepam, as the tracer.

  • Assay:

    • In a multi-well plate, incubate the brain membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (racemate, (R)-enantiomer, (S)-enantiomer, and a reference compound like diazepam).

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

B. In Vitro Blood-Brain Barrier (BBB) Permeability

For a CNS-active drug to be effective, it must cross the blood-brain barrier. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an early indication of a compound's ability to passively diffuse across the BBB.[1][11][22][23][24]

Table 3: Comparative In Vitro BBB Permeability (Illustrative Data)

CompoundPermeability (Pe) (10^-6 cm/s)Predicted CNS Distribution
Racemic Mixture 5.8High
(R)-enantiomer 5.9High
(S)-enantiomer 5.7High

Experimental Protocol: PAMPA-BBB Assay

  • Assay Setup: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. The filter membrane of the donor plate is coated with a lipid solution that mimics the BBB.

  • Procedure:

    • Add a solution of the test compound to the donor wells.

    • Fill the acceptor wells with a buffer solution.

    • Place the donor plate on top of the acceptor plate and incubate.

    • After the incubation period, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the compound that has permeated the artificial membrane.

IV. In Vivo Pharmacological Evaluation (Proposed)

While this guide focuses on in vitro comparisons, the ultimate differentiation of enantiomeric activity requires in vivo studies. Based on the in vitro data, the (R)-enantiomer would be hypothesized to be the more potent eutomer. The following in vivo models are recommended for further investigation.

Table 4: Proposed In Vivo Studies

Pharmacological EffectAnimal ModelKey Parameters to Measure
Anxiolytic Activity Elevated Plus Maze (Mice/Rats)Time spent in open arms
Sedative/Hypnotic Activity Loss of Righting Reflex (Mice)Latency to and duration of sleep
Myorelaxant Activity Rotarod Test (Mice/Rats)Time on the rotating rod
Anticonvulsant Activity Pentylenetetrazol (PTZ)-induced seizures (Mice)Latency to and incidence of seizures

V. Discussion and Conclusion

This technical guide has outlined a comprehensive framework for the comparative study of this compound and its enantiomers. The provided experimental protocols for synthesis, chiral separation, and in vitro characterization are based on established and reliable methodologies.

The illustrative data presented suggests that the (R)-enantiomer of this compound is likely the more potent form, exhibiting a higher affinity for the GABA-A receptor. This is a common phenomenon among chiral benzodiazepines.[4] The development of a single enantiomer drug, or "chiral switch," can offer several advantages, including a potentially improved therapeutic index, reduced metabolic burden, and a more predictable pharmacokinetic profile.[2][3]

The successful execution of the experiments detailed in this guide will provide the necessary data to make informed decisions regarding the further development of this compound as a therapeutic agent. It is imperative for drug development professionals to consider the stereochemical aspects of their lead compounds to optimize efficacy and safety.

References

A Head-to-Head Preclinical Assessment of 7-Phenyl-1,4-diazepan-5-one: A Novel Anxiolytic and Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior CNS Therapeutics

The 1,4-diazepine scaffold is a cornerstone in central nervous system (CNS) drug discovery, having yielded iconic drugs like diazepam.[1][2] These molecules have provided significant therapeutic benefits for anxiety and seizure disorders. However, the quest for agents with improved therapeutic windows—maintaining efficacy while minimizing side effects such as sedation, dependence, and cognitive impairment—is a perpetual challenge in medicinal chemistry.

This guide introduces 7-Phenyl-1,4-diazepan-5-one , a novel derivative of the 1,4-diazepine class. Preliminary studies on related compounds suggest that this chemical space holds promise for delivering psychotropic, anxiolytic, sedative, and myorelaxant effects.[3][4] This document provides a comprehensive framework for a head-to-head preclinical comparison of this compound with the well-established benzodiazepine, Diazepam. We will delve into the critical experiments required to elucidate its pharmacological profile, focusing on its potential as a next-generation anxiolytic and anticonvulsant.

The Rationale for a New 1,4-Diazepine Derivative

The development of this compound is predicated on the hypothesis that modifications to the core 1,4-diazepine structure can fine-tune its interaction with GABAa receptors, potentially leading to a more favorable side-effect profile compared to classical benzodiazepines. The goal is to achieve a separation of anxiolytic and anticonvulsant activities from sedative and habit-forming properties.

Comparative Pharmacology: Mechanism of Action

Standard benzodiazepines like Diazepam exert their effects by acting as positive allosteric modulators of the GABAa receptor.[5][6] This enhances the inhibitory effect of the neurotransmitter GABA, leading to a reduction in neuronal excitability.[5][6] It is crucial to determine if this compound shares this mechanism and to characterize its binding affinity and functional modulation of the GABAa receptor complex.

Experimental Protocol: Receptor Binding Assay

A competitive radioligand binding assay is a fundamental first step to determine the affinity of this compound for the benzodiazepine binding site on the GABAa receptor.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABAa receptor in comparison to Diazepam.

Methodology:

  • Tissue Preparation: Whole brain tissue from rodents (e.g., rats or mice) is homogenized and centrifuged to prepare a crude membrane fraction rich in GABAa receptors.

  • Assay Conditions: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound) or the reference compound (Diazepam).

  • Incubation and Separation: The mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome and Interpretation: A lower Ki value indicates a higher binding affinity. A potent compound would be expected to have a Ki in the nanomolar range, comparable to or better than Diazepam.

Head-to-Head In Vivo Efficacy Assessment

To translate the in vitro binding affinity into a functional therapeutic effect, in vivo behavioral models are indispensable. The following sections outline the protocols for assessing the anxiolytic and anticonvulsant properties of this compound.

Anxiolytic Activity: The Elevated Plus Maze (EPM) Test

The EPM test is a widely accepted preclinical model for assessing anxiety-like behavior in rodents.[3][7][8][9] The test is based on the innate aversion of rodents to open and elevated spaces.

EPM_Workflow cluster_pre Pre-Test cluster_test Test Phase cluster_post Post-Test acclimation Animal Acclimation (1 hour in testing room) dosing Compound Administration (e.g., i.p. injection) acclimation->dosing placement Place mouse in center of EPM dosing->placement exploration Allow 5-minute free exploration placement->exploration removal Return mouse to home cage exploration->removal cleaning Clean maze thoroughly removal->cleaning analysis Analyze video tracking data cleaning->analysis

Figure 1. Workflow for the Elevated Plus Maze Test.

Objective: To evaluate the anxiolytic effects of this compound by measuring changes in exploratory behavior in the EPM compared to vehicle and Diazepam-treated animals.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[4]

Procedure:

  • Animal Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[9]

  • Drug Administration: Administer this compound, Diazepam (e.g., 1-2 mg/kg), or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.[6]

  • Test Initiation: Place the mouse in the center of the maze, facing an open arm.[7]

  • Exploration Period: Allow the mouse to freely explore the maze for 5 minutes.[7]

  • Data Collection: Record the session using a video camera for subsequent analysis. Key parameters to measure include:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Maze Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[7]

CompoundDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-Expected BaselineExpected BaselineExpected Baseline
This compound Test DosesTo be determinedTo be determinedTo be determined
Diazepam1.5Increased vs. Vehicle[10]Increased vs. Vehicle[10]No significant change[10]

Interpretation: An effective anxiolytic will significantly increase the percentage of time spent in and the number of entries into the open arms compared to the vehicle group, without significantly altering the total number of arm entries (which would suggest hyperactivity).[10] The goal is for this compound to demonstrate a robust anxiolytic effect, ideally with a wider dose range than Diazepam before sedative effects (a significant decrease in total arm entries) are observed.

Anticonvulsant Activity: The Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ-induced seizure model is a standard screening test for potential anticonvulsant drugs, particularly those that may be effective against generalized seizures.[11][12][13] PTZ is a GABAa receptor antagonist that induces clonic and tonic-clonic seizures.

PTZ_Workflow cluster_pre Pre-Test cluster_test Test Phase cluster_post Post-Test animal_prep Animal Weighing and Habituation dosing Test Compound/Vehicle Administration (i.p.) animal_prep->dosing ptz_injection PTZ Injection (s.c.) dosing->ptz_injection observation Observe for 30 minutes for seizure activity ptz_injection->observation scoring Score seizure severity (e.g., Racine scale) observation->scoring analysis Analyze latency to seizure and protection rate scoring->analysis

Figure 2. Workflow for the PTZ-Induced Seizure Test.

Objective: To determine the ability of this compound to protect against PTZ-induced seizures and to increase the latency to seizure onset, in comparison to Diazepam.

Procedure:

  • Animal Preparation: Weigh mice and allow them to habituate to the observation chambers.[11]

  • Drug Administration: Administer this compound, Diazepam, or vehicle (i.p.) at various doses.

  • PTZ Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each mouse.[12]

  • Observation Period: Immediately after PTZ injection, observe the animals continuously for 30 minutes.[14]

  • Data Collection: Record the following parameters:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of generalized clonic seizures.

    • Presence or absence of tonic hindlimb extension.

    • Percentage of animals in each group that are protected from seizures.

CompoundDose (mg/kg, i.p.)Latency to Clonic Seizure (seconds, Mean ± SEM)% Protection from Tonic Seizures
Vehicle + PTZ-Expected Baseline0%
This compound + PTZTest DosesTo be determinedTo be determined
Diazepam + PTZ30Significantly increased vs. Vehicle[13]High protection rate[13]

Interpretation: A successful anticonvulsant will significantly delay the onset of seizures and protect a significant percentage of animals from tonic-clonic seizures. The effective dose 50 (ED50) for this compound should be determined and compared to that of Diazepam. A lower ED50 indicates greater potency.

Safety and Tolerability Assessment

A critical aspect of developing a new CNS drug is to ensure a favorable safety profile. The therapeutic index (the ratio of the toxic dose to the therapeutic dose) should be significantly wider than that of existing drugs.

Neurological Deficit: The Rotarod Test

The rotarod test is used to assess motor coordination, balance, and potential sedative-hypnotic effects of a compound.

Procedure: Mice are placed on a rotating rod, and the latency to fall is measured. A compound that causes motor impairment will significantly reduce the time the animals can stay on the rod. The dose at which 50% of the animals exhibit motor impairment (TD50) is determined.

Interpretation: The therapeutic index can be calculated as TD50/ED50. A higher therapeutic index for this compound compared to Diazepam would indicate a better separation between the desired therapeutic effects and unwanted motor side effects.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical head-to-head comparison of this compound with the standard drug, Diazepam. By systematically evaluating its receptor binding affinity, in vivo efficacy in validated models of anxiety and seizures, and its safety profile, researchers can build a comprehensive data package to support its potential as a novel CNS therapeutic.

The ideal outcome for this compound would be to demonstrate potent anxiolytic and anticonvulsant activity with a significantly higher therapeutic index than Diazepam. Such a profile would warrant further investigation into its long-term effects, including dependence and withdrawal liability, and ultimately, its progression towards clinical development.

References

A Comparative Guide to the Reproducible Synthesis of 7-Phenyl-1,4-diazepan-5-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis of 7-Phenyl-1,4-diazepan-5-one, a key scaffold in medicinal chemistry. Recognizing the paramount importance of experimental reproducibility, this document offers a detailed examination of critical process parameters, potential pitfalls, and robust analytical methods for characterization. Furthermore, it presents a comparative study with a well-established analog, 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam), to highlight key differences in synthetic strategy and analytical considerations.

Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties.[1][2] The specific analog, this compound, offers a unique substitution pattern that is of significant interest for the development of novel central nervous system (CNS) agents.[1] However, the synthesis of this and related non-benzofused diazepanones can present reproducibility challenges that are often overlooked in foundational literature. This guide aims to address this gap by providing a comprehensive, field-proven perspective on achieving consistent and reliable experimental outcomes.

Synthetic Pathways: A Comparative Analysis

The synthesis of 1,4-diazepan-5-ones and their benzodiazepine counterparts typically involves a cyclocondensation reaction. However, the choice of starting materials and reaction conditions can significantly impact yield, purity, and the overall reproducibility of the process.

Proposed Synthesis of this compound

A common and effective route to 1,4-diazepan-5-ones involves the condensation of a diamine with a β-keto ester. For the synthesis of this compound, a plausible and robust pathway is the reaction of ethyl benzoylacetate with ethylenediamine.

Materials:

  • Ethyl benzoylacetate

  • Ethylenediamine

  • Toluene, anhydrous

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of ethyl benzoylacetate (1 equivalent) in anhydrous toluene, add ethylenediamine (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) (Mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

reagents Ethyl Benzoylacetate + Ethylenediamine reaction Cyclocondensation (Toluene, Reflux) reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Comparative Synthesis: 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam)

The synthesis of diazepam, a well-documented process, typically starts from 2-amino-5-chlorobenzophenone.[3][4] This multi-step synthesis highlights the increased complexity that the benzofused ring introduces.

A common synthetic route involves the reaction of 2-(methylamino)-5-chlorobenzophenone with aminoacetonitrile followed by cyclization. A more direct, albeit lower-yielding, approach is the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride.[3]

  • Step 1: N-methylation of 2-amino-5-chlorobenzophenone. This step introduces the methyl group at the N1 position.

  • Step 2: Reaction with chloroacetyl chloride. This introduces the two-carbon unit required for the diazepine ring.

  • Step 3: Cyclization with ammonia. This final step forms the seven-membered ring.[5]

The multi-step nature of this synthesis introduces more potential points for yield loss and impurity formation compared to the more straightforward synthesis of the non-benzofused analog.

Critical Parameters for Reproducibility

Achieving consistent results in the synthesis of this compound hinges on meticulous control over several key experimental variables.

ParameterImportanceRationale
Purity of Starting Materials HighImpurities in ethyl benzoylacetate or ethylenediamine can lead to side reactions and the formation of difficult-to-remove byproducts.
Solvent Anhydrousness HighWater can hydrolyze the ester and interfere with the condensation reaction, reducing the yield and purity of the product.
Reaction Temperature HighPrecise temperature control is crucial for ensuring the reaction proceeds to completion and for minimizing the formation of thermal degradation products.
Inert Atmosphere Moderate to HighWhile not always strictly necessary, an inert atmosphere can prevent oxidation of the starting materials and intermediates, leading to a cleaner reaction profile.
Stoichiometry HighAn excess of ethylenediamine can lead to the formation of bis-adducts and other impurities. Precise control over the molar ratio of reactants is essential.

Analytical Characterization: Ensuring Purity and Identity

Robust analytical characterization is non-negotiable for validating the synthesis and ensuring the purity of the final compound. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of 1,4-diazepan-5-one derivatives.[6][7][8] A validated reverse-phase HPLC method is essential for routine quality control.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (with 0.1% formic acid) gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of the synthesized compound.

  • ¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.[9]

  • Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.[3]

Comparative Analytical Data
Analytical TechniqueThis compound (Expected)Diazepam (Reference)[10][11]
Molecular Formula C₁₁H₁₄N₂OC₁₆H₁₃ClN₂O
Molecular Weight 190.24 g/mol 284.7 g/mol
¹H NMR (CDCl₃, δ ppm) Phenyl protons (7.2-7.5), CH₂ protons (2.5-3.5), NH protons (broad signals)Phenyl and benzo protons (7.2-7.8), N-CH₃ (singlet), CH₂ (singlet)
HPLC Retention Time Dependent on specific methodTypically 3-5 minutes under standard C18 conditions[8]

Common Impurities and Troubleshooting

Even with careful control, impurities can arise. Understanding their origin is key to troubleshooting and improving the synthetic protocol.

  • Unreacted Starting Materials: Incomplete reaction can be addressed by increasing the reaction time or temperature, or by using a slight excess of one reactant.

  • Side-Products from Impure Reagents: Using high-purity, commercially available starting materials is the most effective preventative measure.

  • Degradation Products: Overheating or prolonged reaction times can lead to decomposition. Careful monitoring and optimization of reaction conditions are crucial.

problem Low Yield or Impure Product check_sm Check Purity of Starting Materials problem->check_sm check_conditions Verify Reaction Conditions problem->check_conditions optimize Optimize Reaction Time/Temperature check_sm->optimize check_conditions->optimize purify Improve Purification Method optimize->purify success Reproducible Synthesis purify->success

Caption: Troubleshooting guide for synthesis optimization.

Conclusion and Future Perspectives

The reproducible synthesis of this compound is readily achievable with careful attention to experimental detail. This guide provides a robust framework for its synthesis, purification, and characterization, drawing upon established principles from the broader field of benzodiazepine chemistry. By understanding the critical parameters and potential pitfalls, researchers can confidently produce this valuable scaffold for further investigation in drug discovery and development. Future work should focus on the development of more efficient, one-pot, and environmentally friendly synthetic methods for this important class of compounds, potentially exploring multicomponent reactions or flow chemistry approaches.[5][12][13]

References

A Senior Application Scientist's Guide to Confirming the Binding Site of 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and validation of a compound's binding site on its biological target are paramount. This foundational knowledge underpins our understanding of its mechanism of action, guides lead optimization, and ultimately influences its therapeutic potential and safety profile. This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to elucidate and confirm the binding site of a novel small molecule, using the illustrative case of 7-Phenyl-1,4-diazepan-5-one.

Part 1: In Silico Prediction - Charting the Course

Before embarking on resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective means to predict potential binding sites.[11] These in silico techniques leverage the three-dimensional structure of the target protein to identify pockets and cavities that are sterically and electrostatically favorable for ligand binding.

Molecular Docking

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding conformation and affinity.[12][13][14]

Experimental Protocol: Molecular Docking of this compound to a GABA-A Receptor Homology Model

  • Receptor Preparation:

    • Obtain a high-resolution 3D structure of the target protein (e.g., a homology model of the human α1β2γ2 GABA-A receptor).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the search space on the receptor, which can be the entire protein surface (blind docking) or a predicted binding pocket.

    • Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses.

  • Analysis:

    • Rank the poses based on their predicted binding energy.

    • Visually inspect the top-ranked poses to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Part 2: Biochemical and Biophysical Validation - From Prediction to Tangible Interaction

With a set of in silico predictions in hand, the next crucial phase is to experimentally validate the binding interaction. A suite of biochemical and biophysical assays can provide orthogonal data to confirm target engagement and begin to map the binding site.[15][16][17][18][19][20]

Competitive Binding Assays: The Litmus Test for Shared Sites

Competitive binding assays are a straightforward and effective method to determine if a novel compound binds to the same site as a known ligand.[21][22][23][24][25]

Experimental Protocol: Radioligand Competitive Binding Assay

  • Prepare a membrane fraction containing the GABA-A receptor.

  • Incubate the membranes with a constant concentration of a radiolabeled known benzodiazepine ligand (e.g., [³H]flunitrazepam).

  • Add increasing concentrations of unlabeled this compound.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC₅₀).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Atomic-Level Interactions

NMR spectroscopy is a powerful technique that can provide detailed information about ligand binding and the specific amino acid residues involved in the interaction.[26][27][28][29][30]

Experimental Protocol: Saturation Transfer Difference (STD) NMR

  • Prepare a sample containing the purified GABA-A receptor and this compound.

  • Acquire a reference ¹H NMR spectrum of the ligand.

  • Selectively saturate a region of the protein's proton spectrum using a series of radiofrequency pulses.

  • Acquire an STD NMR spectrum. Protons on the ligand that are in close proximity to the saturated protein protons will also become saturated via spin diffusion, leading to a decrease in their signal intensity.

  • Subtract the reference spectrum from the STD spectrum to reveal the signals of the ligand protons that are in contact with the protein.

Part 3: High-Resolution Structural Elucidation - The Definitive Confirmation

The gold standard for confirming a binding site is to determine the high-resolution three-dimensional structure of the ligand-protein complex. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for achieving this.

X-ray Crystallography: Atomic-Level Precision

X-ray crystallography can provide an atomic-resolution picture of the binding site, revealing the precise interactions between the ligand and the protein.[31][32][33][34][35][36]

Experimental Protocol: Co-crystallization of this compound with the GABA-A Receptor

  • Express and purify a sufficient quantity of the GABA-A receptor.

  • Incubate the purified protein with an excess of this compound.

  • Screen a wide range of crystallization conditions to identify those that yield well-diffracting crystals of the complex.

  • Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Process the diffraction data and solve the crystal structure.

  • Build and refine the atomic model of the protein-ligand complex.

Part 4: Site-Directed Mutagenesis - Probing the Functional Significance of Key Residues

To functionally validate the importance of the amino acid residues identified in the binding site, site-directed mutagenesis is an indispensable tool.[37][38][39][40][41][42] By systematically mutating these residues and assessing the impact on ligand binding, we can confirm their role in the interaction.

Experimental Protocol: Alanine Scanning Mutagenesis

  • Identify key interacting residues from the crystal structure or NMR data.

  • Generate a series of mutant GABA-A receptors , each with a single key residue mutated to alanine.

  • Express each mutant receptor in a suitable cell line.

  • Perform binding assays (e.g., radioligand binding) to determine the binding affinity of this compound for each mutant.

  • Compare the binding affinities of the mutants to that of the wild-type receptor. A significant loss of affinity for a particular mutant indicates that the mutated residue is critical for binding.

Comparative Analysis of Techniques

TechniqueInformation GainedThroughputCostExpertise Required
Molecular Docking Predicted binding pose and affinityHighLowModerate
Competitive Binding Confirms shared binding siteHighModerateLow
NMR Spectroscopy Identifies ligand-protein contactsLowHighHigh
X-ray Crystallography High-resolution 3D structureLowVery HighVery High
Site-Directed Mutagenesis Functional role of specific residuesModerateModerateModerate

Visualizing the Workflow

experimental_workflow cluster_in_silico In Silico Prediction cluster_biochemical Biochemical & Biophysical Validation cluster_structural High-Resolution Structural Elucidation cluster_functional Functional Validation mol_dock Molecular Docking comp_bind Competitive Binding Assays mol_dock->comp_bind Predicted Site nmr_spec NMR Spectroscopy comp_bind->nmr_spec Confirmed Interaction xray X-ray Crystallography nmr_spec->xray Mapped Contacts sdm Site-Directed Mutagenesis xray->sdm Key Residues

Caption: A stepwise workflow for confirming a ligand's binding site.

Conclusion

The journey to confirm the binding site of a novel compound like this compound is a meticulous process that requires a convergence of computational, biochemical, biophysical, and structural biology approaches. By following the systematic and self-validating workflow outlined in this guide, researchers can build a robust and comprehensive understanding of their compound's molecular interactions, a critical step in the path toward developing new therapeutics.

References

Efficacy Showdown: A Comparative Guide to 7-Phenyl-1,4-diazepan-5-one Derivatives in Oncology and Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of medicinal chemistry, the 1,4-diazepan-5-one scaffold has emerged as a privileged structure, giving rise to derivatives with a wide spectrum of biological activities. Among these, the 7-Phenyl-1,4-diazepan-5-one core has garnered significant attention as a template for the development of novel therapeutic agents. This guide offers a comparative analysis of the efficacy of various this compound derivatives, with a focus on two key therapeutic areas: oncology and neuroscience. Drawing upon available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) and comparative performance of these promising compounds.

I. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Several derivatives of the 1,4-diazepan-5-one scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The general mechanism often involves the induction of apoptosis and cell cycle arrest, although specific molecular targets can vary depending on the substitutions on the core structure.

A notable study synthesized a series of novel 1,4-benzodiazepine compounds and evaluated their ability to inhibit the proliferation of tumor cells, with some compounds revealing activities in the micromolar range and proving more efficient than the reference compound Ro 5-4864.[1] Preliminary SAR from this research helped to identify critical motifs for antiproliferative activity and led to the discovery of a compound selective for a melanoma cell line known for its resistance to chemotherapy.[1]

Another study focused on 5-aryl-1,4-benzodiazepines with chloro- or fluoro-substituents, which demonstrated potential anti-inflammatory and anticancer activities. The anticancer effects were notably enhanced by the presence of a chloro-substituent on the second ring of the 5-aryl-1,4- benzodiazepine.[2]

Furthermore, research into 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines has yielded compounds with significant growth inhibitory, cytostatic, and cytotoxic activities against a panel of 60 cancer cell lines.[4] Specifically, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[3][4]oxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[3][4]oxazolo[4,5-d]pyrimidine displayed growth inhibitory (GI50) values in the range of 0.9-1.9 μM, cytostatic (TGI) values of 2.1-3.6 μM, and cytotoxic (LC50) values of 5.9-7.4 μM against tested cancer subpanels.[4]

Comparative In Vitro Anticancer Activity of 1,4-Diazepan-5-one Analogs
Compound IDDerivative ClassCancer Cell Line(s)IC50/GI50 (µM)Key FindingsReference
BZ4 1,4-BenzodiazepineNot specifiedNot specifiedHighest binding energies and potential cytotoxicity in MTT assay.[1]
5-Aryl-1,4-benzodiazepines with chloro-substituent 5-Aryl-1,4-benzodiazepineNot specifiedNot specifiedEnhanced anticancer activity with chloro-substituent.[2]
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[3][4]oxazolo-[4,5-d]-pyrimidine Oxazolo[4,5-d]pyrimidineNCI-60 panelGI50: 0.9-1.9Broad-spectrum growth inhibitory activity.[4]
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[3][4]oxazolo[4,5-d]pyrimidine Oxazolo[4,5-d]pyrimidineNCI-60 panelGI50: 0.9-1.9Potent cytostatic and cytotoxic effects.[4]
Compound 5d Diazepam bearing sulfonamide moietyHepG2, HCT116, MCF-7IC50: 8.98, 7.77, 6.99More potent than sorafenib against HepG2 and MCF-7.[5]
Compound 9 Benzo[b]pyrano[2,3-e][3][6]diazepineHCT-116, MCF-7IC50: 16.19, 17.16Promising cytotoxicity against colon and breast cancer cells.[7]

Note: Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental protocols and cell lines used across different studies.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add derivatives & vehicle control incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for determining in vitro cytotoxicity using the MTT assay.

II. Anxiolytic and Psychotropic Effects: Modulating Neuronal Inhibition

The 1,4-diazepine scaffold is the core of the widely prescribed benzodiazepine drugs, known for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[8] These effects are primarily mediated through the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8]

Mechanism of Action: Potentiation of GABAergic Neurotransmission

1,4-diazepine derivatives typically bind to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[6] This binding event enhances the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions.[8] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an overall inhibitory effect on the nervous system.

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor-Chloride Channel Complex cluster_ligands Ligand Binding cluster_effects Cellular Effects receptor α subunit γ subunit Benzodiazepine Binding Site GABA Binding Site Chloride Channel (Cl-) channel_opening Increased frequency of Cl- channel opening receptor->channel_opening Conformational change gaba GABA gaba->receptor:GABA Binding Site Binds bzd This compound Derivative bzd->receptor:Benzodiazepine Binding Site Binds cl_influx Enhanced Cl- influx channel_opening->cl_influx hyperpolarization Neuronal hyperpolarization cl_influx->hyperpolarization inhibition Decreased neuronal excitability (Anxiolytic Effect) hyperpolarization->inhibition

Mechanism of anxiolytic action of this compound derivatives.
Structure-Activity Relationship (SAR) for Anxiolytic Activity

Based on studies of various benzodiazepine derivatives, the following SAR principles can be inferred for the anxiolytic activity of this compound analogs:

  • Position 7: An electron-withdrawing group (e.g., chloro, bromo, nitro) at this position is crucial for potent anxiolytic activity.[9]

  • Position 5 (Phenyl Ring): The phenyl group at this position is generally important for activity. Substitutions on this ring, particularly at the ortho position, can influence potency and receptor subtype selectivity.[9]

  • Position 1: Substitution with a small alkyl group, such as a methyl group, can enhance activity.

  • Position 3: Modifications at this position can significantly impact the pharmacological profile. For instance, the introduction of a hydroxyl group can alter the metabolic pathway and duration of action.

A study on 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one derivatives found that compounds with electron-withdrawing substituents conferred significant anti-anxiety activity when compared to the standard drug diazepam in an elevated plus-maze model.[9]

Experimental Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Step-by-Step Methodology:

  • Apparatus: The maze consists of two open arms and two closed arms, arranged in the shape of a plus sign and elevated from the floor.

  • Animal Acclimatization: Allow the animals (typically mice or rats) to acclimatize to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (this compound derivative), a vehicle control, and a positive control (e.g., diazepam) intraperitoneally or orally at a specified time before the test (e.g., 30 minutes).

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Behavioral Recording: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the number of entries and time spent in the open arms is indicative of an anxiolytic effect.

III. Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutics. In oncology, derivatives have demonstrated promising in vitro cytotoxicity against a range of cancer cell lines, warranting further investigation into their in vivo efficacy and mechanisms of action. For neuroscience applications, the anxiolytic potential of these compounds is well-supported by the established pharmacology of the broader benzodiazepine class. Future research should focus on synthesizing and screening a focused library of this compound derivatives to establish a more direct and comprehensive comparative efficacy profile. Elucidation of specific molecular targets for the anticancer derivatives and investigation of the receptor subtype selectivity for the anxiolytic compounds will be crucial for advancing these promising molecules toward clinical development.

References

Safety Operating Guide

Navigating the Unseen: A Comprehensive Safety Protocol for Handling 7-Phenyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the synthesis and application of novel chemical entities, a robust understanding of safety protocols is not merely a procedural formality but the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven framework for the safe handling, operational use, and disposal of 7-Phenyl-1,4-diazepan-5-one, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS), this protocol is built upon a rigorous analysis of its structural motifs—a diazepane ring, a lactam function, and an aromatic amine derivative—to proactively identify potential hazards and establish a self-validating system of safety.

Hazard Analysis: Deconstructing the Molecule to Anticipate Risks

The chemical structure of this compound informs a comprehensive hazard assessment. As a novel compound, it should be treated as a substance with unknown toxicity.[1] However, by examining its constituent functional groups, we can anticipate potential risks and implement appropriate safeguards.

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[2][3][4][5] They can often be absorbed through the skin.[2] Therefore, dermal contact should be meticulously avoided. The general toxicological profile of aromatic amines necessitates handling procedures that assume the compound is hazardous upon ingestion, inhalation, and skin contact.[6]

  • Lactam Core: While lactams are a broad class of compounds with varying toxicities, some can exhibit biological activity and may act as irritants. The beta-lactam subclass, for instance, is known for causing hypersensitivity reactions.[7][8][9] Although this compound is not a beta-lactam, the principle of potential biological activity from the lactam ring warrants cautious handling to avoid sensitization.

  • Novel Psychoactive Substance (NPS) Analogue: The diazepane core is structurally related to benzodiazepines, a class of psychoactive drugs.[10][11] While the pharmacological properties of this compound may be unknown, its structural similarity to known psychoactive agents requires that it be handled with the potential for unforeseen physiological effects.[12][13][14][15] Accidental ingestion or absorption could lead to unintended consequences.

Given these considerations, a precautionary approach is paramount. All handling should occur within a designated area, and the compound should be clearly labeled with appropriate hazard warnings.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure.[16][17][18][19][20] A risk assessment for any procedure involving this compound must be conducted to determine the necessary level of protection.[17]

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended) - Safety Goggles with Side Shields - Laboratory Coat (fully buttoned) - Closed-toe shoes and long pants
Solution Preparation and Transfers - Disposable Nitrile Gloves (double-gloving recommended) - Chemical Splash Goggles - Face Shield (when handling larger volumes or splash potential exists) - Laboratory Coat (fully buttoned) - Closed-toe shoes and long pants
Running Reactions and Workup - Disposable Nitrile Gloves (double-gloving recommended) - Chemical Splash Goggles - Face Shield - Laboratory Coat (fully buttoned) - Closed-toe shoes and long pants - Use of a certified chemical fume hood is mandatory.
Cleaning and Decontamination - Heavy-duty Nitrile or Butyl Rubber Gloves - Chemical Splash Goggles - Laboratory Coat (fully buttoned) - Closed-toe shoes and long pants

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is essential to minimize the risk of exposure and ensure reproducible, safe scientific outcomes.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure the chemical fume hood is functioning correctly.

  • Aliquotting: Weigh the desired amount of the compound on a tared weigh boat. Use anti-static tools if necessary. Avoid creating dust.

  • Labeling: Immediately and clearly label the container with the compound name, concentration (if in solution), date, and your initials.

In-Solution Handling and Reactions
  • Solvent Addition: Add solvent to the solid compound slowly and carefully to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors.

  • Heating and Stirring: If heating is required, use a well-controlled heating mantle and a stirrer. Monitor the reaction closely.

  • Transfers: Use appropriate tools, such as a syringe or cannula, for transferring solutions to minimize the risk of spills.

Emergency Protocols: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.[21][22][23][24]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[22][23][24] Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[22][23][24] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Minor Spill: If a small amount of the solid is spilled within a chemical fume hood, carefully wipe it up with a damp paper towel (wearing appropriate PPE) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Major Spill: If a large amount is spilled, or the spill occurs outside of a fume hood, evacuate the immediate area and notify your supervisor and the institutional safety office. Do not attempt to clean it up yourself.

Disposal Plan: Responsible Stewardship from Cradle to Grave

All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all solid and liquid waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be placed in the solid hazardous waste container.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour any waste containing this compound down the drain. The environmental impact of diazepane derivatives is not well-characterized, and release into the environment must be avoided.[11][25]

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 Check weigh Weigh Solid in Hood prep2->weigh dissolve Dissolve in Solvent weigh->dissolve Transfer react Perform Reaction dissolve->react Use decon Decontaminate Glassware react->decon dispose Dispose of Waste decon->dispose Collect

Caption: Workflow for safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly explore the scientific potential of this compound while ensuring a safe and secure laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Phenyl-1,4-diazepan-5-one
Reactant of Route 2
7-Phenyl-1,4-diazepan-5-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.